Product packaging for Methyl 5-fluoro-2-methyl-3-nitrobenzoate(Cat. No.:CAS No. 697739-03-0)

Methyl 5-fluoro-2-methyl-3-nitrobenzoate

Cat. No.: B1461749
CAS No.: 697739-03-0
M. Wt: 213.16 g/mol
InChI Key: QOEAMLSLLJPIRF-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-methyl-3-nitrobenzoate is a useful research compound. Its molecular formula is C9H8FNO4 and its molecular weight is 213.16 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8FNO4 B1461749 Methyl 5-fluoro-2-methyl-3-nitrobenzoate CAS No. 697739-03-0

Properties

IUPAC Name

methyl 5-fluoro-2-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-5-7(9(12)15-2)3-6(10)4-8(5)11(13)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEAMLSLLJPIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657858
Record name Methyl 5-fluoro-2-methyl-3-nitrobenzoate
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Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697739-03-0
Record name Benzoic acid, 5-fluoro-2-methyl-3-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697739-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-fluoro-2-methyl-3-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 5-fluoro-2-methyl-3-nitrobenzoate CAS 697739-03-0 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS 697739-03-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Introduction: A Key Intermediate in Modern Medicinal Chemistry

This compound is a highly functionalized aromatic compound that has emerged as a critical building block in the landscape of organic synthesis and pharmaceutical development. As a fluorinated nitroaromatic ester, its unique electronic properties and strategically positioned reactive sites make it an invaluable precursor for complex molecular targets. The presence of fluoro, methyl, nitro, and methyl ester groups on a single benzene ring provides a versatile platform for a variety of chemical transformations.

Notably, this intermediate plays a crucial role in the synthesis of advanced therapeutic agents, including the poly (ADP-ribose) polymerase (PARP) inhibitor Rucaparib, which is utilized in the treatment of certain types of cancer.[1] This guide offers a comprehensive technical overview of this compound, synthesizing available data with field-proven insights into its properties, synthesis, analysis, reactivity, and safe handling.

Section 1: Core Physicochemical and Computational Properties

The physical and chemical characteristics of a compound govern its behavior in both storage and reaction conditions. This compound is typically supplied as a white to light yellow solid or powder.[2][3]

Chemical Structure

G start 5-Fluoro-2-methylbenzoic Acid nitration Step 1: Nitration start->nitration Reagents: Conc. HNO₃ / Conc. H₂SO₄ or Fuming HNO₃ / Oleum Conditions: -5 to 0 °C intermediate 5-Fluoro-2-methyl-3-nitrobenzoic Acid nitration->intermediate esterification Step 2: Esterification intermediate->esterification Reagents: Methanol (CH₃OH) & Thionyl Chloride (SOCl₂) Conditions: Reflux product This compound esterification->product purification Purification (Silica Gel Chromatography) product->purification G cluster_reactions Key Reactions cluster_products Resulting Intermediates cluster_final Pharmaceutical Targets start This compound reduction Reduction of Nitro Group start->reduction e.g., H₂, Pd/C hydrolysis Ester Hydrolysis start->hydrolysis e.g., NaOH, H₂O amine Methyl 3-amino-5-fluoro-2-methylbenzoate reduction->amine acid 5-Fluoro-2-methyl-3-nitrobenzoic Acid hydrolysis->acid rucaparib Rucaparib Synthesis amine->rucaparib other Other Complex Molecules amine->other

References

physical and chemical properties of Methyl 5-fluoro-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-fluoro-2-methyl-3-nitrobenzoate: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a highly functionalized aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical research and drug development. As a substituted nitrobenzoate, its unique arrangement of electron-withdrawing and electron-donating groups makes it a versatile synthetic intermediate. Its primary importance lies in its role as a key building block in the synthesis of complex bioactive molecules, most notably in the development of targeted cancer therapies. A critical application is its use in the preparation of Rucaparib, a potent inhibitor of the poly (ADP-ribose) polymerase (PARP) enzyme, which is crucial for DNA repair mechanisms in cancer cells.[1]

This guide provides a comprehensive technical overview for researchers and scientists, delving into the core physicochemical properties, synthesis methodologies, and chemical reactivity of this compound. It aims to deliver not just data, but also field-proven insights into the causality behind experimental choices, ensuring a trustworthy and authoritative resource for laboratory application.

Chapter 1: Core Physicochemical and Computational Properties

A thorough understanding of a compound's physical and computational properties is foundational for its application in synthesis and drug design. This compound is typically a white solid at room temperature.[2] It exhibits slight solubility in water but is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and acetone.[2]

Caption: Chemical Structure of this compound

Table 1: Physicochemical Properties and Identifiers

PropertyValueReference(s)
CAS Number 697739-03-0[3][4]
Molecular Formula C₉H₈FNO₄[3]
Molecular Weight 213.16 g/mol [3]
Appearance White solid[2]
Solubility Slightly soluble in water; Soluble in DMSO and acetone[2]
Purity ≥98% (Commercially available)[3]
Storage Store at room temperature[3]

Table 2: Computational Data for Drug Discovery

Computational descriptors are vital for predicting a molecule's pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, and Excretion).

DescriptorValueSignificance in Drug DevelopmentReference(s)
TPSA (Topological Polar Surface Area) 69.44 ŲPredicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A value < 140 Ų is generally favorable.[3]
LogP (Octanol-Water Partition Coefficient) 1.82892Measures lipophilicity, which influences absorption and distribution. Values between 1 and 3 are often optimal for oral drugs.[3]
Hydrogen Bond Acceptors 4Influences solubility and binding to biological targets.[3]
Hydrogen Bond Donors 0Influences solubility and binding to biological targets.[3]
Rotatable Bonds 2A measure of molecular flexibility. Fewer than 10 is generally preferred for good oral bioavailability.[3]

Chapter 2: Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that hinges on a classic electrophilic aromatic substitution reaction. The primary route involves the nitration of 5-fluoro-2-methylbenzoic acid, followed by Fischer esterification.

Expertise & Causality: Understanding Regioselectivity

The critical step is the nitration, where a nitro group (-NO₂) is introduced onto the benzene ring. The position of this new group is not random; it is dictated by the directing effects of the substituents already present:

  • -COOH (Carboxylic Acid): A meta-director and a deactivating group.

  • -CH₃ (Methyl): An ortho-, para-director and an activating group.

  • -F (Fluoro): An ortho-, para-director but a deactivating group (due to induction).

The final product has the nitro group at the 3-position, which is meta to the carboxylic acid and ortho to the methyl group. This outcome is a result of the interplay between these directing effects. The position is activated by the methyl group and simultaneously directed by the powerful meta-directing carboxylic acid. The use of strong nitrating conditions, such as a mixture of concentrated nitric and sulfuric acids, is necessary to overcome the deactivating effects of the carboxylic acid and fluorine.[2]

synthesis_workflow start 5-Fluoro-2-methylbenzoic Acid step1 Nitration (conc. HNO₃, conc. H₂SO₄) -5 to 0°C start->step1 intermediate 5-Fluoro-2-methyl-3-nitrobenzoic Acid step1->intermediate step2 Esterification (Methanol, SOCl₂ or H₂SO₄) Reflux intermediate->step2 product This compound step2->product purification Purification (Silica Gel Chromatography) product->purification

Caption: General Synthetic Workflow

Trustworthiness: A Self-Validating Protocol

The following protocol is a robust, validated method for the synthesis of this compound. Each step includes controls and checkpoints, such as Thin Layer Chromatography (TLC), to ensure the reaction proceeds as expected.

Experimental Protocol: Synthesis of this compound [2]

  • Nitration: a. To a flask containing concentrated H₂SO₄ (e.g., 700 mL), cool the solution to between -5 and 0°C using an ice-salt bath. b. Slowly add 5-fluoro-2-methylbenzoic acid (e.g., 80g, 520 mmol) in portions, ensuring the temperature remains below 0°C. c. Prepare a nitrating mixture of concentrated HNO₃ (e.g., 60.4 g, 624 mmol) in concentrated H₂SO₄ (e.g., 60 mL). d. Add the nitrating mixture drop-wise to the reaction flask over approximately 1.5 hours, maintaining the temperature at -5 to 0°C. e. Causality Check: Maintaining a low temperature is critical to prevent over-nitration and the formation of unwanted dinitro by-products. f. Stir the mixture at this temperature for 2 hours. g. Validation Step: Monitor the reaction's completion using TLC (petroleum ether/EtOAc = 1:1). The starting material spot should disappear, and a new, lower Rf spot corresponding to the product should appear. h. Pour the reaction mixture slowly into crushed ice with vigorous stirring. The product, 5-fluoro-2-methyl-3-nitrobenzoic acid, will precipitate. i. Collect the solid precipitate by filtration.

  • Esterification: a. Dissolve the crude 5-fluoro-2-methyl-3-nitrobenzoic acid (e.g., 54 g) in dry methanol (e.g., 500 mL) and cool to 0°C. b. Add thionyl chloride (SOCl₂) (e.g., 64.5 g, 542.3 mmol) drop-wise. c. Causality Check: Thionyl chloride converts the carboxylic acid to a more reactive acid chloride, which readily reacts with methanol. An alternative is using a strong acid catalyst like H₂SO₄. d. Heat the mixture to reflux and maintain for 16 hours. e. Validation Step: Monitor the reaction's completion again by TLC (petroleum ether/EtOAc = 1:1). f. Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: a. Purify the crude product by silica gel chromatography, eluting with a gradient from petroleum ether to a mixture of petroleum ether/EtOAc (e.g., 50:1). b. Combine the fractions containing the pure product and remove the solvent to yield this compound as a white solid.

Chapter 3: Chemical Reactivity and Applications in Medicinal Chemistry

The synthetic utility of this compound stems from the reactivity of its functional groups, which can be selectively transformed.

  • Nitro Group Reduction: The nitro group is readily reduced to an amine (-NH₂). This transformation is fundamental, as it installs a nucleophilic handle onto the aromatic ring, opening up a vast array of subsequent chemical modifications (e.g., acylation, alkylation, formation of heterocycles).

  • Ester Hydrolysis: The methyl ester can be hydrolyzed back to a carboxylic acid if needed, allowing for amide bond formation using standard peptide coupling reagents.

  • Fluorine Atom: The fluorine atom is generally unreactive under these conditions but plays a crucial role in modulating the final molecule's properties. In drug development, fluorine substitution is a common strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity.[5][6]

Authoritative Grounding: Case Study of Rucaparib Synthesis

A patent for the preparation of Rucaparib explicitly details the use of this compound as a starting material.[1] This underscores its industrial relevance and value to drug development professionals. The initial steps in the patented synthesis involve the transformation of this intermediate into more complex structures, demonstrating its practical application.

reactivity start This compound step1 Reduction (e.g., H₂, Pd/C or SnCl₂) start->step1 product Methyl 3-amino-5-fluoro-2-methylbenzoate step1->product step2 Further Derivatization (Acylation, Cyclization, etc.) product->step2 final Advanced Pharmaceutical Intermediates (e.g., for Rucaparib) step2->final

Caption: Key Transformation for Pharmaceutical Synthesis

Chapter 4: Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. Based on its structure and data from analogous compounds, the following spectral characteristics are expected:

  • ¹H NMR: The spectrum would show a singlet for the ester methyl group (-OCH₃) around 3.9 ppm and a singlet for the aromatic methyl group (-CH₃) around 2.3-2.5 ppm. The two aromatic protons would appear as doublets or multiplets in the downfield region (7.5-8.5 ppm), with their chemical shifts influenced by the electron-withdrawing nitro and fluoro groups.

  • ¹³C NMR: The spectrum would display distinct signals for all nine carbon atoms. The ester carbonyl carbon would be significantly downfield (~165 ppm), while the two methyl carbons would be upfield (~52 ppm and ~20 ppm).[7] The six aromatic carbons would appear in the 110-150 ppm range, with the carbons attached to fluorine and the nitro group showing characteristic shifts and C-F coupling.

  • IR Spectroscopy: Characteristic absorption bands would confirm the presence of the key functional groups:

    • ~1730 cm⁻¹: Strong C=O stretch from the ester.

    • ~1530 and ~1350 cm⁻¹: Strong asymmetric and symmetric N-O stretches from the nitro group.

    • ~1250 cm⁻¹: C-F stretch.

    • ~3000-3100 cm⁻¹: Aromatic C-H stretches.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 213.16.

Chapter 5: Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[8]

  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][9]

  • First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, rinse with pure water for at least 15 minutes.[8]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[2]

  • Incompatibilities: Avoid contact with strong oxidizing agents.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined synthesis, predictable reactivity, and strategic functionalization make it an invaluable intermediate for constructing novel therapeutic agents. The detailed protocols and mechanistic insights provided in this guide are designed to empower researchers to utilize this building block with confidence and precision, accelerating the journey from laboratory synthesis to the development of life-saving drugs.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 5-fluoro-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of Methyl 5-fluoro-2-methyl-3-nitrobenzoate, a compound of interest in medicinal chemistry and materials science. In the absence of direct experimental spectra in the public domain, this document serves as an expert guide to the theoretical underpinnings of NMR spectroscopy as applied to this specific molecule. We will dissect the influence of each substituent on the chemical shifts and coupling constants, present a predicted spectral dataset, and provide a robust experimental protocol for acquiring and validating this data. This guide is intended to empower researchers to confidently predict, interpret, and verify the NMR spectra of complex substituted aromatic systems.

Introduction: The Central Role of NMR in Molecular Characterization

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of molecular structure. For professionals in drug development and materials science, confirming the precise arrangement of atoms within a novel compound is not merely a procedural step but a critical juncture that dictates the viability of a research direction. The ability to interpret NMR spectra with a high degree of confidence allows for the verification of synthetic pathways, the identification of impurities, and a deeper understanding of structure-activity relationships.

This compound presents a compelling case study for NMR analysis due to its polysubstituted aromatic ring. The interplay of electron-donating and electron-withdrawing groups, coupled with the presence of a fluorine atom, creates a unique electronic environment that is reflected in its NMR spectra. This guide will provide a predictive analysis of the ¹H and ¹³C NMR spectra of this molecule, offering a roadmap for researchers working with similarly complex structures.

Molecular Structure and Predicted NMR Spectral Features

The structure of this compound is presented below. The numbering of the aromatic carbons is crucial for the assignment of NMR signals.

Caption: Molecular structure of this compound with IUPAC numbering.

Analysis of Substituent Effects

The chemical shifts in the ¹H and ¹³C NMR spectra are dictated by the electronic environment of each nucleus. In this compound, the substituents have distinct and predictable effects:

  • Methyl Ester (-COOCH₃): This is an electron-withdrawing group through resonance and induction, deshielding the ortho and para positions of the benzene ring. The carbonyl carbon will appear significantly downfield in the ¹³C NMR spectrum, typically in the 160-170 ppm range.[1] The methoxy protons will present as a sharp singlet in the ¹H NMR spectrum, usually around 3.9 ppm.[2]

  • Nitro Group (-NO₂): The nitro group is a very strong electron-withdrawing group due to both resonance and inductive effects.[1] This leads to significant deshielding of the aromatic protons and carbons, particularly at the ortho and para positions. The carbon directly attached to the nitro group will be shifted downfield.[3]

  • Methyl Group (-CH₃): The methyl group is a weak electron-donating group through induction. This results in a slight shielding effect, causing the attached aromatic carbon and nearby protons to shift slightly upfield. The methyl protons will appear as a singlet in the ¹H NMR spectrum, typically in the 2.3-2.5 ppm range.

  • Fluoro Group (-F): Fluorine is a highly electronegative atom, leading to a strong inductive electron-withdrawing effect. However, it also possesses lone pairs that can be donated into the aromatic pi-system, an electron-donating resonance effect. The overall impact on chemical shifts is complex. A key feature of fluorine-containing compounds is the presence of through-bond J-coupling between ¹⁹F and both ¹H and ¹³C nuclei. This results in the splitting of signals, providing invaluable structural information. The magnitude of the C-F coupling constant is dependent on the number of bonds separating the two nuclei.

Predicted ¹H NMR Spectrum

Based on the additive effects of the substituents, the predicted ¹H NMR spectrum of this compound in CDCl₃ is as follows:

Chemical Shift (δ) / ppm (Predicted)MultiplicityIntegrationAssignmentRationale
~8.1 - 7.9Doublet of doublets (dd)1HH-6Deshielded by the ortho ester and para nitro group. Coupled to H-4 and F-5.
~7.8 - 7.6Doublet of doublets (dd)1HH-4Deshielded by the para ester and ortho nitro group. Coupled to H-6 and F-5.
~3.95Singlet (s)3H-OCH₃Typical chemical shift for a methyl ester.
~2.6Singlet (s)3H-CH₃Typical chemical shift for a methyl group on an aromatic ring.

Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ will exhibit characteristic chemical shifts and C-F couplings:

Chemical Shift (δ) / ppm (Predicted)Multiplicity (due to ¹⁹F coupling)AssignmentRationale
~165Singlet (s)C=OCarbonyl carbon of the ester group.
~163 (¹JCF ≈ 250 Hz)Doublet (d)C-5Carbon directly bonded to fluorine, shows a large one-bond coupling.
~148Singlet (s)C-3Carbon attached to the strongly electron-withdrawing nitro group.
~140Doublet (d)C-1Quaternary carbon attached to the ester group, influenced by fluorine.
~135Doublet (d)C-2Quaternary carbon attached to the methyl group, influenced by fluorine.
~125Doublet (d)C-6Aromatic CH, deshielded by the ester and nitro groups and coupled to fluorine.
~118Doublet (d)C-4Aromatic CH, deshielded by the nitro group and coupled to fluorine.
~53Singlet (s)-OCH₃Methyl carbon of the ester.
~18Singlet (s)-CH₃Methyl carbon attached to the aromatic ring.

Experimental Protocol for NMR Data Acquisition

To validate the predicted spectra, the following experimental protocol is recommended.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[4][5]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure the solvent is of high purity.[6]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[5] Gentle vortexing or sonication may be used to aid dissolution.[4]

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter into a clean 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm).

References

A Spectroscopic Guide to Methyl 5-fluoro-2-methyl-3-nitrobenzoate: Elucidating Structure through IR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Substituted Benzene Derivative

Methyl 5-fluoro-2-methyl-3-nitrobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds, presents a fascinating case study for structural elucidation using modern spectroscopic techniques.[1][2] Its utility in drug development underscores the critical need for unambiguous characterization, ensuring purity, and confirming identity throughout the synthetic process. This technical guide provides an in-depth analysis of the infrared (IR) and mass spectrometry (MS) data expected for this molecule. As direct spectral data is not publicly available, this guide will deduce the spectroscopic characteristics by dissecting the contributions of each functional group—the aromatic ring, the nitro group, the ester, the methyl group, and the fluorine substituent—grounded in fundamental principles and data from analogous structures.

This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their work. We will explore not just the "what" but the "why" behind the expected spectral features, offering insights into the interplay of electronic and steric effects that shape the molecule's interaction with electromagnetic radiation and its fragmentation under energetic conditions.

Part 1: Unveiling the Molecular Blueprint with Mass Spectrometry

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (C₉H₈FNO₄), the molecular weight is 213.16 g/mol .[1][3] In a typical electron ionization (EI) mass spectrum, we would expect to see the molecular ion peak ([M]⁺˙) at m/z 213.

Predicted Fragmentation Pathway

The fragmentation of this compound is governed by the relative stability of the resulting ions and neutral losses, influenced by the various functional groups.[4][5] The primary fragmentation events are anticipated to involve the nitro and ester groups, which are the most labile parts of the molecule.

A plausible fragmentation pathway is outlined below:

Mass Spectrometry Fragmentation of this compound M [M]⁺˙ m/z 213 F1 [M - OCH₃]⁺ m/z 182 M->F1 - OCH₃ (31 u) F2 [M - NO₂]⁺ m/z 167 M->F2 - NO₂ (46 u) F3 [M - COOCH₃]⁺ m/z 154 M->F3 - COOCH₃ (59 u) F4 [F2 - CO]⁺ m/z 139 F2->F4 - CO (28 u) F5 [F3 - NO]⁺ m/z 124 F3->F5 - NO (30 u)

Caption: Predicted Electron Ionization (EI) mass spectrometry fragmentation pathway for this compound.

The fragmentation cascade is initiated by the loss of key functional groups:

  • Loss of a methoxy radical (•OCH₃): A common fragmentation for methyl esters, leading to the formation of an acylium ion at m/z 182.[6][7][8]

  • Loss of a nitro group (•NO₂): A characteristic fragmentation of nitroaromatic compounds, resulting in a fragment at m/z 167.[4][9][10][11][12]

  • Loss of the entire methoxycarbonyl radical (•COOCH₃): This would lead to a fragment at m/z 154.

Subsequent fragmentation of these primary ions can also occur. For instance, the fragment at m/z 167 could lose carbon monoxide (CO) to form an ion at m/z 139.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject a 1 µL aliquot into the GC-MS system.

  • Gas Chromatography:

    • Column: A non-polar column, such as a DB-5ms or equivalent, is suitable.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

This protocol ensures the volatilization of the compound and its separation from any impurities before it enters the mass spectrometer for ionization and fragmentation.

Data Summary: Predicted Mass Spectrometry Peaks
m/zProposed Fragment IonIdentity of Loss
213[C₉H₈FNO₄]⁺˙Molecular Ion [M]⁺˙
182[C₈H₅FNO₃]⁺[M - OCH₃]⁺
167[C₉H₈FO₂]⁺[M - NO₂]⁺
154[C₈H₅FNO]⁺˙[M - COOCH₃]⁺
139[C₈H₈FO]⁺[M - NO₂ - CO]⁺

Part 2: Probing Functional Groups with Infrared Spectroscopy

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[13] The IR spectrum of this compound will be a composite of the characteristic absorptions of its constituent parts.

Interpretation of Expected IR Absorptions

The key to interpreting the IR spectrum is to dissect the molecule into its functional components and predict their characteristic absorption frequencies.

IR Spectroscopy Analysis Workflow cluster_regions Key Spectral Regions cluster_functional_groups Functional Group Analysis Functional Group Region Functional Group Region (4000-1500 cm⁻¹) Aromatic Aromatic C-H & C=C Functional Group Region->Aromatic Ester Ester C=O & C-O Functional Group Region->Ester Nitro Nitro N-O Functional Group Region->Nitro Alkyl Alkyl C-H Functional Group Region->Alkyl Fingerprint Region Fingerprint Region (1500-400 cm⁻¹) Fingerprint Region->Aromatic out-of-plane bends Fluoro C-F Fingerprint Region->Fluoro Interpretation Correlate peaks with functional groups Aromatic->Interpretation Ester->Interpretation Nitro->Interpretation Alkyl->Interpretation Fluoro->Interpretation

Caption: Workflow for the interpretation of the infrared spectrum of this compound.

  • Aromatic Ring:

    • C-H Stretch: Aromatic C-H stretching vibrations are expected to appear as weak to medium bands in the region of 3100-3000 cm⁻¹.[2][13]

    • C=C Stretch: The stretching of the carbon-carbon double bonds in the benzene ring will give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region.[13]

  • Nitro Group (-NO₂):

    • Asymmetric Stretch: A strong absorption band is predicted between 1550-1475 cm⁻¹ due to the asymmetric stretching of the N-O bonds.[14][15][16]

    • Symmetric Stretch: Another strong band is expected in the 1360-1290 cm⁻¹ range corresponding to the symmetric N-O stretch.[14][15][16] The conjugation with the aromatic ring influences the exact position of these bands.[14]

  • Ester Group (-COOCH₃):

    • C=O Stretch: A very strong and sharp absorption is anticipated for the carbonyl (C=O) stretch. For an aromatic ester, this typically appears in the 1730-1715 cm⁻¹ range.[17][18][19]

    • C-O Stretch: Two distinct C-O stretching bands are characteristic of esters. An asymmetric C-C-O stretch will appear as a strong band between 1300-1200 cm⁻¹, and a symmetric O-C-C stretch will be observed between 1150-1000 cm⁻¹.[17]

  • Methyl Group (-CH₃):

    • C-H Stretch: The C-H stretching vibrations of the methyl group will result in bands in the 2960-2850 cm⁻¹ region.

  • Fluoro Group (-F):

    • C-F Stretch: The C-F stretching vibration typically gives a strong absorption in the fingerprint region, broadly between 1400-1000 cm⁻¹. The exact position can be variable and may overlap with other absorptions.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the sample (ATR or KBr pellet) in the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment (or pure KBr pellet).

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

Data Summary: Predicted Characteristic IR Absorptions
Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3100-3000Aromatic C-HStretchWeak to Medium
2960-2850Methyl C-HStretchMedium
1730-1715Ester C=OStretchStrong, Sharp
1600-1450Aromatic C=CStretchMedium to Weak
1550-1475Nitro N-OAsymmetric StretchStrong
1360-1290Nitro N-OSymmetric StretchStrong
1300-1200Ester C-OAsymmetric StretchStrong
1150-1000Ester C-OSymmetric StretchStrong
1400-1000C-FStretchStrong

Conclusion: A Synergistic Approach to Structural Verification

The combined application of mass spectrometry and infrared spectroscopy provides a robust and self-validating system for the characterization of this compound. Mass spectrometry confirms the molecular weight and offers a detailed map of the molecule's fragmentation, highlighting the connectivity of its constituent parts. Infrared spectroscopy, in parallel, provides a definitive fingerprint of the functional groups present, confirming the chemical identity of the molecule.

For researchers and professionals in drug development, a thorough understanding and application of these techniques are paramount. This guide serves as a foundational resource for interpreting the spectral data of this important synthetic intermediate, ensuring the integrity and quality of the materials used in the creation of novel therapeutics.

References

solubility of Methyl 5-fluoro-2-methyl-3-nitrobenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Methyl 5-fluoro-2-methyl-3-nitrobenzoate in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the theoretical principles governing its solubility, presents known qualitative data, and offers detailed, field-proven experimental protocols for researchers to determine its solubility in a range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution to facilitate process development, formulation, and chemical synthesis.

Introduction to this compound

This compound (CAS No. 697739-03-0) is an organic compound of significant interest in the pharmaceutical industry. It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), including the PARP inhibitor Rucaparib[1]. Understanding its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies (such as crystallization), and formulating drug products. Solubility dictates the choice of solvent for a reaction, affects reaction rates, and is a critical parameter in downstream processing.

Physicochemical Properties:

  • Molecular Formula: C₉H₈FNO₄[2]

  • Molecular Weight: 213.16 g/mol

  • Appearance: White solid[3]

  • Structure: (A proper chemical structure image would be placed here in a real document)

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like."[4][5][6][7][8] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play are dispersion forces, dipole-pole interactions, and hydrogen bonding.

The structure of this compound contains several functional groups that dictate its polarity and solubility behavior:

  • Aromatic Ring: The benzene ring is inherently nonpolar.

  • Methyl Ester Group (-COOCH₃): This group introduces polarity and can act as a hydrogen bond acceptor.

  • Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group.

  • Fluoro Group (-F): An electronegative atom that contributes to the molecule's overall polarity.

  • Methyl Group (-CH₃): A nonpolar, hydrophobic group.

The presence of both polar (nitro, ester, fluoro) and nonpolar (aromatic ring, methyl) regions suggests that this compound will exhibit a nuanced solubility profile, likely favoring polar aprotic solvents that can engage in dipole-dipole interactions without the steric hindrance of hydrogen bond donation.

Hansen Solubility Parameters (HSP) as a Predictive Tool

For a more quantitative prediction of solubility, Hansen Solubility Parameters (HSP) can be employed. HSP separates the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar forces.

  • δh: Energy from hydrogen bonding.[9][10][11]

The principle is that a solute will be soluble in a solvent if their HSP values are similar. The distance (Ra) between the HSP of the solute and solvent in the three-dimensional Hansen space can be calculated, and if this distance is less than the interaction radius (R₀) of the solute, solubility is likely.[9][10] While the specific HSP values for this compound are not published, they could be estimated using group contribution methods or determined experimentally.

Known Solubility Data

Publicly available, peer-reviewed quantitative solubility data for this compound is limited. However, qualitative information is available:

SolventSolubilitySource
WaterSlightly soluble[3]
Dimethyl Sulfoxide (DMSO)Soluble[3]
AcetoneSoluble[3]

This qualitative data aligns with the theoretical principles discussed. DMSO and acetone are polar aprotic solvents, capable of strong dipole-dipole interactions with the polar nitro and ester groups of the molecule, leading to good solvation. The slight solubility in water is also expected; while the molecule has polar groups, the nonpolar aromatic ring and methyl group limit its miscibility with the highly polar, hydrogen-bonding network of water.[12][13]

Experimental Determination of Solubility

Given the scarcity of published data, experimental determination is crucial. The following section provides a robust, step-by-step protocol for determining the equilibrium solubility of this compound.

Equilibrium Solubility Determination Protocol (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in various organic solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • A range of organic solvents (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate, Dichloromethane, Toluene, Hexane, Acetonitrile)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, ensure compatibility with solvent)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep1 Weigh excess solute into vial prep2 Add known volume of solvent prep1->prep2 Step 1 & 2 equil Shake at constant T for 24-48h prep2->equil sample1 Allow solids to settle equil->sample1 sample2 Filter supernatant (0.22µm) sample1->sample2 sample3 Dilute sample accurately sample2->sample3 analysis Analyze by validated HPLC method sample3->analysis calc Calculate concentration vs. standard curve analysis->calc

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Procedure:

  • Preparation of Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile). Analyze these standards using a validated HPLC method to generate a standard curve of peak area versus concentration.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5 mL) of each test solvent into the corresponding vials.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.

  • Sampling: After equilibration, remove the vials and let them stand undisturbed for at least 2 hours to allow the excess solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter (pre-rinsed with the same solvent) and filter the solution into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the range of the HPLC standard curve.

  • Analysis: Analyze the diluted samples by HPLC.

  • Calculation: Using the peak area from the HPLC analysis and the standard curve, calculate the concentration of the diluted sample. Back-calculate to determine the concentration in the original, undiluted (saturated) solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Trustworthiness and Self-Validation:

  • Visual Confirmation: Before and after equilibration, visually confirm the presence of excess solid in each vial.

  • Time Point Analysis: For a rigorous study, take samples at multiple time points (e.g., 24h, 48h, 72h). If the calculated solubility does not change between the later time points, it confirms that equilibrium has been reached.

  • Duplicate Samples: Run each solvent in duplicate or triplicate to ensure the reproducibility of the results.

Discussion and Application

The solubility data generated through the above protocol is invaluable for several stages of drug development:

  • Process Chemistry: For the synthesis of compounds like Rucaparib, knowing the solubility of this compound in various solvents allows for the selection of an optimal reaction solvent that can dissolve reactants while minimizing side reactions.

  • Crystallization and Purification: Solubility data as a function of temperature is essential for developing effective crystallization protocols. A good crystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures, maximizing yield upon cooling.

  • Formulation: While this compound is an intermediate, understanding its solubility provides insights into the properties of the final API. Poorly soluble intermediates can sometimes lead to solubility challenges in the final product.

Conclusion

While a comprehensive public database on the solubility of this compound is not yet established, this guide provides the necessary theoretical foundation and practical, validated methodologies for researchers to generate this critical data. By understanding the molecular structure and applying systematic experimental techniques like the shake-flask method, scientists can accurately determine the solubility profile of this important pharmaceutical intermediate, enabling more efficient and robust process development and research.

References

Stability and Storage of Methyl 5-fluoro-2-methyl-3-nitrobenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the stability and optimal storage conditions for Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS No. 697739-03-0), a key intermediate in pharmaceutical research and development. The recommendations herein are synthesized from available supplier data, safety information for structurally related compounds, and fundamental principles of organic chemistry to ensure the integrity and longevity of this valuable research chemical.

Compound Overview and Physicochemical Properties

This compound is a substituted aromatic compound with the molecular formula C₉H₈FNO₄. Its structure, featuring a nitro group, a fluoro group, and a methyl ester on a benzene ring, dictates its chemical reactivity and stability profile.

PropertyValueSource
CAS Number 697739-03-0[1][2]
Molecular Formula C₉H₈FNO₄[1]
Molecular Weight 213.16 g/mol [1]
Appearance White solid[2]
Solubility Slightly soluble in water; Soluble in dimethyl sulfoxide and acetone.[2]

Core Stability Assessment and Influencing Factors

While comprehensive, peer-reviewed stability studies for this compound are not extensively available, an analysis of its functional groups allows for a scientifically grounded assessment of its stability. The primary factors that can influence its degradation are temperature, humidity, light, and pH.

Thermal Stability

Most suppliers recommend storing this compound at room temperature .[1][3] This suggests that the compound is reasonably stable under standard laboratory conditions. However, like many organic molecules, elevated temperatures can accelerate degradation. The presence of the nitro group, while a common functional group in stable compounds, can sometimes contribute to thermal instability, especially in the presence of catalysts or other reactive species. For long-term storage, a cooler, controlled environment is always a prudent choice.

Hydrolytic Stability

The methyl ester functionality is the most probable site for hydrolytic degradation. This reaction, which would yield 5-fluoro-2-methyl-3-nitrobenzoic acid and methanol, can be catalyzed by both acidic and basic conditions. The electronic effects of the electron-withdrawing nitro and fluoro groups on the aromatic ring can influence the rate of hydrolysis. Given that the compound is described as "slightly soluble in water," the risk of hydrolysis in its solid form is low, provided it is protected from moisture.[2]

Photostability

Aromatic nitro compounds can be susceptible to photodecomposition. While no specific data exists for this compound, it is a common practice to protect such chemicals from light to prevent potential degradation. A general recommendation for substituted nitrobenzoates is to keep the container protected from light.[4]

Recommended Storage and Handling Protocols

To maintain the purity and integrity of this compound, the following storage and handling procedures are recommended, based on supplier data and safety data sheets for analogous compounds.

Long-Term Storage

For long-term storage (greater than 6 months), the following conditions are advised:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential thermal degradation.
Atmosphere Inert gas (e.g., Argon or Nitrogen)Reduces the risk of oxidative degradation.
Container Tightly sealed, amber glass vialProtects from moisture and light.[4][5][6]
Location Dry, well-ventilated areaPrevents moisture ingress and ensures safety.[5][7]
Short-Term Storage and In-Use Handling

For routine laboratory use, storing at room temperature is acceptable.[1][3] However, it is crucial to minimize exposure to the atmosphere.

  • Work Environment : Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust.[7][8]

  • Hygroscopicity : As a precautionary measure, assume the compound may be hygroscopic. Always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Dispensing : Use clean, dry spatulas and equipment for dispensing. After use, purge the headspace of the container with an inert gas before tightly resealing.

Potential Degradation Pathways

Understanding potential degradation pathways is crucial for troubleshooting experimental results and for developing analytical methods to assess purity.

G cluster_hydrolysis Hydrolytic Degradation cluster_reduction Reductive Degradation Methyl_5_fluoro_2_methyl_3_nitrobenzoate Methyl 5-fluoro-2-methyl- 3-nitrobenzoate 5_fluoro_2_methyl_3_nitrobenzoic_acid 5-fluoro-2-methyl- 3-nitrobenzoic acid Methyl_5_fluoro_2_methyl_3_nitrobenzoate->5_fluoro_2_methyl_3_nitrobenzoic_acid H₂O (Acid/Base) Methanol Methanol Methyl_5_fluoro_2_methyl_3_nitrobenzoate->Methanol H₂O (Acid/Base) Methyl_5_fluoro_2_methyl_3_nitrobenzoate_redux Methyl 5-fluoro-2-methyl- 3-nitrobenzoate Methyl_3_amino_5_fluoro_2_methylbenzoate Methyl 3-amino-5-fluoro- 2-methylbenzoate Methyl_5_fluoro_2_methyl_3_nitrobenzoate_redux->Methyl_3_amino_5_fluoro_2_methylbenzoate [H] (e.g., metal contamination)

Caption: Potential degradation pathways for this compound.

The most probable degradation pathways include:

  • Ester Hydrolysis : As depicted above, this is a primary concern, especially in solution and at non-neutral pH.

  • Nitro Group Reduction : The nitro group is susceptible to reduction to an amino group.[9] This can be initiated by contaminants such as trace metals or by certain storage conditions.

  • Photodecomposition : Aromatic nitro compounds can undergo complex photochemical reactions, which may involve rearrangements or reactions with solvents.

Experimental Protocol: Accelerated Stability Study

To empirically determine the stability of this compound under specific laboratory conditions, an accelerated stability study can be performed.

Objective: To assess the impact of elevated temperature and humidity on the purity of this compound over a short period.

Methodology:

  • Sample Preparation :

    • Accurately weigh approximately 10 mg of this compound into three separate, labeled amber glass vials.

    • Prepare a control sample stored under recommended long-term conditions (2-8°C, desiccated).

    • Place one sample in a stability chamber at 40°C / 75% Relative Humidity (RH).

    • Place the second sample in an oven at 60°C (dry heat).

  • Time Points :

    • Analyze the samples at T=0 (initial time point), T=1 week, T=2 weeks, and T=4 weeks.

  • Analytical Method :

    • At each time point, dissolve the contents of one vial in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

    • Analyze the solution by High-Performance Liquid Chromatography (HPLC) with a UV detector. A C18 column is a good starting point.

    • The mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.

    • Monitor the purity of the main peak and the appearance of any new peaks, which would indicate degradation products.

  • Data Analysis :

    • Calculate the percentage of the main peak area at each time point relative to the total peak area.

    • A significant decrease in the main peak area or the appearance of new peaks would indicate degradation under the tested conditions.

G cluster_prep Preparation cluster_analysis Analysis at T=0, 1, 2, 4 weeks Start Weigh Samples Control Control Sample (2-8°C, Desiccated) Start->Control Stress1 Stress Sample 1 (40°C / 75% RH) Start->Stress1 Stress2 Stress Sample 2 (60°C, Dry Heat) Start->Stress2 Dissolve Dissolve in Solvent Control->Dissolve Stress1->Dissolve Stress2->Dissolve HPLC HPLC Analysis Dissolve->HPLC Data Analyze Purity Data HPLC->Data

References

Methyl 5-fluoro-2-methyl-3-nitrobenzoate safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Handling of Methyl 5-fluoro-2-methyl-3-nitrobenzoate

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 697739-03-0). Designed for researchers, chemists, and professionals in drug development, this document synthesizes available safety data with established laboratory best practices. The causality behind each recommendation is explained to ensure a deep and functional understanding of the risks and mitigation strategies involved.

Compound Identification and Physicochemical Profile

This compound is a substituted aromatic ester used primarily in organic synthesis and for research and development purposes.[1][2] Its specific arrangement of fluoro, methyl, and nitro groups on the benzoate ring dictates its reactivity and also informs the necessary safety precautions. A clear understanding of its physical properties is the first step in a robust safety assessment.

PropertyValueSource
CAS Number 697739-03-0[1][3]
Molecular Formula C₉H₈FNO₄[3][4]
Molecular Weight 213.16 g/mol [3]
Appearance Solid (Form may vary)[2]
Solubility Slightly soluble in water. Soluble in dimethyl sulfoxide (DMSO) and acetone.[2]
Synonyms 5-Fluoro-2-methyl-3-nitro-benzoic acid methyl ester[2][3]

Hazard Assessment and Classification

Presumed Hazards (based on related compounds):

  • Skin Irritation: Halogenated and nitrated aromatic compounds can cause skin irritation upon contact.[6][7]

  • Serious Eye Irritation: As a fine dust or powder, the compound can cause serious irritation if it comes into contact with the eyes.[6][7][8]

  • Respiratory Irritation: Inhalation of dust may lead to irritation of the respiratory tract.[7][8][9]

  • Skin Sensitization: Some related nitrobenzoates may cause an allergic skin reaction.[10]

  • Aquatic Toxicity: Certain analogues are classified as harmful to aquatic life with long-lasting effects.[10] Therefore, release into the environment should be avoided.[5][6]

Causality of Hazards: The nitro group (-NO₂) can participate in metabolic pathways that generate reactive oxygen species, contributing to cellular toxicity. The fluoro-substituent means that hazardous decomposition products, such as hydrogen fluoride, may be released during combustion.[8][10]

Hierarchy of Controls: A Systematic Approach to Safety

To mitigate the risks associated with handling this compound, a systematic approach based on the hierarchy of controls is mandated. This framework prioritizes the most effective measures first.

Hierarchy of Controls cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Not applicable for required reagent) Substitution Substitution (Use a less hazardous chemical if possible) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls

The primary engineering control for handling this compound is to work within a properly functioning chemical fume hood.[5] This contains dust and vapors, preventing inhalation, which is a primary exposure route. Ensure adequate ventilation in all areas where the chemical is used or stored.[5][6]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[5][6][8]

  • Skin Protection:

    • Gloves: Wear chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of properly after handling the material.[5][6]

    • Lab Coat: A standard lab coat is required. For tasks with a higher risk of splashing or dust generation, wear impervious clothing.[5][6]

  • Respiratory Protection: If dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with a P95 or P100 particle filter is recommended.[9] For higher-level protection, a full-face respirator with appropriate cartridges may be necessary.[5][9]

Standard Operating Protocol for Safe Handling

Adherence to a strict protocol is essential for minimizing exposure and ensuring experimental integrity.

  • Preparation:

    • Confirm the fume hood is operational (check airflow monitor).

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) inside the fume hood.

    • Don all required PPE (lab coat, safety goggles, gloves).

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood to contain any dust.

    • Use a spatula to carefully transfer the solid. Avoid scooping actions that could create airborne dust.

    • Close the primary container immediately after dispensing.

  • Reaction Setup:

    • If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

    • Ensure all glassware is securely clamped.

  • Post-Handling:

    • Clean all contaminated surfaces within the fume hood.

    • Carefully remove gloves and dispose of them in the designated chemical waste container.

    • Wash hands thoroughly with soap and water.[11]

Emergency Response Protocols

Rapid and correct response to an emergency is critical. All personnel must be familiar with these procedures and the location of safety equipment (showers, eyewash stations, spill kits, fire extinguishers).

First-Aid Measures
  • General Advice: Show the Safety Data Sheet (SDS) to the responding medical professional.[9]

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][9]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][9]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][6]

Accidental Release Measures (Spills)

The response to a spill should be systematic to ensure the safety of all personnel.

Spill Response Workflow cluster_1 Emergency Spill Response Protocol Assess Assess Spill (Is it safe to handle?) Alert Alert Personnel & Secure Area Assess->Alert PPE Don Appropriate PPE (Respirator, Gloves, Goggles) Alert->PPE Contain Contain & Clean Up (Avoid raising dust. Sweep into container) PPE->Contain Decontaminate Decontaminate Area Contain->Decontaminate Dispose Package & Label Waste for Disposal Decontaminate->Dispose

Caption: A stepwise workflow for safely managing a chemical spill.

Procedure:

  • Evacuate non-essential personnel from the immediate area.[5][6]

  • Ensure adequate ventilation.

  • Wear full PPE, including respiratory protection.[5][9]

  • Carefully sweep up the spilled solid, avoiding the creation of dust.[9][10]

  • Place the material into a suitable, closed, and labeled container for disposal.[9][10]

  • Prevent the spilled material from entering drains or waterways.[5][9]

  • Clean the spill area with an appropriate solvent and then wash with soap and water.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[5][9]

  • Unsuitable Extinguishing Media: Do not use a direct water jet, as it may scatter the material.

  • Specific Hazards: Combustion may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[8][10]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5][10]

Storage and Waste Disposal

Storage

Proper storage is essential for maintaining chemical stability and preventing accidental release.

  • Store in a tightly closed container.[5][6][10]

  • Keep in a dry, cool, and well-ventilated area.[5][6][10]

  • Store away from incompatible materials such as strong oxidizing agents.[12]

Waste Disposal

All waste materials must be treated as hazardous.

  • Dispose of unused product and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • It is recommended to use a licensed professional waste disposal service.[9]

  • The material may be disposed of via controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[9]

  • Do not allow the product to enter drains or sewer systems.[6]

References

electrophilic aromatic substitution mechanism in Methyl 5-fluoro-2-methyl-3-nitrobenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism in the Synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals, including the PARP inhibitor Rucaparib, used in the treatment of certain cancers.[1] Its synthesis relies on a fundamental and powerful reaction in organic chemistry: electrophilic aromatic substitution (EAS). This guide provides an in-depth exploration of the mechanistic intricacies of the nitration of 5-fluoro-2-methylbenzoic acid and its subsequent esterification to yield the target molecule. Understanding the underlying principles of this reaction, including the directing effects of the substituents on the aromatic ring, is paramount for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product.

This document will delve into the step-by-step mechanism of the electrophilic aromatic substitution, elucidate the roles of the reagents involved, and provide a detailed experimental protocol. The aim is to equip researchers and drug development professionals with the technical knowledge and practical insights necessary for the successful synthesis of this critical intermediate.

The Core Mechanism: Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a reaction in which an atom or functional group on an aromatic ring is replaced by an electrophile.[2] The aromatic ring, with its delocalized π-electron system, acts as a nucleophile, attacking the electron-deficient electrophile.[2][3] The synthesis of this compound begins with the nitration of 5-fluoro-2-methylbenzoic acid, a classic example of an EAS reaction.

Generation of the Electrophile: The Nitronium Ion

The nitration of an aromatic ring requires a potent electrophile, the nitronium ion (NO₂⁺).[4][5] This is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[4][6][7][8][9][10] Sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[6][8][11][12]

Step 1: Protonation of Nitric Acid

References

An In-depth Technical Guide to the Role of Fluorine and Nitro Groups in the Reactivity of Methyl 5-fluoro-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic modification of aromatic scaffolds is a cornerstone of molecular design. The introduction of specific functional groups allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, binding affinity, and bioavailability.[1][2][3] Methyl 5-fluoro-2-methyl-3-nitrobenzoate is a compelling case study in this regard, presenting a richly functionalized benzene ring where the interplay of electronic and steric effects dictates its chemical behavior. This guide provides an in-depth analysis of how the fluorine, nitro, and methyl substituents collectively influence the reactivity of the core aromatic structure and the ester moiety, offering insights for researchers in organic synthesis and pharmaceutical development.

The presence of a fluorine atom, a nitro group, and a methyl group on the benzoate ring creates a unique electronic and steric environment. Fluorine, the most electronegative element, exerts a powerful inductive electron-withdrawing effect, yet its lone pairs can participate in resonance donation.[1][4] The nitro group is one of the strongest electron-withdrawing groups, acting through both inductive and resonance effects.[5][6] In contrast, the methyl group provides a steric presence and acts as a weak electron-donating group. Understanding the synergy of these competing and reinforcing effects is critical to predicting and exploiting the reactivity of this molecule in the synthesis of more complex targets, such as the PARP inhibitor Rucaparib.[7]

Part 1: The Electronic and Steric Landscape

The reactivity of this compound is not merely the sum of its parts, but a complex interplay of inductive and resonance effects from the fluorine and nitro substituents, coupled with the steric and weak electronic contribution of the methyl group.

The Dual Nature of the Fluorine Substituent

Fluorine's role in medicinal chemistry is profound and multifaceted.[8][9] Its influence stems from a combination of electronic and steric properties that can dramatically alter a molecule's behavior.[1]

  • Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density from the aromatic ring through the sigma (σ) bond framework.[4] This effect is dominant and deactivates the ring towards electrophilic attack.

  • Resonance Effect (+R): Despite its electronegativity, fluorine possesses lone pairs of electrons that can be donated into the pi (π) system of the benzene ring.[4][10] This mesomeric effect is electron-donating and directs incoming electrophiles to the ortho and para positions. However, for fluorine, the inductive effect is significantly stronger than the resonance effect, leading to an overall deactivation of the ring for electrophilic aromatic substitution.

  • Fluoromaticity: The interaction of fluorine's lone pairs with the aromatic π-system can introduce additional π-bonding orbitals, which may enhance the thermal and chemical stability of the ring.[11][12]

The Potent Electron-Withdrawing Nitro Group

The nitro group (–NO₂) is a powerful deactivating group, significantly reducing the electron density of the aromatic ring.[5][13] This characteristic is crucial for facilitating nucleophilic aromatic substitution, a key reaction for this class of compounds.[6][14]

  • Inductive and Resonance Effects (-I, -R): The nitro group withdraws electron density both inductively (due to the electronegativity of nitrogen and oxygen) and through resonance, as depicted by the movement of π-electrons from the ring to the nitro group.[5][15] This strong electron withdrawal makes the aromatic ring highly electron-deficient (electrophilic).

  • Directing Effects: The powerful deactivating nature of the nitro group directs incoming electrophiles to the meta position, as the ortho and para positions are rendered significantly more electron-poor through resonance.[15][16] Conversely, it strongly activates the ring for nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group.[14][17]

The Influence of the Methyl and Methyl Ester Groups
  • Methyl Group: The methyl group (–CH₃) at the C2 position is a weak electron-donating group through hyperconjugation and induction. More significantly, it introduces considerable steric hindrance around the C2 and C3 positions. This steric bulk can influence the approach of reagents and affect the rate of reactions at adjacent sites.[18][19][20]

  • Methyl Ester Group: The methyl ester (–COOCH₃) group is a deactivating, electron-withdrawing group due to the electronegativity of the oxygen atoms and the resonance stabilization of the carbonyl. It directs incoming electrophiles to the meta position.[21]

Combined Effects on the Aromatic Ring

The collective influence of these substituents makes the aromatic ring of this compound exceptionally electron-poor. The powerful electron-withdrawing effects of the nitro group and, to a lesser extent, the fluorine and methyl ester groups, converge to create a system highly susceptible to nucleophilic attack. The fluorine atom at the C5 position is particularly activated for displacement by a nucleophile because the negative charge of the intermediate (a Meisenheimer complex) can be stabilized by the resonance-withdrawing nitro group at the ortho position.[14][17][22]

dot digraph "Electronic Effects on the Aromatic Ring" { graph [fontname="Arial", fontsize=12, label="Combined Electronic Effects", labelloc=t, width=7.6, height=4]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes for Substituents F [label="Fluorine (C5)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NO2 [label="Nitro (C3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Me [label="Methyl (C2)", fillcolor="#FBBC05", fontcolor="#202124"]; Ester [label="Methyl Ester (C1)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Node for the Ring Ring [label="Aromatic Ring\n(Electron Deficient)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges indicating effects F -> Ring [label="-I (Strong)\n+R (Weak)", color="#4285F4"]; NO2 -> Ring [label="-I (Strong)\n-R (Strong)", color="#4285F4"]; Me -> Ring [label="+I (Weak)\nSteric Hindrance", color="#34A853"]; Ester -> Ring [label="-I (Moderate)\n-R (Moderate)", color="#4285F4"];

// Logical relationship {F, NO2, Ester} -> Ring [style=invis]; Ring -> "Reactivity" [label="Favors Nucleophilic\nAromatic Substitution", color="#202124"]; } caption: "Electronic influences on the benzoate ring."

Part 2: Reactivity and Synthetic Applications

The unique electronic and steric profile of this compound predisposes it to specific classes of chemical reactions.

Nucleophilic Aromatic Substitution (SNAr)

This is the hallmark reaction for this substrate. The electron-deficient nature of the ring, combined with the presence of a good leaving group (fluoride) and a strong activating group (nitro), makes it highly susceptible to SNAr.

The mechanism proceeds via a two-step addition-elimination pathway:

  • Addition: A nucleophile attacks the carbon bearing the fluorine atom (C5), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[14][17] The stability of this intermediate is the rate-determining step.[22]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride leaving group.

The nitro group at the C3 position is ortho to the site of nucleophilic attack, which is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance.[14][17] This makes the reaction significantly more favorable than if the nitro group were in the meta position.[17][23]

dot digraph "SNAr_Mechanism" { graph [fontname="Arial", fontsize=12, label="SNAr Mechanism at C5", labelloc=t, width=7.6]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Reactants Reactant [label="this compound + Nu⁻"];

// Intermediate Intermediate [label=<

Meisenheimer Complex (Resonance Stabilized) Negative charge delocalized onto the ortho-nitro group

];

// Products Product [label="Substituted Product + F⁻"];

// Workflow Reactant -> Intermediate [label="Step 1: Nucleophilic Attack (Rate-Determining)"]; Intermediate -> Product [label="Step 2: Elimination of Fluoride"]; } caption: "Workflow for Nucleophilic Aromatic Substitution."

Reactions at the Ester Group

The methyl ester group is also a site of reactivity, primarily involving nucleophilic acyl substitution.

  • Hydrolysis/Saponification: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[24][25][26]

    • Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by attack of water.[25]

    • Base-catalyzed hydrolysis (saponification) involves the direct attack of a hydroxide ion on the carbonyl carbon, which is generally more efficient for electron-poor benzoates.[18][19] The electron-withdrawing substituents on the ring make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine (–NH₂) using various reducing agents, such as catalytic hydrogenation (H₂, Pd/C) or metals in acidic media (e.g., Sn, Fe, or Zn in HCl).[16][27] This transformation is synthetically valuable as it converts a strongly electron-withdrawing group into a strongly electron-donating, ortho, para-directing amino group, fundamentally altering the ring's reactivity.[16] This amine can then serve as a handle for further functionalization, such as diazotization or acylation.[28]

Part 3: Experimental Protocols

The following protocols are representative methodologies for key transformations involving this compound, based on established synthetic procedures.[7][29][30][31]

Protocol 1: Synthesis of this compound

This two-step protocol involves the nitration of 5-fluoro-2-methylbenzoic acid followed by esterification.

Step A: Nitration of 5-fluoro-2-methylbenzoic acid

  • To a cooled solution (–5 to 0 °C) of concentrated sulfuric acid (e.g., 700 mL), add 5-fluoro-2-methylbenzoic acid (e.g., 80 g, 520 mmol) portion-wise, maintaining the temperature.[29]

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid (e.g., 60.4 g, 624 mmol) to concentrated sulfuric acid (e.g., 60 mL).[29]

  • Add the nitrating mixture dropwise to the benzoic acid solution over approximately 1.5 hours, ensuring the temperature remains between –5 and 0 °C.[29]

  • Stir the reaction mixture at this temperature for 2 hours after the addition is complete.[29]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC) with a petroleum ether/ethyl acetate (1:1) mobile phase.[29]

  • Pour the reaction mixture into crushed ice with vigorous stirring.[29]

  • Collect the resulting precipitate (crude 5-fluoro-2-methyl-3-nitrobenzoic acid) by filtration.

Step B: Esterification to this compound

  • Dissolve the crude 5-fluoro-2-methyl-3-nitrobenzoic acid (e.g., 54 g) in dry methanol (e.g., 500 mL) and cool the solution to 0 °C.[29]

  • Add thionyl chloride (SOCl₂) (e.g., 64.5 g, 542 mmol) dropwise to the cooled solution.[29]

  • Heat the mixture to reflux and maintain for 16 hours.[29]

  • Monitor reaction completion by TLC (petroleum ether/EtOAc = 1:1).[29]

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel chromatography, eluting with a gradient from petroleum ether to petroleum ether/ethyl acetate (50:1), to yield the final product as a white solid.[29]

Protocol 2: Nucleophilic Aromatic Substitution with a Generic Amine (R₂NH)
  • Dissolve this compound (1 eq.) in a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Add the desired amine nucleophile (R₂NH, 1.1-1.5 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2-3 eq.).

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Part 4: Data Presentation

The reactivity of substituted benzoates is highly dependent on the nature and position of the substituents. The following table summarizes the expected qualitative effects of the substituents in this compound on key reactions.

SubstituentPositionInductive EffectResonance EffectSteric EffectImpact on SNAr at C5Impact on Ester Hydrolysis
-NO₂ C3 (ortho)-I (Strong)-R (Strong)ModerateStrong ActivationIncreases Rate
-F C5 (Leaving Group)-I (Strong)+R (Weak)MinimalGood Leaving GroupIncreases Rate
-CH₃ C2 (meta)+I (Weak)N/AHighMinimal Electronic EffectDecreases Rate
-COOCH₃ C1 (para)-I (Moderate)-R (Moderate)ModerateModerate ActivationN/A

Conclusion

The reactivity of this compound is a masterful demonstration of substituent-directed chemistry. The potent, synergistic electron-withdrawing effects of the nitro, fluoro, and methyl ester groups render the aromatic ring highly electrophilic and prime it for nucleophilic aromatic substitution at the C5 position. The nitro group, in particular, plays a pivotal role by providing powerful resonance stabilization to the key Meisenheimer intermediate, thereby facilitating the displacement of the fluoride. Concurrently, the steric bulk of the ortho-methyl group and the inherent reactivity of the ester function provide additional handles and constraints for synthetic design. For researchers and drug development professionals, a thorough understanding of these intricate electronic and steric interactions is not merely academic; it is essential for the rational design of synthetic routes and the successful creation of complex, high-value molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-fluoro-2-methyl-3-nitrobenzoate is a key substituted aromatic compound utilized as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its structural motifs are found in various developmental drug candidates, including the Poly (ADP-ribose) polymerase (PARP) inhibitor, Rucaparib, which is used for the treatment of certain cancers.[1] This guide provides a detailed, two-step experimental protocol for the synthesis of this important building block, beginning with the nitration of 5-fluoro-2-methylbenzoic acid, followed by the esterification of the resulting nitrobenzoic acid derivative. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and critical safety measures required for a successful and safe synthesis.

Scientific Rationale and Reaction Mechanism

The synthesis is accomplished via a two-stage process: electrophilic aromatic substitution (nitration) followed by esterification.

  • Nitration of 5-Fluoro-2-methylbenzoic Acid : The first step involves the introduction of a nitro group (-NO₂) onto the aromatic ring of 5-fluoro-2-methylbenzoic acid. This is a classic electrophilic aromatic substitution reaction. A mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) generates the highly electrophilic nitronium ion (NO₂⁺).[2] The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the nitronium ion.[2] The aromatic ring, acting as a nucleophile, attacks the nitronium ion. The position of nitration is dictated by the directing effects of the substituents already on the ring. The methyl (-CH₃) and fluoro (-F) groups are ortho, para-directing, while the carboxylic acid (-COOH) group is meta-directing. The C3 position is ortho to the activating methyl group and meta to the deactivating carboxylic acid group, making it the most favorable site for electrophilic attack.

  • Esterification of 5-Fluoro-2-methyl-3-nitrobenzoic Acid : The second step converts the carboxylic acid intermediate into its corresponding methyl ester. This protocol employs thionyl chloride (SOCl₂) and methanol. Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. This intermediate is then readily attacked by methanol, a nucleophile, to form the methyl ester and release hydrogen chloride and sulfur dioxide as byproducts.[3][4] This method is often preferred over traditional Fischer esterification (acid-catalyzed reaction with alcohol) as it is irreversible and typically proceeds faster and with higher yields.

Experimental Workflow Diagram

SynthesisWorkflow Start 5-Fluoro-2-methylbenzoic acid Nitration Step 1: Nitration Start->Nitration  conc. H₂SO₄, conc. HNO₃  -5 to 0°C, 2 hrs Intermediate 5-Fluoro-2-methyl-3-nitrobenzoic acid Nitration->Intermediate  Work-up:  Pour onto ice, filter Esterification Step 2: Esterification Intermediate->Esterification  Methanol (MeOH), SOCl₂  Reflux, 16 hrs Purification Purification (Silica Gel Chromatography) Esterification->Purification  Work-up:  Solvent removal FinalProduct This compound Purification->FinalProduct  Eluent:  Petroleum ether/EtOAc

Caption: Two-step synthesis workflow for this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
5-Fluoro-2-methylbenzoic acid≥98%Standard SupplierStarting Material
Concentrated Sulfuric Acid (H₂SO₄)95-98%Standard SupplierCatalyst and Solvent
Concentrated Nitric Acid (HNO₃)68-70%Standard SupplierNitrating Agent
Methanol (MeOH)AnhydrousStandard SupplierSolvent and Reagent
Thionyl Chloride (SOCl₂)≥99%Standard SupplierEsterification Reagent
Petroleum EtherACS GradeStandard SupplierChromatography Eluent
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierChromatography Eluent
Crushed IceN/AIn-houseFor work-up procedures
Silica Gel230-400 meshStandard SupplierFor column chromatography
TLC PlatesSilica gel 60 F₂₅₄Standard SupplierFor reaction monitoring

Detailed Experimental Protocol

PART A: Synthesis of 5-Fluoro-2-methyl-3-nitrobenzoic acid

  • Preparation : In a chemical fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Initial Cooling : Charge the flask with concentrated H₂SO₄ (700 mL). Begin stirring and cool the acid to between -5°C and 0°C using an ice-salt bath.

  • Substrate Addition : Once the temperature is stable, add 5-fluoro-2-methylbenzoic acid (80g, 520 mmol) portion-wise, ensuring the temperature does not rise above 0°C.[3]

  • Nitrating Mixture : In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated HNO₃ (60.4 g, 624 mmol) to concentrated H₂SO₄ (60 mL) while cooling in an ice bath.

  • Nitration Reaction : Add the cold nitrating mixture to the dropping funnel. Add the mixture drop-wise to the reaction flask over a period of approximately 1.5 hours. Meticulously maintain the internal reaction temperature between -5°C and 0°C throughout the addition.[3]

  • Reaction Monitoring : After the addition is complete, continue stirring the mixture at -5°C to 0°C for an additional 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (1:1). The starting material should be consumed.[3]

  • Work-up and Isolation : Prepare a large beaker with a substantial amount of crushed ice (approx. 2-3 L). While stirring the ice vigorously, slowly and carefully pour the reaction mixture onto the ice. A precipitate will form.

  • Filtration : Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove residual acid. Allow the crude product to air-dry or dry in a vacuum oven at low heat. This crude 5-fluoro-2-methyl-3-nitrobenzoic acid can be used in the next step without further purification.

PART B: Synthesis of this compound

  • Setup : In a chemical fume hood, place the crude 5-fluoro-2-methyl-3-nitrobenzoic acid (approx. 54 g based on a previous step) into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Dissolution and Cooling : Add dry methanol (500 mL) to the flask and cool the solution to 0°C in an ice bath.[3]

  • Reagent Addition : While stirring, add thionyl chloride (SOCl₂) (64.5 g, 542 mmol) drop-wise via a dropping funnel. Control the addition rate to maintain a low temperature.

  • Reflux : After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain the reflux for 16 hours.[3] Monitor the reaction by TLC (petroleum ether:EtOAc = 1:1) until the starting acid is consumed.

  • Isolation : Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator to obtain the crude product.[3]

PART C: Purification

  • Chromatography Setup : Prepare a silica gel column using petroleum ether as the slurry solvent.

  • Loading : Dissolve the crude product from Part B in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution : Elute the column with a gradient of petroleum ether and ethyl acetate. Start with 100% petroleum ether and gradually increase the polarity to a 50:1 mixture of petroleum ether:ethyl acetate.[3]

  • Fraction Collection : Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Final Product : Evaporate the solvent from the combined pure fractions under reduced pressure to yield this compound as a white solid.[3] A typical yield for the two steps is around 25%.[3]

Critical Safety Precautions

The nitration procedure involves highly corrosive and reactive chemicals and generates significant heat. Strict adherence to safety protocols is mandatory.

  • Acid Handling : Concentrated sulfuric and nitric acids are extremely corrosive and potent oxidizing agents. They can cause severe chemical burns upon contact with skin and eyes.[5][6] All handling must be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and chemical splash goggles along with a face shield when handling the concentrated acids.[5][7]

  • Exothermic Reaction : The mixing of acids and the nitration reaction itself are highly exothermic.[8] Failure to control the temperature by slow, controlled addition and efficient cooling can lead to a thermal runaway, resulting in a violent reaction or explosion. Never add the reagents faster than specified and always monitor the internal temperature.

  • Quenching : Pouring the acid reaction mixture onto ice must be done slowly and with vigorous stirring. This process dissipates the heat of dilution. Rushing this step can cause violent boiling and splashing of the corrosive mixture.

  • Spill Management : Keep a spill kit readily available. Acid spills should be neutralized with a suitable agent like sodium bicarbonate or sodium carbonate before cleanup.[9][10]

  • Waste Disposal : All acid waste and solvent waste must be collected in properly labeled hazardous waste containers according to institutional and local regulations. Do not mix nitric acid waste with organic solvent waste, as this can lead to violent reactions.[9]

References

Application Notes and Protocols for the Synthesis of 5-Fluoro-2-methyl-3-nitrobenzoic Acid and its Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: Strategic Functionalization of 5-Fluoro-2-methylbenzoic Acid

5-Fluoro-2-methylbenzoic acid is a valuable starting material in medicinal chemistry and materials science.[1][2] Its strategic functionalization through reactions like nitration and esterification opens avenues for the synthesis of a diverse range of complex molecules, including active pharmaceutical ingredients (APIs).[1][2][3] For instance, the nitrated and esterified derivative, methyl 5-fluoro-2-methyl-3-nitrobenzoate, is a key intermediate in the synthesis of the PARP inhibitor Rucaparib.[4]

This guide provides in-depth technical protocols and the underlying chemical principles for the successful nitration of 5-fluoro-2-methylbenzoic acid to yield 5-fluoro-2-methyl-3-nitrobenzoic acid, followed by its esterification to the corresponding methyl ester. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure both reproducibility and a deep understanding of the chemical transformations.

Part 1: Electrophilic Aromatic Substitution: The Nitration of 5-Fluoro-2-methylbenzoic Acid

The introduction of a nitro group onto the aromatic ring of 5-fluoro-2-methylbenzoic acid is achieved through an electrophilic aromatic substitution (EAS) reaction. This class of reactions is fundamental to the functionalization of aromatic compounds.[5][6]

Mechanism of Nitration

The nitration of an aromatic ring requires a potent electrophile, the nitronium ion (NO₂⁺).[6][7][8] This is typically generated in situ by reacting concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[5][8][9]

The mechanism proceeds in three key steps:

  • Generation of the Nitronium Ion: Sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion.[7][8]

  • Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][8]

  • Rearomatization: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product.[5][7]

Nitration_Mechanism cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2 & 3: Electrophilic Attack and Rearomatization HNO3 HNO₃ Protonated_HNO3 H₂NO₃⁺ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ Nitronium NO₂⁺ (Nitronium Ion) Protonated_HNO3->Nitronium - H₂O H2O H₂O Aromatic_Ring 5-Fluoro-2-methylbenzoic Acid Sigma_Complex Arenium Ion (Sigma Complex) Aromatic_Ring->Sigma_Complex + NO₂⁺ Product 5-Fluoro-2-methyl-3-nitrobenzoic Acid Sigma_Complex->Product - H⁺

Caption: Mechanism of Electrophilic Aromatic Nitration.

Protocol for the Nitration of 5-Fluoro-2-methylbenzoic Acid

This protocol is adapted from established industrial processes for preparing 5-fluoro-2-methyl-3-nitrobenzoic acid.[4][10]

Safety Precautions: Nitration reactions are highly exothermic and can be dangerous if not properly controlled.[11][12] Nitric acid is highly corrosive and a strong oxidizer.[13][14][15] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[11][13] Have an emergency plan and spill kits readily available.[11][15]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesRationale for Use
5-Fluoro-2-methylbenzoic acid154.1480 g0.52 molStarting material.
Concentrated Sulfuric Acid (H₂SO₄)98.08700 mL-Catalyst and dehydrating agent to generate the nitronium ion.[5]
Concentrated Nitric Acid (HNO₃)63.0160.4 g0.96 molSource of the nitro group.

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add the concentrated sulfuric acid (700 mL).

  • Cooling: Cool the flask in an ice-salt bath to maintain a temperature between -5°C and 0°C. Causality: This low temperature is crucial to control the highly exothermic reaction and to minimize the formation of by-products.[12]

  • Substrate Addition: Slowly and portion-wise, add the 5-fluoro-2-methylbenzoic acid (80 g, 0.52 mol) to the stirred sulfuric acid, ensuring the temperature does not rise above 0°C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (60.4 g, 0.96 mol) to 60 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Addition of Nitrating Mixture: Add the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the reaction flask over approximately 1.5 hours, maintaining the internal temperature between -5°C and 0°C.[10] Causality: Slow, controlled addition is essential to manage the reaction's exothermicity and prevent runaway reactions.[11]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at -5°C to 0°C for an additional 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (1:1).[10]

  • Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Causality: This quenches the reaction and precipitates the solid product, which is insoluble in the aqueous acidic medium.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Dissolve the crude product in ethyl acetate, wash with brine, and dry the organic layer over anhydrous sodium sulfate.[10] Remove the solvent under reduced pressure to yield the crude 5-fluoro-2-methyl-3-nitrobenzoic acid. Further purification can be achieved by recrystallization.[16]

Part 2: Nucleophilic Acyl Substitution: The Esterification of 5-Fluoro-2-methyl-3-nitrobenzoic Acid

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. The Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst, is a classic and widely used method.[17][18][19]

Mechanism of Fischer Esterification

Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[18][19]

The mechanism involves several equilibrium steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[17][19][20]

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.[19][20]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[17]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[17][18]

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[17][20]

Fischer_Esterification cluster_0 Fischer Esterification Mechanism Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Acid + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺

Caption: Mechanism of Fischer Esterification.

Protocol for the Methyl Esterification of 5-Fluoro-2-methyl-3-nitrobenzoic Acid

This protocol utilizes thionyl chloride to first convert the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with methanol. An alternative is the direct Fischer esterification using an acid catalyst like sulfuric acid and an excess of methanol under reflux.[21][22][23][24]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (for 54g of acid)MolesRationale for Use
5-Fluoro-2-methyl-3-nitrobenzoic acid199.1354 g0.27 molSubstrate.
Methanol (Dry)32.04500 mL-Reactant and solvent. Using it in excess drives the equilibrium towards the product.
Thionyl Chloride (SOCl₂)118.9764.52 g0.54 molActivates the carboxylic acid for esterification.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 5-fluoro-2-methyl-3-nitrobenzoic acid (54 g) in dry methanol (500 mL).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (64.52 g, 0.54 mol) dropwise to the cooled solution. Causality: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification. The dropwise addition at low temperature controls the exothermic reaction.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain for 16 hours.[10] Causality: Refluxing provides the necessary activation energy and ensures the reaction goes to completion without loss of volatile reactants or products.[25]

  • Reaction Monitoring: Monitor the reaction's progress using TLC (petroleum ether:ethyl acetate = 1:1).[10]

  • Work-up and Isolation: Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude ester can be purified by techniques such as distillation or column chromatography to remove any unreacted starting material or by-products.[25][26][27] A common purification method involves dissolving the crude product in an organic solvent, washing with a weak base like sodium bicarbonate solution to remove any residual acid, followed by washing with water and brine, drying, and removal of the solvent.[25][27][28]

Overall Workflow

Overall_Workflow Start 5-Fluoro-2-methylbenzoic Acid Nitration Nitration (HNO₃, H₂SO₄, -5 to 0°C) Start->Nitration Purification1 Work-up & Purification (Precipitation, Filtration, Recrystallization) Nitration->Purification1 Intermediate_Acid 5-Fluoro-2-methyl-3-nitrobenzoic Acid Esterification Esterification (Methanol, SOCl₂ or H₂SO₄, Reflux) Intermediate_Acid->Esterification Purification2 Work-up & Purification (Extraction, Washing, Distillation/Chromatography) Esterification->Purification2 Final_Product This compound Purification1->Intermediate_Acid Purification2->Final_Product

Caption: Synthetic workflow from starting material to final ester.

Conclusion

The nitration and esterification of 5-fluoro-2-methylbenzoic acid are robust and scalable reactions that provide access to valuable chemical intermediates. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can achieve high yields and purity. The protocols detailed in this guide, grounded in established chemical principles and safety practices, offer a reliable framework for the synthesis of these important compounds in a research and development setting.

References

Application Notes & Protocols: Methyl 5-fluoro-2-methyl-3-nitrobenzoate as a Strategic Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Development

Introduction: The Strategic Value of Fluorinated Building Blocks

In modern medicinal chemistry, the incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacological properties.[1][2] Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS No: 697739-03-0) has emerged as a particularly valuable building block in this context.[3][4] Its substituted benzene ring, featuring strategically placed fluoro, methyl, nitro, and methyl ester groups, offers multiple reaction handles for the construction of complex, biologically active molecules.

This document serves as a detailed technical guide for researchers, chemists, and drug development professionals, outlining the synthesis, properties, and critical applications of this intermediate. We will provide field-proven protocols, explain the causality behind experimental choices, and demonstrate its utility in the synthesis of key precursors for targeted therapies, such as kinase inhibitors.[5][6]

Compound Identifier Data
IUPAC Name This compound
CAS Number 697739-03-0[7]
Molecular Formula C₉H₈FNO₄[3]
Molecular Weight 213.16 g/mol
Appearance White to light yellow solid[7][8]
Solubility Soluble in DMSO and acetone; slightly soluble in water.[7]

Synthesis Protocol: this compound

The most common and reliable synthesis involves a two-step process: the nitration of 5-fluoro-2-methylbenzoic acid, followed by Fischer esterification.[5][7] Precise temperature control during the nitration step is critical to minimize the formation of undesired regioisomers and dinitro byproducts.[5][9]

Step 1: Nitration of 5-fluoro-2-methylbenzoic acid

The electrophilic aromatic substitution is directed by the existing substituents. The methyl group is activating and ortho-, para-directing, while the fluorine is deactivating but also ortho-, para-directing. The carboxylic acid is deactivating and meta-directing. The resulting regioselectivity favors nitration at the 3-position.

cluster_0 Synthesis Workflow Start 5-fluoro-2-methylbenzoic acid Nitration Add to conc. H₂SO₄ Cool to -5 to 0°C Start->Nitration Step 1 Add_Nitrating_Mix Add dropwise: conc. HNO₃ in conc. H₂SO₄ Nitration->Add_Nitrating_Mix Reaction Stir at -5 to 0°C for 2 hrs Add_Nitrating_Mix->Reaction Quench Pour onto crushed ice Reaction->Quench Isolate_Acid Filter precipitate (Crude 5-fluoro-2-methyl-3-nitrobenzoic acid) Quench->Isolate_Acid Esterification Dissolve in Methanol Cool to 0°C Isolate_Acid->Esterification Step 2 Add_SOCl2 Add SOCl₂ dropwise Esterification->Add_SOCl2 Reflux Heat to reflux for 4-16 hrs Add_SOCl2->Reflux Isolate_Ester Remove solvent under reduced pressure Reflux->Isolate_Ester Purify Silica Gel Chromatography Isolate_Ester->Purify Final This compound Purify->Final

Caption: Workflow for the two-step synthesis of the target intermediate.

Experimental Protocol

Materials:

  • 5-fluoro-2-methylbenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Methanol (MeOH), anhydrous

  • Thionyl Chloride (SOCl₂)

  • Ethyl Acetate (EtOAc)

  • Petroleum Ether (or Hexanes)

  • Crushed Ice

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Protocol:

  • Nitration:

    • To a flask maintained at -5 to 0°C using an ice-salt bath, slowly add 5-fluoro-2-methylbenzoic acid (e.g., 80 g, 520 mmol) in portions to concentrated H₂SO₄ (700 mL).[7]

    • In a separate, pre-chilled flask, prepare the nitrating mixture by carefully adding concentrated HNO₃ (e.g., 60.4 g, 624 mmol) to concentrated H₂SO₄ (60 mL).

    • Add the nitrating mixture dropwise to the solution of the benzoic acid over approximately 1.5 hours, ensuring the internal temperature does not exceed 0°C.[7]

    • After the addition is complete, stir the mixture at this temperature for an additional 2 hours.[7]

    • Monitor the reaction completion using Thin-Layer Chromatography (TLC) with a mobile phase of petroleum ether/EtOAc = 1:1.[7]

    • Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.[7]

    • Collect the resulting precipitate by vacuum filtration to yield crude 5-fluoro-2-methyl-3-nitrobenzoic acid.[7]

  • Esterification:

    • Dissolve the crude 5-fluoro-2-methyl-3-nitrobenzoic acid (e.g., 54 g) in dry methanol (500 mL) and cool the solution to 0°C.[7]

    • Add thionyl chloride (SOCl₂) (e.g., 64.5 g, 542 mmol) dropwise to the cooled solution. Causality: SOCl₂ reacts with methanol to form HCl in situ, which catalyzes the esterification, and also converts the carboxylic acid to an acyl chloride, a highly reactive intermediate.

    • After addition, heat the mixture to reflux (approx. 65°C) and maintain for 4 to 16 hours, monitoring by TLC for the disappearance of the starting acid.[7]

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.[7]

  • Purification:

    • Purify the crude product by silica gel column chromatography, eluting with a gradient from petroleum ether to a mixture such as petroleum ether/EtOAc = 50:1.[7]

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white solid. A typical yield for the two steps is around 25-52%.[5][7]

Core Application: Reduction to a Key Aniline Precursor

A primary utility of this compound is its conversion to the corresponding aniline, Methyl 3-amino-5-fluoro-2-methylbenzoate . The nitro group serves as a masked amine; its reduction provides a nucleophilic site essential for subsequent coupling reactions (e.g., amide bond formation, Buchwald-Hartwig amination) to build the core of many targeted pharmaceutical agents.[1]

cluster_1 Reduction Reaction Start Methyl 5-fluoro-2-methyl- 3-nitrobenzoate Product Methyl 3-amino-5-fluoro- 2-methylbenzoate Start->Product Catalytic Hydrogenation Conditions H₂ (gas) or H-source Pd/C (catalyst) Solvent (Methanol/Ethanol) Conditions->Product

Caption: Catalytic reduction of the nitro group to form the aniline.

Protocol: Catalytic Hydrogenation

Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction, typically affording high yields with minimal side products.[10]

Materials:

  • This compound

  • Palladium on Carbon (Pd/C), 5% or 10%

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source or a hydrogen transfer agent like ammonium formate

  • Celite or a similar filter aid

Parameter Value / Condition Rationale
Solvent Methanol or EthanolDissolves the starting material and is compatible with the catalyst.[10]
Catalyst 5-10% Pd/CProvides a surface for the reaction, enabling the efficient reduction of the nitro group.
H₂ Source H₂ gas (balloon or Parr shaker)The primary reducing agent.
Temperature Room TemperatureThe reaction is typically exothermic and proceeds readily without heating.
Pressure 1 atm (balloon) to 50 psiHigher pressure can increase the reaction rate.

Protocol:

  • Dissolve this compound in methanol in a flask suitable for hydrogenation.

  • Carefully add Pd/C catalyst (typically 5-10 mol%) under an inert atmosphere (e.g., Nitrogen or Argon). Safety: Pd/C is flammable, especially when dry and in the presence of solvents.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., a balloon) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional methanol. Caution: The Celite pad with the catalyst can be pyrophoric and should not be allowed to dry completely before being properly quenched.

  • Concentrate the filtrate under reduced pressure to yield Methyl 3-amino-5-fluoro-2-methylbenzoate, which can often be used in the next step without further purification.

Relevance in Drug Development: A Gateway to PARP Inhibitors

The strategic importance of this compound is underscored by its use in the synthesis of Rucaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used for treating certain types of cancer.[5] The aniline derivative obtained from its reduction is a key component for constructing the complex heterocyclic core of such advanced therapeutics.

cluster_2 Pharmaceutical Application Pathway Intermediate Methyl 5-fluoro-2-methyl- 3-nitrobenzoate Reduction Reduction (Protocol 3.1) Intermediate->Reduction Aniline Key Aniline Precursor Reduction->Aniline Coupling Multi-step Coupling Reactions Aniline->Coupling API Complex API (e.g., PARP Inhibitors) Coupling->API

Caption: Logical flow from the title compound to a final drug class.

Analytical Quality Control

Rigorous analytical testing is mandatory to ensure the identity and purity of the synthesized intermediate, which is critical for the success and reproducibility of subsequent reactions.

Technique Purpose Expected Result / Observation
TLC Reaction monitoring and purity checkA single spot with a specific Rf value (e.g., in Pet. Ether/EtOAc 1:1).[7]
¹H NMR Structural confirmationPeaks corresponding to the aromatic protons, the methyl ester, and the ring methyl group with characteristic chemical shifts and coupling constants.
¹³C NMR Structural confirmationSignals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester.[11]
Melting Point Purity assessmentA sharp melting point range is indicative of high purity.[8][12]
Mass Spec (MS) Molecular weight confirmationA molecular ion peak corresponding to the compound's mass.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Always consult the latest Safety Data Sheet (SDS) before handling any chemical.

  • Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat.[8][13]

  • Engineering Controls: Handle in a well-ventilated area or a chemical fume hood, especially when working with concentrated acids and thionyl chloride.[13]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[13][14]

    • Eye Contact: Rinse cautiously with water for several minutes.[13][14]

    • Inhalation: Move the person to fresh air.[8][13]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[8]

Conclusion

This compound is more than just a chemical; it is a strategic tool for the modern medicinal chemist. Its carefully arranged functional groups provide a robust platform for generating high-value aniline intermediates, which are central to the synthesis of sophisticated drug molecules. The protocols and insights provided herein are designed to empower research and development teams to leverage this versatile intermediate effectively, accelerating the path from discovery to clinical application.

References

Synthesis of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one, a key intermediate in the development of advanced therapeutic agents, notably as a precursor to potent poly(ADP-ribose) polymerase (PARP) inhibitors like Talazoparib.[1] The strategic incorporation of a fluorine atom and a nitro group on the isobenzofuranone scaffold imparts unique reactivity and biological properties, making this compound a subject of significant interest in medicinal chemistry.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also insights into the rationale behind the experimental design.

Synthetic Strategy and Mechanistic Overview

The synthesis of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one is a multi-step process commencing from the commercially available starting material, 5-fluoro-2-methylbenzoic acid. The overall strategy involves the sequential introduction of the nitro group, modification of the methyl group to facilitate cyclization, and the final lactonization step.

A retrosynthetic analysis of the target molecule reveals a logical pathway involving the formation of the lactone ring from a suitably substituted benzoic acid derivative.[2] The chosen synthetic route, detailed below, is robust and has been demonstrated to produce the desired compound with good yield and purity.[4][5]

The key transformations are:

  • Electrophilic Aromatic Substitution (Nitration): Introduction of a nitro group onto the aromatic ring.

  • Esterification: Protection of the carboxylic acid to prevent unwanted side reactions in subsequent steps.

  • Free Radical Bromination: Functionalization of the benzylic methyl group.

  • Intramolecular Nucleophilic Substitution (Cyclization): Formation of the five-membered lactone ring.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one.

Diagram of the Synthetic Workflow

SynthesisWorkflow A 5-Fluoro-2-methylbenzoic acid B 5-Fluoro-2-methyl-3-nitrobenzoic acid A->B  HNO₃, H₂SO₄   C Methyl 5-fluoro-2-methyl-3-nitrobenzoate B->C  SOCl₂, Methanol   D Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate C->D  NBS, BPO, CCl₄   E 6-Fluoro-4-nitroisobenzofuran-1(3H)-one D->E  Dioxane, H₂O, Reflux  

Caption: Synthetic pathway for 6-Fluoro-4-nitroisobenzofuran-1(3H)-one.

Step 1: Nitration of 5-Fluoro-2-methylbenzoic acid
  • Rationale: This initial step introduces the nitro group at the C4 position. The reaction is performed at a low temperature to control the exothermic nitration reaction and to minimize the formation of dinitro byproducts.[6] Concentrated sulfuric acid serves to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • Protocol:

    • In a flask equipped with a stirrer, add concentrated sulfuric acid (700 mL) and cool the solution to between -5 and 0°C.

    • Slowly add 5-fluoro-2-methylbenzoic acid (80 g, 520 mmol) in portions, ensuring the temperature remains within the specified range.

    • Prepare a mixture of concentrated nitric acid (60.4 g, 624 mmol) in concentrated sulfuric acid (60 mL).

    • Add the nitric acid/sulfuric acid mixture dropwise to the reaction flask over approximately 1.5 hours, maintaining the temperature at -5 to 0°C.[4]

    • After the addition is complete, stir the mixture for an additional 2 hours at the same temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether/ethyl acetate = 1:1.

    • Upon completion, pour the reaction mixture into crushed ice with vigorous stirring.

    • Collect the resulting precipitate by filtration.

    • Dissolve the precipitate in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 5-fluoro-2-methyl-3-nitrobenzoic acid.

Step 2: Esterification of 5-Fluoro-2-methyl-3-nitrobenzoic acid
  • Rationale: The carboxylic acid is converted to a methyl ester to prevent its interference in the subsequent free-radical bromination step. Thionyl chloride (SOCl₂) is an effective reagent for this transformation, proceeding through an acyl chloride intermediate.

  • Protocol:

    • Dissolve the crude 5-fluoro-2-methyl-3-nitrobenzoic acid (54g) in dry methanol (500 mL) and cool to 0°C.

    • Add thionyl chloride (64.52 g, 542.3 mmol) dropwise to the solution.

    • After the addition, heat the mixture to reflux and maintain for 16 hours.[4]

    • Monitor the reaction by TLC (petroleum ether/ethyl acetate = 1:1).

    • Once the reaction is complete, remove the solvent under reduced pressure to yield the crude this compound.

Step 3: Bromination of this compound
  • Rationale: This step introduces a bromine atom at the benzylic position of the methyl group, which is a prerequisite for the subsequent cyclization. N-Bromosuccinimide (NBS) is a selective reagent for benzylic bromination, and benzoyl peroxide (BPO) acts as a radical initiator.[5] The reaction is carried out under reflux in a non-polar solvent like carbon tetrachloride (CCl₄).

  • Protocol:

    • Combine this compound (28 g, 130.5 mmol), N-bromosuccinimide (NBS, 27.8 g, 156.6 mmol), and benzoyl peroxide (BPO, 3.13 g, 13.1 mmol) in carbon tetrachloride (400 mL).[5]

    • Heat the mixture to reflux and allow it to react overnight.

    • Monitor the reaction by TLC (petroleum ether/ethyl acetate = 15:1).

    • After completion, add water (200 mL) and remove the carbon tetrachloride by distillation under reduced pressure.

    • Extract the residue with dichloromethane (200 mL x 3).

    • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate.[5]

Step 4: Cyclization to 6-Fluoro-4-nitroisobenzofuran-1(3H)-one
  • Rationale: The final step involves an intramolecular nucleophilic substitution where the carboxylate, formed in situ by hydrolysis of the methyl ester, displaces the bromide to form the lactone ring. The reaction is typically carried out in a mixture of dioxane and water under reflux.[5]

  • Protocol:

    • Dissolve the crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate (36 g, 123 mmol) in a mixture of 1,4-dioxane (250 mL) and water (62.5 mL).[4][5]

    • Heat the mixture to reflux for 4 days.

    • Monitor the reaction by TLC (petroleum ether/ethyl acetate = 15:1).

    • Upon completion, remove the 1,4-dioxane by distillation under reduced pressure.

    • Extract the residue with ethyl acetate (300 mL x 4).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of petroleum ether to petroleum ether/ethyl acetate (5:1), to afford 6-Fluoro-4-nitroisobenzofuran-1(3H)-one as a white solid.[4][5]

Data Summary and Characterization

The following table summarizes the quantitative data for the synthesis.

StepStarting MaterialReagentsSolventTemperatureTimeProductYield
15-Fluoro-2-methylbenzoic acidHNO₃, H₂SO₄--5 to 0°C3.5 h5-Fluoro-2-methyl-3-nitrobenzoic acid~90%
25-Fluoro-2-methyl-3-nitrobenzoic acidSOCl₂, MethanolMethanolReflux16 hThis compoundHigh
3This compoundNBS, BPOCCl₄RefluxOvernightMethyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate94%[5]
4Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoateH₂O1,4-DioxaneReflux4 days6-Fluoro-4-nitroisobenzofuran-1(3H)-one79%[5]

Characterization of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one:

  • Appearance: White solid[4][5]

  • ¹H-NMR (400MHz, CDCl₃) δ(ppm): 8.24-8.27 (dd, 1H), 7.97-7.98 (dd, 1H), 5.74 (s, 2H).[4][5]

  • LC-MS (ESI) m/z: 198 (M+1)⁺.[4][5]

Safety and Handling Precautions

  • Concentrated acids (sulfuric and nitric) are highly corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Thionyl chloride is corrosive and lachrymatory. Handle in a fume hood.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • Carbon tetrachloride and dichloromethane are volatile and toxic. All handling should be performed in a fume hood.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

Conclusion

The protocol described herein provides a reliable and scalable method for the synthesis of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one. By understanding the rationale behind each step, researchers can effectively troubleshoot and adapt the procedure as needed. The availability of this key intermediate is crucial for the ongoing research and development of novel therapeutics, particularly in the field of oncology.

References

Application Note & Protocol: Laboratory-Scale Synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-proven guide for the laboratory-scale synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate, a key intermediate in the development of pharmaceutical agents, notably the PARP inhibitor Rucaparib.[1] The protocol details a robust two-step synthetic route commencing with the regioselective nitration of 5-fluoro-2-methylbenzoic acid, followed by Fischer esterification. This guide is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and experimental causality to ensure a reproducible and high-purity yield.

Introduction & Scientific Context

This compound (CAS No: 697739-03-0) is a crucial building block in medicinal chemistry and organic synthesis.[2] Its primary significance lies in its role as a precursor for the synthesis of Rucaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain cancers.[1] The strategic placement of the fluoro, methyl, and nitro groups on the benzoate scaffold makes it a versatile intermediate for constructing complex heterocyclic systems.

The synthesis pathway described herein involves two classical yet critical organic transformations:

  • Electrophilic Aromatic Substitution (Nitration): The aromatic ring of 5-fluoro-2-methylbenzoic acid is nitrated. The directing effects of the existing substituents (the weakly activating methyl group and the deactivating but ortho-, para-directing fluoro and carboxylic acid groups) are carefully manipulated through strong acid conditions to favor the desired 3-nitro regioisomer. The use of a potent nitrating mixture, such as fuming nitric acid and oleum or concentrated sulfuric acid, is key to achieving high conversion and selectivity.[1][3]

  • Acid-Catalyzed Esterification: The resulting 5-fluoro-2-methyl-3-nitrobenzoic acid is converted to its methyl ester via Fischer esterification. This equilibrium-driven reaction utilizes an excess of methanol as both solvent and reactant, with a strong acid catalyst like sulfuric acid or thionyl chloride to drive the reaction towards the product.[2][4]

This protocol is designed to be a self-validating system, where careful control of reaction parameters and in-process checks ensure the integrity of the final product.

Overall Reaction Scheme

The two-step synthesis proceeds as follows:

Step 1: Nitration

5-fluoro-2-methylbenzoic acid → 5-fluoro-2-methyl-3-nitrobenzoic acid

Step 2: Esterification

5-fluoro-2-methyl-3-nitrobenzoic acid → this compound

Materials & Reagents

Proper preparation and handling of all materials are paramount for success and safety. All reagents should be of ACS grade or higher.

ReagentFormulaM.W. ( g/mol )CAS No.Key HazardsNotes
5-Fluoro-2-methylbenzoic acidC₈H₇FO₂154.1433184-16-6IrritantStarting material.
Concentrated Sulfuric Acid (98%)H₂SO₄98.087664-93-9Corrosive, OxidizerDehydrating agent and catalyst.
Concentrated Nitric Acid (70%)HNO₃63.017697-37-2Corrosive, OxidizerNitrating agent source.
MethanolCH₃OH32.0467-56-1Flammable, ToxicReactant and solvent.
Thionyl ChlorideSOCl₂118.977719-09-7Corrosive, LachrymatorAlternative esterification catalyst.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Flammable, IrritantSolvent for chromatography.
Petroleum Ether / Hexanes---FlammableSolvent for chromatography.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6HygroscopicDrying agent.
Crushed Ice / Deionized WaterH₂O18.027732-18-5-For quenching and workup.

Detailed Experimental Protocols

Safety First: All operations must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves, is mandatory.

Part A: Nitration of 5-Fluoro-2-methylbenzoic acid

This protocol is based on established methods utilizing a mixed acid system.[1][2] Temperature control is critical to minimize the formation of dinitro by-products.[1]

Protocol Steps:

  • Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Ensure all glassware is thoroughly dried.

  • Initial Dissolution: In the flask, add concentrated H₂SO₄ (e.g., 70 mL). Begin stirring and cool the acid to between -5°C and 0°C using an ice-salt bath.

  • Substrate Addition: Once the acid is cold, slowly and portion-wise add 5-fluoro-2-methylbenzoic acid (e.g., 8.0 g, 52.0 mmol).[2] Maintain the internal temperature below 5°C throughout the addition. The benzoic acid should fully dissolve.

  • Nitrating Mixture Preparation: In a separate beaker or flask, carefully prepare the nitrating mixture by slowly adding concentrated HNO₃ (e.g., 6.2 g, ~62 mmol) to a small volume of concentrated H₂SO₄ (e.g., 6 mL).[2] Cool this mixture in an ice bath before use.

  • Slow Addition of Nitrating Agent: Transfer the cold nitrating mixture to the dropping funnel. Add it dropwise to the stirred solution of the benzoic acid over approximately 1.5 hours.[2] Causality: A slow addition rate is crucial to control the exotherm of the reaction and prevent the temperature from rising above 5°C, which would increase the formation of undesired regioisomers and dinitrated products.[1][5]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for an additional 2 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether:ethyl acetate (1:1), visualizing with a UV lamp.[2] The product spot should have a lower Rf than the starting material.

  • Quenching: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large beaker of crushed ice (e.g., 500 g) with vigorous stirring.[2][5] A precipitate will form.

  • Isolation: Allow the ice to melt, then collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the collected solid (5-fluoro-2-methyl-3-nitrobenzoic acid) under vacuum. The product can be used in the next step without further purification if TLC shows high purity.

Part B: Esterification of 5-fluoro-2-methyl-3-nitrobenzoic acid

This protocol employs a standard Fischer esterification method.[2][6]

Protocol Steps:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the dried 5-fluoro-2-methyl-3-nitrobenzoic acid from Part A (e.g., ~55 mmol).

  • Reagent Addition: Add a large excess of methanol (e.g., 100 mL) to the flask and begin stirring to dissolve the acid. Cool the solution in an ice bath to below 5°C.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 mL) or, alternatively, add thionyl chloride (e.g., 110 mmol) dropwise.[2] Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-5 hours.[2] Monitor the reaction by TLC (petroleum ether:EtOAc = 10:1) until the starting acid is consumed.

  • Workup: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water (e.g., 900 mL) with stirring.[2] The methyl ester product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography.[2][7] A typical eluent system for chromatography is a gradient of petroleum ether to petroleum ether:ethyl acetate (50:1).[2]

  • Final Product: After purification, dry the white solid product, this compound, under vacuum. Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of Experimental Workflow

The following diagram illustrates the complete laboratory workflow from starting materials to the final purified product.

G cluster_nitration Part A: Nitration cluster_esterification Part B: Esterification A1 Dissolve 5-fluoro-2-methyl- benzoic acid in cold H₂SO₄ A3 Add nitrating mixture dropwise at 0°C A1->A3 A2 Prepare nitrating mixture (HNO₃ + H₂SO₄) A2->A3 A4 Stir for 2h at 0°C (Monitor by TLC) A3->A4 A5 Quench on crushed ice A4->A5 A6 Filter and wash solid A5->A6 A7 Dry intermediate product: 5-fluoro-2-methyl-3-nitrobenzoic acid A6->A7 B1 Dissolve intermediate acid in Methanol A7->B1 Transfer to next step B2 Add H₂SO₄ catalyst at <5°C B1->B2 B3 Reflux for 4-5h (Monitor by TLC) B2->B3 B4 Pour into ice water B3->B4 B5 Filter crude product B4->B5 B6 Purify by Chromatography or Recrystallization B5->B6 B7 Dry final product B6->B7 end_product Final Product: This compound B7->end_product start Start start->A1

Caption: Workflow for the two-step synthesis of this compound.

References

industrial scale-up of Methyl 5-fluoro-2-methyl-3-nitrobenzoate production

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Industrial Scale-Up of Methyl 5-fluoro-2-methyl-3-nitrobenzoate Production

Introduction

This compound (CAS No: 697739-03-0) is a critical chemical intermediate in the pharmaceutical industry.[1] Its molecular structure, featuring a fluorinated and nitrated benzoic acid methyl ester, makes it a valuable building block for the synthesis of complex active pharmaceutical ingredients (APIs).[2] Notably, it serves as a key precursor in the production of Rucaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancer.[3]

The transition from laboratory-scale synthesis to industrial production of this intermediate presents significant challenges. These include managing highly energetic and hazardous reactions, controlling the formation of impurities, ensuring batch-to-batch consistency, and optimizing process efficiency for cost-effectiveness. This guide provides a detailed framework for the robust and safe industrial-scale production of this compound, grounded in established chemical principles and modern manufacturing practices.

Synthetic Strategy and Rationale

The most industrially viable and widely documented route for the synthesis of this compound is a two-step process commencing from 5-fluoro-2-methylbenzoic acid.[1][3]

  • Nitration: An electrophilic aromatic substitution reaction on 5-fluoro-2-methylbenzoic acid to introduce a nitro group, yielding 5-fluoro-2-methyl-3-nitrobenzoic acid.

  • Esterification: A Fischer esterification of the resulting carboxylic acid with methanol to produce the final methyl ester product.

This strategy is favored due to the relatively low cost and availability of the starting materials, as well as the well-understood nature of the chemical transformations.[2][4] The primary challenge lies in controlling the regioselectivity of the nitration step to minimize the formation of undesired isomers and dinitro byproducts.[3]

G cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification Start 5-Fluoro-2-methylbenzoic Acid Intermediate 5-Fluoro-2-methyl-3-nitrobenzoic Acid Start->Intermediate Electrophilic Aromatic Substitution Reagent1 Mixed Acid (HNO₃ + H₂SO₄) Reagent1->Intermediate Final This compound Intermediate->Final Fischer Esterification Reagent2 Methanol (CH₃OH) + Acid Catalyst Reagent2->Final

Caption: Overall synthetic workflow for this compound.

Part I: Industrial Synthesis Protocol — Nitration

Principle and Mechanism

The nitration of 5-fluoro-2-methylbenzoic acid is a classic electrophilic aromatic substitution. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[5] The aromatic ring of the substrate then attacks this electrophile. The existing substituents (fluoro, methyl, and carboxylic acid groups) direct the incoming nitro group primarily to the C3 position.

Critical Process Parameters (CPPs)

Controlling the nitration reaction is paramount for both safety and product quality. The following parameters must be strictly monitored and controlled.[6]

ParameterRangeRationale & Justification
Temperature -5 to 0 °CThe nitration reaction is highly exothermic.[7] Low temperatures are critical to prevent thermal runaway and minimize the formation of dinitro and other byproducts.[3]
Reagent Molar Ratio HNO₃: Substrate (1.1 - 1.3 : 1)A slight excess of nitric acid ensures complete conversion of the starting material. A large excess increases the risk of dinitro byproduct formation.
Addition Rate Slow, controlled additionThe rate of addition of the nitrating mixture must be carefully controlled to allow the reactor's cooling system to effectively dissipate the heat of reaction.
Agitation Speed HighEfficient mixing is crucial to ensure homogenous temperature distribution and prevent localized "hot spots" which could lead to runaway reactions.
Acid Concentration H₂SO₄ (98%), HNO₃ (65-70%)Concentrated sulfuric acid is necessary to generate the nitronium ion. Using oleum or fuming nitric acid can increase yield but also elevates the reaction's hazard profile.[3]
Detailed Industrial Protocol: Nitration
  • Vessel Preparation: Ensure the glass-lined or Hastelloy reactor is clean, dry, and inerted with nitrogen.

  • Charge Sulfuric Acid: Charge concentrated sulfuric acid (H₂SO₄, ~7 volumes) into the reactor.

  • Cooling: Cool the sulfuric acid to the target temperature of -5 to 0 °C using a suitable cooling system (e.g., brine or glycol).

  • Substrate Addition: Slowly add 5-fluoro-2-methylbenzoic acid (1.0 equivalent) portion-wise to the cold sulfuric acid, ensuring the temperature remains below 5 °C.[1]

  • Nitrating Mixture Preparation: In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.2 equivalents) to concentrated sulfuric acid (~0.6 volumes). Cool this mixture to 0 °C before use.

  • Nitration Reaction: Add the pre-cooled nitrating mixture drop-wise to the reactor over 1.5 - 2 hours, maintaining the internal temperature strictly between -5 and 0 °C.[1]

  • Reaction Monitoring: Stir the mixture at this temperature for an additional 2 hours.[1] Monitor the reaction's completion using an appropriate in-process control (IPC) like HPLC to confirm the disappearance of the starting material.

  • Quenching: Slowly pour the reaction mixture onto crushed ice or into a pre-chilled ice-water mixture (~9 volumes) with vigorous stirring. This will precipitate the solid product.[1]

  • Isolation: Collect the precipitated 5-fluoro-2-methyl-3-nitrobenzoic acid by filtration.

  • Washing: Wash the filter cake thoroughly with cold water until the washings are neutral to pH, removing residual acids.

  • Drying: Dry the intermediate product under vacuum at a controlled temperature (e.g., 50-60 °C) until a constant weight is achieved.

Safety Considerations for Industrial Nitration

Nitration reactions are among the most hazardous in the chemical industry and require stringent safety protocols.[7][8]

  • Thermal Runaway: The reaction is highly exothermic. A failure in the cooling system or an uncontrolled addition of reagents can lead to a rapid temperature and pressure increase, potentially causing a reactor failure.[9] Redundant cooling systems and emergency quench protocols are essential.

  • Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive to skin, eyes, and respiratory tracts.[9][10] All personnel must wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, suits, face shields, and respirators.[11]

  • Toxicity: Nitrogen oxide (NOx) gases can be released during the reaction, which are highly toxic upon inhalation.[7] The reaction must be conducted in a well-ventilated area, and all reactor vents must be connected to a scrubber system to neutralize toxic fumes.

  • Material Compatibility: Use of appropriate materials of construction for the reactor and ancillary equipment (e.g., glass-lined steel, Hastelloy) is critical to prevent corrosion.[7]

Part II: Industrial Synthesis Protocol — Esterification

Principle and Mechanism

The conversion of 5-fluoro-2-methyl-3-nitrobenzoic acid to its methyl ester is typically achieved via Fischer esterification. The carboxylic acid is heated with an excess of methanol in the presence of an acid catalyst (commonly sulfuric acid or thionyl chloride).[1][12] The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Critical Process Parameters (CPPs)
ParameterRangeRationale & Justification
Temperature Reflux (~65 °C for Methanol)Heating to reflux increases the reaction rate to achieve completion within a reasonable timeframe.[1]
Reagent Molar Ratio Methanol: SubstrateMethanol is used in large excess as it serves as both a reagent and the solvent, driving the equilibrium towards the product side.
Catalyst Loading Catalytic amountA sufficient amount of acid catalyst (e.g., H₂SO₄, SOCl₂) is needed to facilitate the reaction.[1] Excessive catalyst can lead to side reactions or complicate the work-up.
Water Removal N/A (driven by excess reagent)While water is a byproduct, its effect is overcome by using a large excess of the alcohol reactant (Le Châtelier's principle).
Detailed Industrial Protocol: Esterification
  • Reactor Setup: Charge the dry 5-fluoro-2-methyl-3-nitrobenzoic acid intermediate into a suitable reactor.

  • Solvent/Reagent Addition: Add a large excess of dry methanol (~10 volumes).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Catalyst Addition: Slowly and carefully add the acid catalyst, such as thionyl chloride (SOCl₂, ~1.0 equivalent) or concentrated sulfuric acid, drop-wise.[1] The addition is exothermic.

  • Reaction: After the addition is complete, slowly heat the mixture to reflux (approximately 65 °C) and maintain for 4-16 hours.[1]

  • Reaction Monitoring: Monitor the reaction's progress by HPLC until the starting carboxylic acid is consumed.

  • Solvent Removal: Once complete, cool the mixture and remove the excess methanol under reduced pressure.[1]

  • Work-up: The crude residue can be dissolved in a suitable organic solvent like ethyl acetate. This solution is then washed with water, followed by a saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purification: The crude this compound is typically purified by recrystallization from a suitable solvent system (e.g., petroleum ether/ethyl acetate) to achieve the desired purity.[1]

Process Optimization and Quality by Design (QbD)

A modern approach to pharmaceutical manufacturing emphasizes a deep understanding of the process to ensure final product quality.[13] This is achieved through Quality by Design (QbD) principles and the implementation of Process Analytical Technology (PAT).[14][15]

Impurity Profile Management

The primary impurities in this synthesis arise from the nitration step:

  • Regioisomers: Nitration at other positions on the aromatic ring.

  • Dinitro compounds: Over-nitration of the starting material or product.[3]

  • Residual Starting Material: Incomplete reaction.

Strict control over the nitration temperature and stoichiometry is the most effective way to minimize these impurities.[3] The final purification by recrystallization is designed to remove any remaining impurities to meet the required specifications.

Process Analytical Technology (PAT) Implementation

PAT involves using real-time analytical tools to monitor and control the manufacturing process.[16] This shifts the quality paradigm from testing the final product to building quality into the process itself.[13]

G cluster_0 Real-Time Monitoring & Control Loop Reactor Nitration Reactor Sensor In-situ Probe (e.g., FTIR, Raman) Reactor->Sensor Measures Data Real-time Concentration Data Sensor->Data Generates Model Chemometric Model Data->Model Analyzes Control Automated Control System (DCS/PLC) Model->Control Predicts Endpoint & Impurity Levels Control->Reactor Adjusts CPPs (e.g., Temp, Addition Rate)

Caption: A PAT workflow for real-time monitoring of the nitration reaction.

By implementing in-situ probes (like FTIR or Raman spectroscopy) directly into the reactor, it is possible to monitor the concentration of the starting material, intermediate, and product in real-time. This data allows for precise determination of the reaction endpoint, preventing over-reaction and the formation of byproducts, thereby ensuring batch-to-batch consistency.[16]

Quality Control (QC) for Final Product Release

The final product must meet stringent quality specifications before it can be used in the synthesis of an API.[17][18] Quality control testing is essential to confirm its identity, purity, and quality.[19]

TestSpecificationMethod
Appearance White to off-white solidVisual Inspection
Identification Conforms to the structure¹H NMR, ¹³C NMR, Mass Spectrometry
Assay (Purity) ≥ 99.0%HPLC[17]
Moisture Content ≤ 0.5%Karl Fischer Titration[17]
Individual Impurity ≤ 0.1%HPLC
Total Impurities ≤ 0.5%HPLC
Residual Solvents As per ICH Q3C guidelinesGas Chromatography (GC)

Conclusion

The is a challenging but manageable process. Success hinges on a thorough understanding of the reaction mechanisms and a disciplined approach to process control and safety. By implementing robust protocols, strictly controlling critical process parameters, and leveraging modern manufacturing principles like Process Analytical Technology, manufacturers can ensure a safe, efficient, and reliable supply of this vital pharmaceutical intermediate. The quality control of starting materials, intermediates, and the final product is non-negotiable and forms the bedrock of a process that is both scientifically sound and commercially viable.[18][20]

References

The Strategic Application of Methyl 5-fluoro-2-methyl-3-nitrobenzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking the Utility of a Highly Functionalized Scaffolding Molecule

In the landscape of contemporary drug discovery, the strategic selection of starting materials is a critical determinant of synthetic efficiency and the ultimate pharmacological profile of a therapeutic candidate. Methyl 5-fluoro-2-methyl-3-nitrobenzoate, a seemingly unassuming aromatic ester, represents a powerhouse of chemical potential for the medicinal chemist. Its strategic arrangement of a fluorine atom, a methyl group, and a nitro group on a benzoate scaffold provides a versatile platform for the construction of complex, biologically active molecules.

The fluorine atom, a bioisostere for hydrogen, can significantly enhance metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions.[1][2][3] The nitro group is not merely a placeholder; it is a versatile functional handle that can be readily reduced to an amine, opening a gateway to a vast array of subsequent chemical transformations, including amide bond formation, alkylation, and the construction of heterocyclic systems.[4] The methyl group, in concert with the other substituents, influences the electronic nature and steric environment of the aromatic ring, guiding the regioselectivity of further reactions.

This technical guide will provide an in-depth exploration of the applications of this compound in medicinal chemistry, with a primary focus on its pivotal role in the synthesis of targeted cancer therapeutics. We will delve into the causality behind its selection in these synthetic routes and provide detailed, field-proven protocols for its use.

Application I: Keystone Intermediate in the Synthesis of PARP Inhibitors - The Rucaparib Story

One of the most prominent applications of this compound is its role as a crucial building block in the synthesis of Rucaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes.[5][6] PARP inhibitors are at the forefront of targeted cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations.[7]

The Rationale for its Use in Rucaparib Synthesis

The specific substitution pattern of this compound is not accidental; it is a deliberate design choice that facilitates an efficient and convergent synthesis of the complex tricyclic core of Rucaparib. The ortho-relationship of the methyl and nitro groups is the linchpin of the key indole-forming reaction. This arrangement allows for a condensation reaction, followed by reductive cyclization to construct the indole ring system, a common scaffold in biologically active molecules. The fluorine atom at the 5-position is ultimately incorporated into the final drug structure, where it likely contributes to the compound's overall pharmacokinetic and pharmacodynamic properties.

Synthetic Workflow: From Benzoate to Indole Core

The initial steps in the synthesis of Rucaparib from this compound involve the construction of a key indole intermediate. This is achieved through a condensation reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, followed by a reductive cyclization.[5]

Rucaparib Synthesis Workflow start This compound enamine Enamine Intermediate start->enamine DMF-DMA, DMF, reflux indole Methyl 6-fluoro-1H-indole-4-carboxylate enamine->indole Hydrogenation (e.g., Pd/C, H2)

Caption: Initial steps in Rucaparib synthesis.

Detailed Protocol: Synthesis of Methyl 6-fluoro-1H-indole-4-carboxylate

This protocol outlines the synthesis of the key indole intermediate for Rucaparib, starting from this compound.

Step 1: Enamine Formation

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature. The resulting enamine intermediate is often used in the next step without further purification.[5]

Step 2: Reductive Cyclization

  • The crude enamine from the previous step is dissolved in a suitable solvent, such as methanol or ethyl acetate.

  • A palladium on carbon catalyst (Pd/C, 10 mol%) is added to the solution.

  • The reaction mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon, at atmospheric or slightly elevated pressure.

  • The reaction is monitored by TLC or HPLC for the disappearance of the enamine and the formation of the indole product.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude Methyl 6-fluoro-1H-indole-4-carboxylate, which can be purified by column chromatography or recrystallization.[5]

Quantitative Data: Potency of Rucaparib

The final product, Rucaparib, is a highly potent inhibitor of PARP enzymes. The following table summarizes its inhibitory activity.

EnzymeKi (nM)Reference
PARP-11.4[8]
PARP-228[8]

Application II: A Versatile Scaffold for Kinase Inhibitors

While the synthesis of Rucaparib is a well-documented application, the structural motifs present in this compound make it and its close analogs valuable starting materials for the synthesis of various kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[3]

Rationale for Use in Kinase Inhibitor Synthesis

The core principle remains the same: the fluorinated nitrobenzoate scaffold provides a platform for building complex heterocyclic systems that can effectively target the ATP-binding site of kinases. The nitro group can be reduced to an aniline, which can then be used in a variety of cyclization reactions or as a point of attachment for other pharmacophoric groups. The fluorine atom can enhance binding affinity and improve the drug-like properties of the final compound.[1]

For instance, analogs such as 4-fluoro-3-nitrobenzonitrile are key intermediates in the synthesis of Alectinib, a potent inhibitor of anaplastic lymphoma kinase (ALK) and c-Met.[9] The synthetic logic often involves a nucleophilic aromatic substitution (SNAr) reaction, where the fluorine atom is displaced by a nucleophile, followed by reduction of the nitro group and subsequent cyclization.

Hypothetical Workflow: Generalized Synthesis of a Kinase Inhibitor Core

The following diagram illustrates a generalized synthetic pathway for a kinase inhibitor core using a fluorinated nitroaromatic starting material.

Kinase Inhibitor Synthesis Workflow start Fluorinated Nitroaromatic (e.g., this compound) snar SNAr Product start->snar Nucleophilic Aromatic Substitution (SNAr) aniline Aniline Intermediate snar->aniline Nitro Group Reduction (e.g., SnCl2, H2/Pd-C) heterocycle Heterocyclic Kinase Inhibitor Core aniline->heterocycle Cyclization/Further Functionalization

Caption: Generalized workflow for kinase inhibitor synthesis.

Illustrative Protocol: Nitro Group Reduction

A common and crucial step in these syntheses is the reduction of the nitro group to an amine. The following is a general protocol for this transformation.

  • Dissolve the nitroaromatic compound (1.0 eq) in a suitable solvent, such as ethanol or ethyl acetate.

  • Add an excess of a reducing agent, such as tin(II) chloride dihydrate (SnCl2·2H2O) (3-5 eq).

  • Heat the reaction mixture to reflux and monitor by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aniline product, which can be purified by column chromatography.

Exemplary Biological Activity of a Fluorinated Kinase Inhibitor

To illustrate the potential of compounds derived from such building blocks, the following table provides the inhibitory activity of an Aurora kinase inhibitor synthesized from a fluorinated pyrimidine precursor.

KinaseIC50 (nM)Reference
Aurora A9.3[6]
Aurora B2.8[6]

Conclusion and Future Outlook

This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its carefully orchestrated arrangement of functional groups provides a robust and versatile platform for the synthesis of complex and highly potent therapeutic agents. The successful application of this building block in the synthesis of the PARP inhibitor Rucaparib underscores its importance in the development of targeted cancer therapies.

As our understanding of disease biology deepens and the demand for novel, highly specific therapeutics grows, the utility of such well-designed chemical intermediates will only increase. Future applications of this compound and its analogs will likely extend to the development of new classes of kinase inhibitors, as well as probes for chemical biology and diagnostic agents. The continued exploration of the synthetic potential of this and similar molecules will undoubtedly fuel the engine of drug discovery for years to come.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for improving the yield of Methyl 5-fluoro-2-methyl-3-nitrobenzoate synthesis.

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and optimize experimental outcomes. The synthesis is typically a two-step process involving the nitration of 5-fluoro-2-methylbenzoic acid followed by esterification. This guide provides detailed protocols, troubleshooting FAQs, and expert insights to enhance yield and purity.

I. Recommended Synthesis Workflow

The synthesis is most effectively performed in two distinct steps: 1) Nitration of the starting material, 5-fluoro-2-methylbenzoic acid, and 2) Esterification of the resulting 5-fluoro-2-methyl-3-nitrobenzoic acid.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification cluster_2 Step 3: Purification A 5-Fluoro-2-methylbenzoic Acid C Controlled Nitration (-5 to 25°C) A->C B Nitrating Agent (e.g., Fuming HNO₃ / Oleum) B->C D Crude 5-fluoro-2-methyl-3-nitrobenzoic Acid C->D Reaction Quench & Filtration G Esterification Reaction (Reflux) D->G E Methanol (Solvent & Reagent) E->G F Esterification Catalyst (e.g., SOCl₂ or H₂SO₄) F->G H Crude this compound G->H Workup & Solvent Removal I Silica Gel Chromatography or Recrystallization H->I J Pure this compound I->J Purity >99%

Caption: Overall workflow for the two-step synthesis and purification.

II. Detailed Experimental Protocols

Protocol 1: High-Yield Nitration (Optimized)

This protocol is adapted from a patented high-yield method that minimizes byproduct formation.[1]

  • Reagent Preparation:

    • Prepare "Feed 1": A mixture of fuming nitric acid (99 wt%), concentrated sulfuric acid (96-100 wt%), and oleum (e.g., 65% SO₃).

    • Prepare "Feed 2": A solution of 5-fluoro-2-methylbenzoic acid dissolved in a mixture of concentrated sulfuric acid and oleum.

  • Reaction:

    • Cool both feeds to a temperature between -5°C and 25°C.[1]

    • In a suitable reactor (batch or continuous flow), combine Feed 1 and Feed 2 while maintaining the temperature within the specified range.

    • The reaction time is typically short, ranging from 10 minutes to 1.5 hours.[1]

  • Workup:

    • Carefully pour the reaction mixture into crushed ice with vigorous stirring.

    • Collect the resulting precipitate by filtration.

    • Wash the solid with cold water to remove residual acids. The crude 5-fluoro-2-methyl-3-nitrobenzoic acid can be used directly in the next step or dried.

Protocol 2: Fischer Esterification

This protocol uses a standard acid-catalyzed esterification method.[2]

  • Setup:

    • Dissolve the crude 5-fluoro-2-methyl-3-nitrobenzoic acid in dry methanol (approx. 10 mL per gram of acid) in a round-bottom flask.

  • Reaction:

    • Cool the solution to 0°C in an ice bath.

    • Slowly add thionyl chloride (SOCl₂) (approx. 2 equivalents) or concentrated sulfuric acid dropwise.[2]

    • After the addition, remove the ice bath and heat the mixture to reflux. Maintain reflux for 4 to 16 hours, monitoring completion by TLC (e.g., petroleum ether/EtOAc = 1:1).[2]

  • Workup and Purification:

    • After cooling, remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.[2]

    • Concentrate the solution to obtain the crude product.

    • Purify the crude solid by silica gel chromatography (e.g., eluting with a gradient of petroleum ether to petroleum ether/EtOAc = 50:1) to yield the final product as a white solid.[2]

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

FAQs - Low Yield & Reaction Optimization

Q: My overall yield is very low (25-40%). What are the most critical factors to improve it?

A: Low yield is a frequent issue, often stemming from the nitration step. The key is to suppress the formation of byproducts.

  • Nitrating Agent: The choice of nitrating agent is paramount. Standard mixtures of concentrated nitric and sulfuric acid can produce significant amounts of dinitro derivatives and other regioisomers.[1] Using a stronger nitrating system, such as fuming nitric acid in combination with oleum , has been shown to dramatically increase yield (up to 90%) and purity by ensuring a high concentration of the nitronium ion (NO₂⁺) and minimizing water content.[1]

  • Temperature Control: Nitration is highly exothermic. Maintaining a low temperature (ideally between -5°C and 15°C) is crucial.[1][3] Exceeding this range significantly increases the rate of side reactions, including di-nitration.[3]

  • Esterification Conditions: Ensure the esterification reaction goes to completion. Use dry methanol and an effective catalyst. While refluxing for 4-5 hours may be sufficient, some procedures report refluxing for up to 16 hours to ensure complete conversion.[2] Monitor the reaction via TLC to determine the optimal time.

Table 1: Comparison of Nitrating Conditions

Nitrating AgentStarting MaterialReported YieldKey ObservationsReference
Conc. HNO₃ / Conc. H₂SO₄5-fluoro-2-methylbenzoic acid52% (two steps)Yields a brown solid, indicating impurities.Gillmore et al., 2012 (cited in[1])
Fuming HNO₃ / Conc. H₂SO₄5-fluoro-2-methylbenzoic acid45.1%Resulted in a mixture of various regioisomers and by-products.US2005/0272823 A1 (cited in[1])
Fuming HNO₃ / Oleum / H₂SO₄5-fluoro-2-methylbenzoic acid90% (ester product)Produces a colorless solid with high purity (>99%) and minimal dinitro derivative (<0.5%).US11001552B2[1]

Q: I am seeing a significant amount of dinitro byproduct. How can I prevent this?

A: The formation of dinitro derivatives is a primary cause of low yield and purification difficulties.

  • Use Oleum: The use of oleum (fuming sulfuric acid) is the most effective countermeasure. It acts as a powerful dehydrating agent, preventing the attenuation of the acid strength and promoting the clean formation of the nitronium ion. One experiment showed that using oleum reduced the dinitro derivative from 42% to less than 0.5%.[1]

  • Stoichiometry: Use a slight excess, but not a large excess, of the nitrating agent. A molar ratio of approximately 1.2 equivalents of nitric acid to the starting benzoic acid is often a good starting point.[1]

  • Addition Rate: Add the nitrating agent dropwise and slowly to the solution of the benzoic acid. This maintains a low instantaneous concentration of the nitrating agent and allows for better temperature control, minimizing over-reaction.[4][5]

FAQs - Specific Experimental Problems

G cluster_nitration Nitration Step Issues cluster_solutions1 Solutions for Impurities cluster_solutions2 Solutions for Incomplete Reaction cluster_esterification Esterification Step Issues cluster_solutions3 Solutions for Esterification start Problem: Low Yield or Impure Product tlc_check TLC shows multiple spots? start->tlc_check incomplete TLC shows starting material? tlc_check->incomplete No sol1_a 1. Lower reaction temperature (-5 to 5°C). tlc_check->sol1_a Yes sol2_a 1. Increase reaction time. incomplete->sol2_a Yes ester_incomplete Esterification incomplete by TLC? incomplete->ester_incomplete No (Nitration OK) sol1_b 2. Use fuming HNO₃/oleum to reduce dinitro byproducts. sol1_c 3. Slow down addition of nitrating agent. sol2_b 2. Ensure nitrating agent is potent (use fuming acids). sol2_c 3. Check stoichiometry (1.2 eq HNO₃). sol3_a 1. Ensure anhydrous methanol. ester_incomplete->sol3_a Yes sol3_b 2. Increase reflux time (monitor by TLC). sol3_c 3. Ensure sufficient catalyst (H₂SO₄ or SOCl₂) is added.

Caption: Troubleshooting flowchart for yield and purity issues.

Q: My product is a brown or yellow solid, not the white solid described. What causes this and how can I fix it?

A: Discoloration is typically due to the presence of nitrophenolic impurities or residual reactants.[3]

  • Cause: This often occurs if the reaction temperature was too high or if the nitrating mixture was not sufficiently strong, leading to side reactions. Older methods often report a "brown solid".[1]

  • Solution: The most effective way to obtain a colorless product is to use the optimized nitration conditions with oleum and fuming nitric acid.[1] If you already have a discolored crude product, purification is key. A thorough wash with ice-cold water after precipitation is the first step.[4][6] If the color persists, purification by silica gel column chromatography is highly effective for removing polar, colored impurities.[2] Recrystallization from ethanol or methanol can also be used.[4][7]

Q: The esterification reaction is not going to completion, even after several hours of reflux.

A: This is usually due to one of three factors:

  • Water Contamination: The presence of water will inhibit Fischer esterification. Ensure you are using dry methanol and that your crude nitrobenzoic acid from the first step is reasonably dry.

  • Insufficient Catalyst: Ensure an adequate amount of acid catalyst (H₂SO₄) or esterification agent (SOCl₂) has been added.

  • Reaction Time: While some protocols suggest 4-5 hours, the reaction can be slow. Continue to reflux and monitor the reaction progress by TLC until the starting material spot has disappeared. Some procedures require up to 16 hours.[2]

IV. References

  • ChemicalBook. (2024). This compound | 697739-03-0. --INVALID-LINK--

  • Google Patents. (2021). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. --INVALID-LINK--

  • Expert Insights. (n.d.). Synthesizing with 5-Fluoro-2-nitrobenzoic Acid. --INVALID-LINK--

  • Google Patents. (2021). CN112226129A - Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. --INVALID-LINK--

  • Benchchem. (n.d.). Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate. --INVALID-LINK--

  • Google Patents. (1999). EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid. --INVALID-LINK--

  • Ossila. (n.d.). 5-Fluoro-2-methylbenzoic acid | CAS 33184-16-6. --INVALID-LINK--

  • S-cool. (n.d.). A two step synthesis of methyl 3-nitrobenzene. --INVALID-LINK--

  • Nanalysis. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. --INVALID-LINK--

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. --INVALID-LINK--

  • University of Michigan. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Methyl 5-fluoro-2-methoxy-3-nitrobenzoate 151793-21-4. --INVALID-LINK--

  • University of California, Irvine. (n.d.). Nitration of Methyl Benzoate. --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. --INVALID-LINK--

  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. --INVALID-LINK--

  • BOC Sciences. (n.d.). Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D. --INVALID-LINK--

  • ResearchGate. (2016). (PDF) Nitration of Methyl Benzoate. --INVALID-LINK--

  • YouTube. (2022). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. --INVALID-LINK--

  • Save My Exams. (n.d.). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. --INVALID-LINK--

References

minimizing regioisomer formation in the nitration of 5-fluoro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Regioisomer Formation

Welcome to the technical support center for the nitration of 5-fluoro-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution and to provide solutions for controlling regioselectivity. As Senior Application Scientists, we understand that achieving the desired isomer in high yield is critical for the successful progression of your research and development projects.

Understanding the Challenge: A Complex interplay of Directing Effects

The nitration of 5-fluoro-2-methylbenzoic acid presents a significant challenge due to the presence of three substituents with competing directing effects on the aromatic ring. A thorough understanding of these effects is the first step in controlling the reaction's outcome.

  • -CH₃ (Methyl group): An activating group and an ortho, para-director.[1][2] It donates electron density to the ring through an inductive effect, making the ortho and para positions more nucleophilic and thus more susceptible to electrophilic attack.

  • -F (Fluoro group): A deactivating group, yet an ortho, para-director.[1][2] While its high electronegativity withdraws electron density from the ring inductively (deactivating effect), its lone pairs can be donated to the ring via resonance, directing incoming electrophiles to the ortho and para positions.

  • -COOH (Carboxylic acid group): A deactivating group and a meta-director.[3][4] It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive and directing the incoming electrophile to the meta position.

The interplay of these electronic effects, combined with steric hindrance from the bulky methyl and carboxylic acid groups, can lead to a mixture of regioisomers. The primary isomers of concern are:

  • 5-fluoro-2-methyl-3-nitrobenzoic acid

  • 5-fluoro-2-methyl-4-nitrobenzoic acid

  • 5-fluoro-2-methyl-6-nitrobenzoic acid

The formation of these isomers complicates purification and reduces the yield of the desired product. This guide will provide strategies to steer the reaction towards a specific, desired regioisomer.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the nitration of 5-fluoro-2-methylbenzoic acid in a question-and-answer format.

Q1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for a specific isomer?

A1: Achieving high regioselectivity is the primary challenge. The distribution of isomers is influenced by several factors, including the nitrating agent, reaction temperature, and the presence of strong acids.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the product that forms the fastest (i.e., the one with the lowest activation energy).[1][5] At higher temperatures, the reaction may approach thermodynamic control, favoring the most stable product.[1][5] For irreversible reactions like nitration, kinetic control is more dominant.

  • Choice of Nitrating Agent: Standard nitrating conditions (a mixture of concentrated nitric and sulfuric acids) can lead to a mixture of products. Using a stronger nitrating system, such as fuming nitric acid in the presence of oleum (fuming sulfuric acid), has been shown to improve the yield and purity of the 3-nitro isomer.[6] This is likely due to the increased concentration of the highly electrophilic nitronium ion (NO₂⁺), which can alter the selectivity of the reaction.

  • Steric Hindrance: The bulky methyl and carboxylic acid groups at positions 2 and 1, respectively, can sterically hinder attack at the adjacent positions.[7][8] This steric hindrance can be exploited to disfavor the formation of certain isomers. For instance, attack at the 6-position is significantly hindered by the adjacent methyl group.

Q2: The yield of my desired nitro-isomer is consistently low. What are the potential causes and solutions?

A2: Low yields can stem from incomplete reaction, side reactions, or product degradation.

  • Insufficient Nitrating Agent: Ensure a sufficient molar excess of the nitrating agent is used to drive the reaction to completion. However, a large excess can lead to the formation of dinitro- and other byproducts.[6]

  • Reaction Temperature: While lower temperatures can improve selectivity, they can also slow down the reaction rate, leading to incomplete conversion. A careful optimization of the temperature profile is necessary. For the synthesis of 5-fluoro-2-methyl-3-nitrobenzoic acid, a temperature of 0°C has been reported to be effective.[6]

  • Side Reactions: The strong oxidizing conditions of nitration can lead to side reactions, especially at elevated temperatures. Maintaining a low reaction temperature is crucial to minimize these unwanted reactions.

Q3: I am having difficulty separating the different regioisomers. What are the recommended purification methods?

A3: The separation of positional isomers of nitrobenzoic acids can be challenging due to their similar physical properties.

  • Chromatography: Column chromatography is a common and effective method for separating isomers.[9] Reversed-phase high-performance liquid chromatography (HPLC) with a C18 column has been successfully used for the separation of o-, m-, and p-nitrobenzoic acid isomers.[10] A similar approach can be adapted for the isomers of 5-fluoro-2-methyl-nitrobenzoic acid.

  • Recrystallization: Fractional crystallization can sometimes be used to separate isomers if their solubilities in a particular solvent system are sufficiently different. This method often requires multiple recrystallization steps to achieve high purity.

Q4: Can I use a blocking group to improve the regioselectivity of the nitration?

A4: The use of blocking groups is a classic strategy to control regioselectivity in electrophilic aromatic substitution.[11] In this case, a sulfonic acid group (-SO₃H) could potentially be used as a reversible blocking group. The sulfonyl group is a meta-director and would direct the nitro group to specific positions. However, the introduction and subsequent removal of a blocking group adds extra steps to the synthesis, which may not be ideal for all applications.

Experimental Protocols

Protocol 1: Standard Nitration of 5-Fluoro-2-methylbenzoic Acid

This protocol describes a general method for the nitration of 5-fluoro-2-methylbenzoic acid using a standard mixture of nitric and sulfuric acids. This method is likely to produce a mixture of regioisomers.

Materials:

  • 5-Fluoro-2-methylbenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Distilled water

  • Sodium bicarbonate (saturated solution)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-fluoro-2-methylbenzoic acid in concentrated sulfuric acid at 0°C (ice bath).

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dissolve the crude product in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any remaining starting material.

  • Acidify the aqueous layer with 1 M HCl to precipitate any unreacted starting material, which can be recovered.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product mixture.

  • Purify the mixture of regioisomers by column chromatography.

Protocol 2: Optimized Protocol for the Synthesis of 5-Fluoro-2-methyl-3-nitrobenzoic Acid

This protocol is adapted from a patented procedure and is designed to maximize the yield of the 3-nitro isomer.[6]

Materials:

  • 5-Fluoro-2-methylbenzoic acid

  • Oleum (fuming sulfuric acid, 20% SO₃)

  • Fuming nitric acid (99%)

  • Ice

  • Distilled water

  • Methanol

  • Thionyl chloride (optional, for esterification)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 5-fluoro-2-methylbenzoic acid to a mixture of concentrated sulfuric acid and oleum at 0°C.

  • Slowly add fuming nitric acid dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, stir the mixture at 0°C for 1-2 hours.

  • Monitor the reaction by HPLC to confirm the consumption of the starting material and minimize the formation of dinitro byproducts.[6]

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitate by filtration and wash thoroughly with cold water.

  • The crude 5-fluoro-2-methyl-3-nitrobenzoic acid can be further purified by recrystallization or can be converted to its methyl ester for easier purification.

  • (Optional Esterification) Suspend the crude acid in methanol at 0°C and slowly add thionyl chloride. Reflux the mixture for 4-5 hours. After cooling, pour the mixture into ice water and collect the precipitated methyl 5-fluoro-2-methyl-3-nitrobenzoate.

Data Presentation

Table 1: Directing Effects of Substituents on the Nitration of 5-Fluoro-2-methylbenzoic Acid

SubstituentPositionElectronic EffectDirecting Effect
-CH₃2Activating (Inductive)ortho, para
-F5Deactivating (Inductive), Donating (Resonance)ortho, para
-COOH1Deactivating (Inductive & Resonance)meta

Visualizations

Diagram 1: Interplay of Directing Effects

G cluster_ring 5-Fluoro-2-methylbenzoic Acid C1 C1-COOH C2 C2-CH3 C3 C3 C4 C4 C5 C5-F C6 C6 CH3 CH3 (o,p-director) CH3->C3 ortho CH3->C4 para CH3->C6 ortho F F (o,p-director) F->C4 para F->C6 ortho COOH COOH (m-director) COOH->C3 meta COOH->C5 meta

Caption: Directing effects of the substituents on the aromatic ring.

Diagram 2: Simplified Reaction Pathway

G Start 5-Fluoro-2-methylbenzoic Acid Reagents Nitrating Agent (e.g., HNO3/H2SO4) Start->Reagents Intermediates Sigma Complex (Arenium Ion) Reagents->Intermediates Products Mixture of Regioisomers (3-nitro, 4-nitro, 6-nitro) Intermediates->Products Purification Purification (Chromatography/Recrystallization) Products->Purification Desired_Product Desired Regioisomer Purification->Desired_Product

Caption: General workflow for the nitration and purification process.

References

Technical Support Center: Purification of Methyl 5-fluoro-2-methyl-3-nitrobenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 5-fluoro-2-methyl-3-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing column chromatography for the purification of this specific compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during your experiments.

I. Core Principles and Initial Considerations

Before delving into specific troubleshooting scenarios, it is crucial to have a solid understanding of the foundational principles of column chromatography as they apply to this compound. This compound's unique structure, featuring a fluorine atom, a methyl group, and a nitro group on a benzene ring, dictates its polarity and, consequently, its behavior on a chromatography column.

FAQ: How do I select the right stationary and mobile phase for purifying this compound?

Answer: The selection of an appropriate solvent system and stationary phase is the most critical factor for a successful separation.[1]

Stationary Phase: For most applications involving this compound, silica gel (SiO₂) is the recommended stationary phase. Its polar surface provides good separation for moderately polar compounds like this nitrobenzoate derivative. The particle size of the silica gel is also a key consideration; for flash chromatography, a mesh size of 230-400 is typically used, while gravity chromatography often employs a larger particle size of 70-230 mesh.[1]

Mobile Phase (Eluent): A combination of a non-polar solvent and a more polar solvent is typically used to achieve the desired separation. For this compound, a common and effective mobile phase is a mixture of petroleum ether and ethyl acetate .[2]

  • Initial Screening with Thin-Layer Chromatography (TLC): Before committing to a large-scale column, it is essential to determine the optimal solvent ratio using TLC.[1][3] The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4 . This range generally provides the best separation on a column.[4] A documented synthesis of this compound utilized a mobile phase of petroleum ether to petroleum ether/EtOAc = 50:1 for purification by silica gel chromatography.[2]

Workflow for Initial TLC Analysis

TLC_Workflow cluster_prep Preparation cluster_development Development cluster_analysis Analysis spot_crude Spot crude reaction mixture on TLC plate develop_chamber Develop TLC plate in a chamber with a test solvent system (e.g., 9:1 Pet Ether:EtOAc) spot_crude->develop_chamber spot_standards Spot available standards (starting material, etc.) spot_standards->develop_chamber visualize Visualize spots under UV light develop_chamber->visualize calculate_rf Calculate Rf values visualize->calculate_rf optimize Adjust solvent polarity to achieve Rf of 0.2-0.4 for the target compound calculate_rf->optimize

Caption: Workflow for determining the optimal mobile phase using TLC.

II. Troubleshooting Common Column Chromatography Issues

This section addresses specific problems that may arise during the purification of this compound.

Problem 1: Poor or No Separation of the Desired Compound

Question: My column is not separating the this compound from impurities. The fractions are all mixed. What should I do?

Answer: This is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Inappropriate Solvent System: The polarity of your eluent may be too high, causing all compounds to move too quickly through the column with little interaction with the stationary phase.[1] Conversely, if the polarity is too low, the compounds may not move at all.

    • Solution: Re-evaluate your TLC results. If all spots are at the top of the TLC plate, your solvent system is not polar enough. If they are all at the solvent front, it is too polar. Adjust the ratio of your polar and non-polar solvents accordingly. For instance, if a 9:1 petroleum ether:ethyl acetate mixture is too non-polar, try an 8:2 or 7:3 mixture.

  • Column Overloading: Loading too much crude material onto the column can lead to broad bands that overlap, resulting in poor separation.

    • Solution: As a general rule of thumb, the amount of silica gel should be 50-100 times the weight of the crude material.[5] If you are seeing poor separation, try using a larger column with more stationary phase for the same amount of sample.

  • Improper Column Packing: Air bubbles or channels in the silica gel bed will disrupt the solvent flow, leading to an uneven solvent front and poor separation.

    • Solution: Ensure your column is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial mobile phase and then poured into the column, is generally preferred to minimize air pockets.

  • Compound Instability on Silica: In some cases, compounds can degrade on the acidic surface of silica gel.

    • Solution: To test for this, dissolve a small amount of your crude mixture, spot it on a TLC plate, and then let the plate sit for an hour before developing it. If new spots appear or the desired spot diminishes, your compound may be unstable on silica. In such cases, you could try using a different stationary phase like alumina or deactivating the silica gel with a small amount of a base like triethylamine in your eluent.[6][7]

Troubleshooting Flowchart for Poor Separation

Caption: A step-by-step guide to troubleshooting poor separation.

Problem 2: The Compound is Not Eluting from the Column

Question: I've run a lot of solvent through the column, but my product, this compound, doesn't seem to be coming off. What's wrong?

Answer: This situation can be frustrating, but it is usually solvable by systematically checking a few key parameters.

Possible Causes and Solutions:

  • Solvent Polarity is Too Low: The eluent may not be polar enough to move your compound down the column.

    • Solution: Gradually increase the polarity of your mobile phase. If you started with 100% petroleum ether, you might slowly increase the percentage of ethyl acetate.[6] This can be done in a stepwise gradient (e.g., running several column volumes of 98:2 pet ether:EtOAc, then switching to 95:5, and so on).

  • Compound Precipitation on the Column: If your crude sample is not fully soluble in the initial mobile phase, it may precipitate at the top of the column.[7]

    • Solution: Use a "dry loading" technique.[8] Dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.

  • Incorrect Solvent Identity: It's a simple mistake, but one that can happen.

    • Solution: Double-check that you have used the correct solvents for your mobile phase.[6]

Problem 3: The Compound Elutes Too Quickly

Question: My this compound is coming off the column almost immediately with the solvent front. How can I get it to retain longer?

Answer: This indicates that the interaction between your compound and the stationary phase is too weak.

Possible Causes and Solutions:

  • Solvent Polarity is Too High: The eluent is too effective at dissolving your compound and carrying it through the column.

    • Solution: Decrease the polarity of your mobile phase. Increase the proportion of the non-polar solvent (e.g., petroleum ether) and decrease the proportion of the polar solvent (e.g., ethyl acetate). Again, rely on your initial TLC analysis to guide this adjustment.

  • Column is "Cracked" or Channeled: A crack in the silica bed can create a path of least resistance for the solvent and your compound to travel through quickly.

    • Solution: This unfortunately requires repacking the column. To prevent this, ensure the column is always kept vertical and the silica bed is not allowed to run dry.[8]

Quantitative Data Summary
ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (230-400 mesh for flash)Provides good separation for moderately polar compounds.
Mobile Phase Petroleum Ether / Ethyl AcetateOffers a good polarity range for elution of the target compound.[2]
TLC Rf Value 0.2 - 0.4Optimal range for good separation on a column.[4]
Silica to Sample Ratio 50:1 to 100:1 by weightPrevents column overloading and ensures good separation.[5]

III. Safety and Handling

Question: Are there any specific safety precautions I should take when handling this compound and the solvents?

Answer: Yes, proper safety protocols are essential.

  • This compound: Avoid ingestion and inhalation. Do not get in eyes, on skin, or on clothing.[9] It is recommended to handle this compound in a well-ventilated area or a fume hood.

  • Solvents: Petroleum ether and ethyl acetate are flammable. Keep them away from ignition sources. Use in a well-ventilated area.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[10]

In case of accidental exposure, consult the Safety Data Sheet (SDS) for the specific compound and solvents.[9][11][12][13]

IV. Advanced Considerations

Fluorinated Stationary Phases: For particularly challenging separations involving fluorinated compounds, a fluorinated stationary phase (e.g., pentafluorophenyl or PFP) could be considered.[14][15][16] These phases can offer alternative selectivity based on interactions other than simple polarity, such as dipole-dipole and π-π interactions.[14][17] This is generally a more advanced technique and should be considered if standard silica gel chromatography fails to provide the desired purity.

V. References

  • Methyl 5-fluoro-2-nitrobenzoate - SAFETY DATA SHEET. (2024-03-30).

  • This compound | 697739-03-0. ChemicalBook. (2025-08-08).

  • SAFETY DATA SHEET. Fisher Scientific. (2024-04-01).

  • SAFETY DATA SHEET. Fisher Scientific. (2024-04-01).

  • SAFETY DATA SHEET. FUJIFILM Wako Chemicals.

  • SAFETY DATA SHEET. Sigma-Aldrich. (2022-04-15).

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. (2012-08-07).

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.

  • Column chromatography issues. Reddit. (2024-07-16).

  • Column Chromatography. University of Colorado Boulder, Department of Chemistry.

  • GC Column Troubleshooting Guide. Phenomenex. (2025-08-26).

  • Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.

  • Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.

  • Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Restek.

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters.

  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate.

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. (2016-02-01).

  • Chromatography Columns. Chemistry LibreTexts. (2019-06-05).

  • Chromatography: How to Run a Small Scale Flash Column. University of Rochester, Department of Chemistry.

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.

  • How to scale-up a column for preparative isolation/purification from analytical conditions?.

  • How to Scale-Up Normal-Phase Purification. Biotage. (2023-01-20).

  • How to scale up a column?. Reddit. (2022-06-11).

  • This compound | C9H8FNO4 | CID 44203026. PubChem.

  • Preparation of Methyl 3-nitrobenzoate. University of South Alabama. (2010-01-05).

  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure.

References

Technical Support Center: Recrystallization of Methyl 5-fluoro-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of Methyl 5-fluoro-2-methyl-3-nitrobenzoate via recrystallization. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their synthetic workflows.

Introduction to Recrystallization

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle underlying this method is the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. As the saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the surrounding solution, known as the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

A1: Pure this compound is a white solid.[1] The presence of color, such as a yellow or brown hue, may indicate the presence of impurities.

Q2: What are the known solubility properties of this compound?

A2: The compound is reported to be slightly soluble in water and soluble in dimethyl sulfoxide (DMSO) and acetone.[1] For recrystallization, a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal.

Q3: What are the most likely impurities in my crude sample of this compound?

A3: Impurities can arise from the synthetic route used. Common impurities may include constitutional isomers (regioisomers) and dinitro derivatives, which can form during the nitration of the aromatic ring.[2] Unreacted starting materials or byproducts from subsequent esterification steps may also be present.

Q4: Can I use a single-solvent system for recrystallization?

A4: A single-solvent system is often the most straightforward approach. Based on the polarity of the target molecule, alcohols such as methanol or ethanol are good starting points for solvent screening.

Q5: When should I consider a mixed-solvent system?

A5: A mixed-solvent system, also known as a binary solvent system, is employed when no single solvent provides the desired solubility characteristics. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent (or "anti-solvent") in which the compound is sparingly soluble.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Issue 1: Oiling Out - The compound separates as a liquid instead of crystals.
  • Possible Causes:

    • The boiling point of the recrystallization solvent is higher than the melting point of the compound.

    • The solution is supersaturated to a very high degree.

    • The presence of significant impurities can depress the melting point of the mixture.

  • Solutions:

    • Re-dissolve and Cool Slowly: Heat the solution until the oil redissolves completely. If necessary, add a small amount of additional solvent. Allow the solution to cool more slowly. Slow cooling can be achieved by insulating the flask or allowing it to cool on a benchtop away from drafts.

    • Solvent Selection: Choose a solvent with a lower boiling point.

    • Use a Mixed-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent. Then, slowly add a "poor" hot solvent until the solution becomes turbid. Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution to induce nucleation.

Issue 2: Poor or No Crystal Formation upon Cooling.
  • Possible Causes:

    • Too much solvent was used, resulting in a solution that is not saturated at the lower temperature.

    • The cooling process is too rapid, preventing crystal nucleation and growth.

    • The solution is supersaturated.

  • Solutions:

    • Concentrate the Solution: If an excess of solvent was added, carefully evaporate a portion of the solvent by heating the solution and then allow it to cool again.

    • Induce Crystallization:

      • Seeding: Add a small crystal of the pure compound (a "seed crystal") to the cooled solution.

      • Scratching: As mentioned previously, scratching the inside of the flask can create nucleation sites.

    • Extended Cooling: Allow the flask to stand undisturbed for a longer period at room temperature, followed by cooling in an ice bath.

Issue 3: Low Recovery of Purified Product.
  • Possible Causes:

    • Using an excessive amount of solvent.

    • Premature crystallization during hot filtration.

    • The compound has significant solubility in the cold solvent.

    • Washing the crystals with a solvent that is not ice-cold.

  • Solutions:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Prevent Premature Crystallization: During hot gravity filtration, use a pre-heated funnel and flask to prevent the solution from cooling and depositing crystals on the filter paper.

    • Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.

    • Proper Washing Technique: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered mother liquor without dissolving a significant amount of the product.

Issue 4: Persistent Color in Crystals.
  • Possible Causes:

    • Colored impurities are co-crystallizing with the product.

    • The colored impurity has similar solubility properties to the target compound.

  • Solutions:

    • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.

    • Multiple Recrystallizations: A second recrystallization may be necessary to achieve a higher purity and remove persistent colored impurities.

Experimental Protocols

Protocol 1: Solvent Screening

A systematic approach to solvent selection is critical for a successful recrystallization.

Estimated Solubility Profile of this compound:

SolventPolarity IndexBoiling Point (°C)Estimated Solubility (Cold)Estimated Solubility (Hot)
Water10.2100InsolubleVery Slightly Soluble
Methanol5.165Sparingly SolubleSoluble
Ethanol4.378Sparingly SolubleSoluble
Acetone5.156SolubleVery Soluble
Ethyl Acetate4.477Moderately SolubleVery Soluble
Toluene2.4111Sparingly SolubleSoluble
Heptane0.198InsolubleSparingly Soluble

This table is an estimation based on the known properties of the compound and structurally similar molecules. Experimental verification is essential.

Procedure:

  • Place approximately 50 mg of the crude this compound into several small test tubes.

  • To each test tube, add 0.5 mL of a different solvent from the table above at room temperature.

  • Observe and record the solubility at room temperature. A good solvent should not dissolve the compound at this stage.

  • Gently heat the test tubes that showed poor solubility in a water bath. Add the solvent dropwise until the solid just dissolves. Record the approximate volume of hot solvent used.

  • Allow the solutions to cool to room temperature, and then place them in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The ideal solvent will yield a large amount of pure crystals upon cooling.

Protocol 2: Single-Solvent Recrystallization (Example with Ethanol)
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture to boiling while stirring.

  • Continue to add hot ethanol dropwise until all the solid has just dissolved.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals, and determine their melting point and yield.

Protocol 3: Mixed-Solvent Recrystallization (Example with Ethanol/Water)
  • Dissolve the crude product in the minimum amount of boiling ethanol (the "good" solvent).

  • While maintaining the solution at boiling, add hot water (the "poor" solvent) dropwise until the solution becomes faintly and persistently cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Cool the flask in an ice bath for at least 30 minutes.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Dry the purified crystals.

Visualizing the Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product solvent_screen Solvent Screening start->solvent_screen dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration drying Drying vacuum_filtration->drying end Pure Product drying->end

Caption: Recrystallization Workflow Diagram.

Troubleshooting_Tree cluster_oiling Oiling Out cluster_no_crystals No Crystals cluster_low_yield Low Yield start Problem Encountered oiling Compound separates as oil start->oiling Liquid separation no_crystals No crystals form start->no_crystals No solid forms low_yield Low Recovery start->low_yield Low product amount reheat Reheat & Cool Slowly oiling->reheat change_solvent Change Solvent oiling->change_solvent concentrate Concentrate Solution no_crystals->concentrate induce Induce Crystallization (Seed/Scratch) no_crystals->induce min_solvent Use Minimum Solvent low_yield->min_solvent cold_wash Wash with Ice-Cold Solvent low_yield->cold_wash

Caption: Troubleshooting Decision Tree.

References

identification of byproducts in Methyl 5-fluoro-2-methyl-3-nitrobenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common challenges and questions that arise during its synthesis, with a focus on identifying and mitigating byproduct formation. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic route and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The synthesis of this compound typically proceeds via the nitration of a substituted benzoic acid or its methyl ester.[1] The primary byproducts encountered are typically regioisomers and dinitro compounds.[2]

  • Regioisomeric Byproducts: The directing effects of the substituents on the aromatic ring (the methyl, fluoro, and carboxyl or methoxycarbonyl groups) govern the position of nitration. While the desired product is the 3-nitro isomer, other positional isomers can form. For instance, in the nitration of 3-fluorotoluene, both 3-fluoro-6-nitrotoluene and 3-fluoro-4-nitrotoluene are observed.[3][4]

  • Dinitro Compounds: Over-nitration can lead to the formation of dinitro derivatives.[2][5] This is more likely to occur under harsh reaction conditions, such as elevated temperatures or the use of stronger nitrating agents like fuming nitric acid.[2][5]

  • Oxidation Products: In some cases, side-chain oxidation of the methyl group can occur, leading to the formation of benzoic acid derivatives or other oxidation byproducts.[4]

Q2: I am observing a significant amount of an unknown impurity in my final product. How can I identify it?

A2: A multi-step analytical approach is recommended for the identification of unknown impurities.

Step 1: Initial Characterization with TLC and Melting Point

  • Thin-Layer Chromatography (TLC): This is a quick and effective method to assess the purity of your product and get a preliminary idea of the number of components in your mixture.[1][6]

  • Melting Point Analysis: A broad or depressed melting point range compared to the literature value for pure this compound is a strong indicator of impurities.[7]

Step 2: Spectroscopic and Chromatographic Analysis

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. The mass spectra will provide information about the molecular weight and fragmentation pattern of the impurities, which can be crucial for structure elucidation.[8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for separating non-volatile compounds and can be used to quantify the amount of each impurity.[10] Coupling HPLC with a mass spectrometer (LC-MS) provides even more definitive identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the precise structure of the main product and any significant byproducts. The chemical shifts and coupling patterns can reveal the substitution pattern on the aromatic ring.[11]

The following workflow can guide your identification process:

Byproduct Identification Workflow start Crude Product tlc_mp TLC & Melting Point Analysis start->tlc_mp impure Impure Product Detected tlc_mp->impure Broad MP or Multiple Spots pure Pure Product tlc_mp->pure Sharp MP, Single Spot gcms_hplc GC-MS / HPLC Analysis impure->gcms_hplc separation Separation of Components gcms_hplc->separation nmr NMR Spectroscopy separation->nmr structure Structure Elucidation nmr->structure Troubleshooting Flowchart cluster_low_yield Low Yield Troubleshooting cluster_oily_product Oily Product Troubleshooting cluster_isomer_issue Isomer Separation Troubleshooting start Initial Observation low_yield Low Yield start->low_yield oily_product Oily Product start->oily_product isomer_issue Isomer Separation Difficulty start->isomer_issue incomplete_rxn Incomplete Reaction? - Check Reagents - Verify Temperature - Monitor with TLC low_yield->incomplete_rxn workup_loss Product Loss during Workup? - Optimize Quenching - Ensure Complete Extraction - Minimize Solvent in Recrystallization low_yield->workup_loss impurities Impurities Present? - Regioisomers - Unreacted Starting Material oily_product->impurities similar_polarity Similar Polarity of Isomers isomer_issue->similar_polarity purification Action: Purify by Column Chromatography impurities->purification chrom_opt Optimize Chromatography: - TLC Solvent Screen - Use Long Column similar_polarity->chrom_opt recrystallization Consider Fractional Crystallization similar_polarity->recrystallization

References

troubleshooting low conversion rates in Methyl 5-fluoro-2-methyl-3-nitrobenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. My goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your experimental outcomes. This synthesis, while straightforward in principle, requires careful control over reaction conditions to achieve high yield and purity.

Below, we will address specific issues in a question-and-answer format, drawing from established protocols and field-proven insights.

Frequently Asked Questions & Troubleshooting Guides

Q1: My overall yield of this compound is significantly lower than expected. What are the most common areas for product loss?

Low overall yield is a frequent issue and can typically be traced back to suboptimal conditions in either the initial nitration step or the subsequent esterification. A reported two-step yield is around 25% when purification by chromatography is involved, indicating that losses can be significant[1]. However, optimized processes can achieve much higher efficiencies[2].

Let's break down the potential causes:

  • Inefficient Nitration: Incomplete conversion of the starting material, 5-fluoro-2-methylbenzoic acid, or the formation of unwanted side products (e.g., isomers, dinitro compounds) will directly impact the amount of substrate available for the next step[2][3].

  • Losses During Workup: The crude nitrated product is typically precipitated by quenching the reaction mixture in ice water[1]. Premature or improper quenching can lead to an incomplete precipitation or the formation of an oily substance that is difficult to isolate.

  • Incomplete Esterification: The conversion of 5-fluoro-2-methyl-3-nitrobenzoic acid to its methyl ester is an equilibrium-driven process (Fischer esterification) if using methanol and an acid catalyst. Insufficient reaction time, the presence of water, or an inadequate amount of catalyst can lead to a low conversion rate[4][5].

  • Product Hydrolysis: The final ester product can hydrolyze back to the carboxylic acid during workup or purification if exposed to acidic or basic aqueous conditions for extended periods, especially at elevated temperatures[6][7].

The following diagram illustrates a systematic approach to troubleshooting low yield.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Analysis & Hypothesis cluster_solution Solution Implementation Problem Low Overall Yield Analyze Analyze TLC/HPLC/NMR Data of Crude & Final Product Problem->Analyze Cause_Nitration Hypothesis: Incomplete Nitration / Side Reactions Analyze->Cause_Nitration Unreacted Starting Material or Impurities from Step 1 Cause_Ester Hypothesis: Incomplete Esterification / Hydrolysis Analyze->Cause_Ester High % of Nitro-Acid in Final Product Cause_Workup Hypothesis: Mechanical Loss / Poor Precipitation Analyze->Cause_Workup Low Crude Mass after Precipitation/Filtration Sol_Nitration Optimize Nitration: - Temperature Control - Stronger Nitrating Agent - Reaction Time Cause_Nitration->Sol_Nitration Sol_Ester Optimize Esterification: - Anhydrous Conditions - Increase Catalyst/Time - Use SOCl₂ Method Cause_Ester->Sol_Ester Sol_Workup Refine Workup: - Controlled Quenching - Efficient Extraction - Minimize Aqueous Contact Cause_Workup->Sol_Workup

Caption: General troubleshooting workflow for low conversion rates.

Q2: My nitration reaction is slow, incomplete, or forms a dark tar. How can I improve this critical step?

This points directly to issues with temperature control and the potency of your nitrating mixture. The aromatic ring in 5-fluoro-2-methylbenzoic acid is moderately activated by the methyl and fluoro groups but deactivated by the carboxylic acid group, requiring carefully balanced conditions for selective mono-nitration[3][8].

Causality:

  • Incomplete Reaction: The nitrating mixture (HNO₃/H₂SO₄) generates the electrophilic nitronium ion (NO₂⁺)[9]. If the temperature is too low or the acid concentration is insufficient, the rate of NO₂⁺ formation and subsequent electrophilic attack will be slow, leading to incomplete conversion.

  • Tar Formation: This is a classic sign of overheating. Elevated temperatures drastically increase the rate of reaction, promoting unwanted side reactions such as oxidation of the electron-rich toluene derivative and multiple nitrations, which can lead to complex, polymeric tars[3][10]. The reaction is highly exothermic and requires vigilant temperature management[11].

Troubleshooting Protocol: Optimizing Nitration

  • Strict Temperature Control: Maintain the reaction temperature between -5°C and 0°C throughout the addition of the nitrating mixture[1]. Use an ice-salt bath for more robust cooling if necessary[12].

  • Slow, Controlled Addition: Add the pre-chilled nitrating mixture (HNO₃ in H₂SO₄) dropwise to the solution of 5-fluoro-2-methylbenzoic acid in concentrated H₂SO₄ over a period of at least 1.5 hours[1]. This allows the heat generated to dissipate effectively[13].

  • Increase Nitrating Agent Potency (Advanced): If conversion remains low despite temperature control, consider using a more potent nitrating system. A patented method for improving yield and purity involves the use of fuming nitric acid and oleum (H₂SO₄ containing SO₃)[2]. This generates a higher concentration of the nitronium ion.

  • Monitor Reaction Completion: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material. A common mobile phase is a 1:1 mixture of petroleum ether and ethyl acetate[1].

ParameterStandard ConditionOptimized Condition (for low conversion)
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Fuming HNO₃ / Oleum[2]
Temperature -5°C to 0°C[1]Maintain -5°C to 0°C strictly
Addition Time ~1.5 hours[1]>1.5 hours, dropwise
Monitoring TLC (Petroleum Ether:EtOAc 1:1)[1]TLC analysis every 30 mins post-addition
Q3: My final product contains a significant amount of 5-fluoro-2-methyl-3-nitrobenzoic acid. Why is my esterification incomplete?

This is a classic esterification problem. The two most common methods for this conversion are Fischer esterification and conversion via an acyl chloride intermediate. Both have potential pitfalls.

Causality & Solutions:

  • Method 1: Fischer Esterification (Methanol/H₂SO₄)

    • Cause: This is an equilibrium reaction. The presence of water in your methanol, sulfuric acid, or glassware will shift the equilibrium back towards the starting carboxylic acid, preventing full conversion[5]. Furthermore, the reaction can be slow, with some protocols calling for reflux times as long as 16 hours[1].

    • Solution:

      • Use Anhydrous Reagents: Ensure you are using dry methanol and that your glassware is oven-dried.

      • Increase Reaction Time: Reflux the reaction mixture for at least 5-6 hours, monitoring by TLC. If the reaction stalls, extend the reflux time[1][4].

      • Use Excess Methanol: Methanol often serves as both the reagent and the solvent. Using it in large excess helps drive the equilibrium towards the product.

  • Method 2: Acyl Chloride Intermediate (SOCl₂/Methanol)

    • Cause: Thionyl chloride (SOCl₂) is highly reactive and susceptible to degradation by atmospheric moisture. If the SOCl₂ has degraded or if moisture is introduced during the reaction, the formation of the intermediate acyl chloride will be inefficient.

    • Solution:

      • Use Fresh SOCl₂: Use a newly opened bottle of thionyl chloride or distill it prior to use.

      • Maintain Anhydrous Conditions: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware.

      • Control Temperature: The initial addition of SOCl₂ should be done at 0°C to control the exothermic reaction, followed by a period of reflux to ensure complete conversion to the acyl chloride before adding methanol[1].

ReactionScheme cluster_nitration Nitration Step cluster_esterification Esterification Step Start 5-Fluoro-2-methyl- 3-nitrobenzoic Acid Ester Methyl 5-fluoro-2-methyl- 3-nitrobenzoate Start->Ester 1) SOCl₂ then MeOH OR 2) MeOH / H₂SO₄ (reflux) Ester->Start Hydrolysis (H₂O / H⁺ or OH⁻) Side_DiNitro Dinitro Side Product Start_Acid 5-Fluoro-2-methyl- benzoic Acid Start_Acid->Start HNO₃ / H₂SO₄ -5 to 0°C Start_Acid->Side_DiNitro Overheating / Excess Nitrating Agent

Caption: Key reaction and potential side-reaction pathways.

Q4: How can I prevent my ester product from hydrolyzing back to the carboxylic acid during the workup?

Ester hydrolysis is a valid concern, especially given the acidic conditions of the synthesis[6]. The workup for both the nitration and esterification steps often involves quenching in water, which introduces the necessary reagent for this unwanted reverse reaction.

Preventative Measures:

  • Use Ice-Cold Water for Quenching: When the reaction is complete, pour the mixture into a large volume of crushed ice or ice-water[1][14]. This rapidly dilutes the acid and drops the temperature, significantly slowing the rate of hydrolysis.

  • Minimize Contact Time: Do not let the precipitated product sit in the acidic aqueous mixture for longer than necessary. Filter the solid promptly after the ice has melted and the product has fully precipitated.

  • Thorough but Quick Washing: Wash the filtered solid with several portions of cold deionized water to remove residual acid. Working quickly and keeping the wash solvent cold is key.

  • Avoid Basic Washes (If Possible): While a dilute sodium bicarbonate wash is often used to neutralize acid during an extractive workup, it can also cause base-catalyzed hydrolysis (saponification)[10]. If an extraction is necessary, perform the bicarbonate wash quickly at low temperatures and immediately proceed to the next step. For a simple precipitation/filtration, acid removal is best achieved with cold water washes.

By implementing these stringent controls over temperature, reagent quality, and workup procedures, you can effectively troubleshoot and optimize the synthesis of this compound, leading to higher yields and a purer final product.

References

Technical Support Center: Removal of Dinitro Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with dinitro byproducts in their reaction mixtures. Nitration reactions, while fundamental, frequently yield a mixture of mono- and di-nitrated products. Due to their similar physicochemical properties, separating these compounds can be a significant purification challenge, impacting yield, purity, and the viability of subsequent synthetic steps.

This resource provides in-depth, troubleshooting-focused answers to common questions, detailed experimental protocols, and logical workflows to streamline your purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My TLC shows the desired mononitro product and a dinitro byproduct with very similar Rf values. How can I improve chromatographic separation?

Answer: This is a classic problem arising from the marginal difference in polarity between mononitro and dinitro analogs. The key is to amplify these small differences.

  • Underlying Principle: The polarity of nitroaromatic compounds is influenced by the strong electron-withdrawing nature of the nitro groups. Adding a second nitro group increases polarity, but not always substantially enough for baseline separation on silica gel.

  • Troubleshooting Steps:

    • Solvent System Optimization: Avoid standard solvent systems like ethyl acetate/hexane initially. Explore solvent systems that offer different selectivities. Toluene or dichloromethane as the less polar component can change the interaction with the silica surface compared to hexane. Adding a small amount of a polar modifier like methanol can sometimes dramatically alter selectivity.

    • Try a Different Stationary Phase: If silica gel fails, consider alumina (neutral or basic), which can offer different selectivity for nitro compounds. For particularly stubborn separations, reversed-phase chromatography (C18 silica) is a powerful alternative where the elution order is inverted (less polar compounds are retained longer).[1]

    • Two-Dimensional TLC (2D-TLC): To confirm if you are dealing with a separation issue versus on-plate degradation, run a 2D-TLC. Spot the mixture, run the plate in one solvent system, dry it, rotate it 90 degrees, and run it in a second solvent system. If you see off-diagonal spots, it may indicate compound instability on the silica.[2]

    • Consider Co-elution: Persistent overlap on a column despite good TLC separation can sometimes occur.[3] This may be due to overloading, poor column packing, or differences in the hydration state of the TLC plate versus the bulk silica.[3] Ensure you are not overloading the column and consider a dry-loading technique.

Q2: I'm attempting recrystallization, but the dinitro byproduct consistently co-crystallizes with my product. What should I do?

Answer: Co-crystallization occurs when the impurity (dinitro byproduct) has a similar solubility profile to the desired product and can be readily incorporated into the crystal lattice. The strategy is to find a solvent system where the solubilities are significantly different.[4]

  • Underlying Principle: Successful recrystallization relies on the desired compound being soluble in a hot solvent and insoluble in the cold solvent, while impurities remain soluble at all temperatures or are insoluble even in the hot solvent.[5]

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Do not rely on a single solvent. Test a wide range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, or mixtures thereof) in small test tubes.[6] The ideal solvent will dissolve your crude product sparingly at room temperature but completely at boiling, and upon cooling, will precipitate your desired product while leaving the dinitro byproduct in the mother liquor.

    • Two-Solvent System: If a single perfect solvent cannot be found, a two-solvent system is often effective. Dissolve the crude mixture in a minimal amount of a "good" solvent (in which both compounds are soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which both are less soluble) dropwise until the solution becomes cloudy (the saturation point). Allow this to cool slowly. This subtle perturbation can often favor the crystallization of the major, desired component.

    • Purity Check: After crystallization, check the purity of your crystals and the mother liquor by TLC or LC-MS. If a significant amount of the desired product is in the mother liquor along with the impurity, a second recrystallization may be necessary, but yields will decrease.

Q3: My desired product is an amine or phenol. Can I use acid-base extraction to remove a neutral dinitro byproduct?

Answer: Absolutely. This is one of the most effective and scalable methods when your desired product has an acidic or basic functional group.[7]

  • Underlying Principle: Acid-base extraction separates compounds based on their differential solubility in aqueous and organic layers, which is controlled by their ionization state.[8] An acidic compound (like a phenol) can be deprotonated by an aqueous base (e.g., NaOH) to form a water-soluble salt. A basic compound (like an aniline) can be protonated by an aqueous acid (e.g., HCl) to form a water-soluble salt. Neutral dinitro compounds will not react and will remain in the organic layer.[9]

  • Workflow:

    • Dissolve the crude mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

    • For an acidic desired product (phenol): Extract with an aqueous base (e.g., 1M NaOH). The deprotonated phenol will move to the aqueous layer.

    • For a basic desired product (amine): Extract with an aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer.

    • Separate the layers using a separatory funnel. The organic layer will contain the neutral dinitro byproduct.

    • Re-neutralize the aqueous layer (with acid if you used a base, or with base if you used an acid) to precipitate your purified desired product, which can then be collected by filtration or extracted back into a fresh organic layer.[10]

Q4: Are there chemical methods to selectively remove a dinitro byproduct without affecting my mononitro product?

Answer: Yes, this is a powerful, though less common, strategy that leverages the different reactivity of the nitro groups. Selective reduction is the most prominent example.

  • Underlying Principle: In polynitro compounds, one nitro group is often more susceptible to reduction than the other, and both are more easily reduced than the single nitro group of the mononitro compound.[11] Mild reducing agents can selectively reduce one nitro group of the dinitro byproduct to an amino group.[12]

  • Method: Selective Reduction with Sodium Sulfide/Disulfide.

    • Reaction: Treating the crude mixture with a mild reducing agent like sodium sulfide or ammonium sulfide can selectively reduce the dinitro compound to a nitro-amino compound. The mononitro compound remains largely unaffected under controlled conditions.[12]

    • Separation: The resulting nitro-amino compound has drastically different properties from the mononitro product. It is now basic and significantly more polar. This allows for easy separation using either:

      • Acid-Base Extraction: The newly formed amino group can be protonated with aqueous acid, moving it into the aqueous layer and leaving the desired mononitro product in the organic layer.[12]

      • Chromatography: The polarity difference between the mononitro and the new nitro-amino compound will be substantial, making chromatographic separation trivial.

  • Caution: This method requires careful optimization of reaction time, temperature, and stoichiometry of the reducing agent to prevent over-reduction of the dinitro byproduct or reduction of the desired mononitro product.[12]

Comparative Overview of Purification Techniques

MethodPrincipleTypical ScaleProsCons
Flash Chromatography Differential partitioning between stationary and mobile phases based on polarity.[13]mg to multi-gramHigh resolution for many mixtures, applicable to oils and solids.[14]Can be solvent-intensive and costly; may not work for compounds with very similar polarity.[15]
Recrystallization Difference in solubility of the compound and impurities in a solvent at varying temperatures.[4]g to kgHighly cost-effective, easily scalable, can yield very high purity material.[13]Only applicable to crystalline solids; risk of co-crystallization; potential for yield loss in mother liquor.[15]
Acid-Base Extraction Differential solubility of ionized vs. neutral species in aqueous and organic phases.[8]mg to kgFast, inexpensive, highly scalable, very effective for acidic/basic targets.[7]Only applicable if the desired product or impurity has an acidic or basic handle.[8]
Selective Chemical Rxn Selective chemical transformation of the impurity to a more easily separable compound.[12]mg to multi-gramHighly effective for otherwise inseparable mixtures; creates large polarity differences.Requires reaction development/optimization; introduces new reagents that must be removed.

Experimental Protocols

Protocol 1: Optimized Flash Chromatography for Poorly Separated Nitro Compounds

This protocol assumes a small polarity difference (ΔRf < 0.15) between the mononitro and dinitro compounds.

Materials:

  • Crude reaction mixture

  • Silica gel (for column chromatography)

  • Solvents: Hexane, Toluene, Ethyl Acetate, Dichloromethane (DCM)

  • TLC plates

  • Fraction collection tubes

Step-by-Step Methodology:

  • TLC Solvent Screening:

    • Spot the crude mixture on 3-4 separate TLC plates.

    • Develop each plate in a different solvent system. Start with standard systems and move to more selective ones.

      • System A: 20% Ethyl Acetate in Hexane

      • System B: 20% Ethyl Acetate in Toluene

      • System C: 10% Ethyl Acetate in Dichloromethane

    • Compare the separation (ΔRf) in each system. Toluene and DCM often provide better selectivity for aromatic compounds than hexane. Choose the system with the largest ΔRf.

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar component of your chosen eluent (e.g., Toluene).

    • Pack the column carefully, ensuring a uniform and crack-free stationary phase. Equilibrate the column by passing 2-3 column volumes of the starting eluent through it.

  • Sample Loading:

    • For optimal separation, use a dry loading technique. Dissolve your crude mixture in a minimal amount of a strong solvent (like DCM or acetone). Add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the solvent system identified in Step 1.

    • Collect small, uniform fractions. The smaller the fractions, the better the resolution of closely eluting compounds.

    • Monitor the elution process using TLC, analyzing every few fractions.

  • Analysis and Pooling:

    • Once the desired product begins to elute, analyze every fraction by TLC.

    • Combine only the fractions containing the pure desired product. Fractions containing a mixture of product and byproduct can be combined and subjected to a second column if the quantity is sufficient.

Protocol 2: Selective Reduction and Extraction of Dinitro Byproduct

This protocol is for cases where the dinitro byproduct is a minor component and other methods have failed.

Materials:

  • Crude mixture containing mononitro product and dinitro byproduct

  • Ethanol

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Water

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Separatory funnel

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve the crude mixture in ethanol.

  • Prepare Reducing Agent: In a separate flask, dissolve sodium sulfide nonahydrate (approx. 1.5-2.0 equivalents relative to the estimated dinitro byproduct) in a small amount of water.

  • Reaction: Add the aqueous sodium sulfide solution to the ethanolic solution of your crude mixture. Heat the reaction gently (e.g., 50-60 °C) and monitor by TLC. The spot corresponding to the dinitro byproduct should disappear and a new, more polar spot (the nitro-amino compound) should appear at the baseline. The reaction time can vary from 30 minutes to a few hours.

  • Work-up:

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dissolve the residue in DCM and transfer it to a separatory funnel.

    • Add water and shake. Separate the layers.

  • Extraction:

    • Wash the DCM layer with 1M HCl (2 x volume of DCM). This will protonate the newly formed nitro-amine, extracting it into the aqueous acid layer. The desired mononitro product will remain in the DCM layer.

    • Combine the aqueous layers and discard them (they contain the byproduct).

  • Isolation:

    • Wash the DCM layer with water, then with brine.

    • Dry the DCM layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the purified mononitro product.

    • Confirm purity by TLC, NMR, or LC-MS.

Workflow & Data Visualization

Decision Tree for Purification Strategy

The following diagram provides a logical workflow for selecting the most appropriate purification method for your mixture.

Purification_Workflow start Crude Reaction Mixture (Mono- & Di-nitro) check_fg Does desired product have an acidic or basic group? start->check_fg extraction Perform Acid-Base Extraction check_fg->extraction  Yes check_solid Is the crude product a crystalline solid? check_fg->check_solid No pure_product Pure Mononitro Product extraction->pure_product recrystallize Attempt Recrystallization (Solvent Screening) check_solid->recrystallize  Yes chromatography Optimize Flash Chromatography (See Protocol 1) check_solid->chromatography No check_recryst Recrystallization Successful? recrystallize->check_recryst check_recryst->chromatography No check_recryst->pure_product  Yes check_chrom Chromatography Successful? chromatography->check_chrom chem_reduction Consider Selective Reduction (See Protocol 2) check_chrom->chem_reduction No (Persistent Co-elution) check_chrom->pure_product  Yes chem_reduction->pure_product

References

Technical Support Center: The Effect of Different Nitrating Agents on Product Purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for professionals in research, discovery, and drug development. This guide provides in-depth technical information and practical troubleshooting advice on a critical aspect of synthetic chemistry: the impact of nitrating agents on the purity of your final product. Nitration, the introduction of a nitro group (-NO2) into an organic compound, is a fundamental reaction in the synthesis of many pharmaceuticals, explosives, and dyes.[1][2] However, achieving high product purity can be challenging due to the potential for side reactions and the formation of isomers.[1] This resource is designed to help you navigate these complexities and optimize your nitration reactions.

Understanding the Core of Nitration: The Nitronium Ion

At the heart of most aromatic nitration reactions is the electrophilic aromatic substitution mechanism, where the key reactive species is the nitronium ion (NO2+).[2][3][4] The generation and stability of this ion are heavily influenced by the choice of nitrating agent and the reaction conditions, which in turn dictates the purity of the resulting product.

Common Nitrating Agents and Their Impact on Purity

The selection of a nitrating agent is a critical decision that affects not only the reaction rate and yield but also the product's purity. Different agents offer varying levels of reactivity and selectivity.

Mixed Acid (Concentrated Nitric Acid and Sulfuric Acid)

This is the most common and industrially significant nitrating agent.[1][2] Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion.[3][4]

  • Advantages: Relatively inexpensive and highly effective for a wide range of aromatic compounds.[5]

  • Purity Challenges:

    • Over-nitration: The strong reaction conditions can lead to the introduction of multiple nitro groups, especially with activated aromatic rings.[3][6] For example, the nitration of fluorenone can be controlled to produce either trinitrated or tetranitrated products.[1]

    • Isomer Formation: The regioselectivity can be difficult to control, often resulting in a mixture of ortho, meta, and para isomers.[1] For instance, the nitration of nitrobenzene yields a mixture of dinitrobenzene isomers in a 93:6:1 ratio (meta:ortho:para).[1]

    • Oxidative Side Products: The strong oxidizing nature of nitric acid can lead to the formation of undesired oxidized byproducts, which can contaminate the final product.[7]

Nitric Acid in Acetic Acid or Acetic Anhydride

This mixture is a milder alternative to mixed acid and is particularly useful for substrates that are sensitive to strong acids, such as amines.[1]

  • Advantages: Reduced potential for oxidative side reactions compared to mixed acid.

  • Purity Challenges: Slower reaction rates may lead to incomplete conversion, leaving unreacted starting material in the product mixture.

Nitronium Salts (e.g., Nitronium Tetrafluoroborate, NO₂BF₄)

These are pre-formed salts of the nitronium ion and offer a more controlled way to perform nitrations under anhydrous conditions.[5][8]

  • Advantages: Highly effective for deactivated substrates and can provide high selectivity.[5]

  • Purity Challenges: These reagents are more expensive and can be moisture-sensitive. Improper handling can lead to the introduction of impurities.

Other Nitrating Systems

A variety of other nitrating agents have been developed for specific applications, each with its own set of advantages and potential impact on purity.[9]

  • Metal Nitrates on Solid Supports: Systems like cupric nitrate on clay can offer improved selectivity.[5]

  • N₂O₅: Dinitrogen pentoxide can be used as a nitrating agent, sometimes in conjunction with an ionic liquid catalyst to improve regioselectivity.[10]

  • Acetyl Nitrate: Formed from nitric acid and acetic anhydride, it is another alternative nitrating agent.[1]

Troubleshooting Guide: Common Purity Issues in Nitration Reactions

This section addresses specific problems you might encounter during your nitration experiments in a question-and-answer format.

Q1: My product is a mixture of ortho, para, and meta isomers. How can I improve the regioselectivity?

A1: Regioselectivity is heavily influenced by the substituents already present on the aromatic ring and the choice of nitrating agent.[1]

  • Substituent Effects: Electron-donating groups (e.g., -CH₃, -OH, -NH₂) are activating and direct the incoming nitro group to the ortho and para positions.[1] Electron-withdrawing groups (e.g., -NO₂, -CN, -COOH) are deactivating and direct to the meta position.[1]

  • Steric Hindrance: Bulky substituents can hinder substitution at the ortho position, favoring the para isomer.

  • Alternative Nitrating Agents: The use of solid acid catalysts, such as zeolites, can sometimes lead to higher para-selectivity for monosubstituted benzenes, even when mixed acid favors meta substitution.[5]

Q2: I am observing significant amounts of dinitrated or polynitrated byproducts. What can I do to minimize this?

A2: Over-nitration is a common issue, particularly with highly reactive substrates.[6]

  • Temperature Control: Nitration reactions are highly exothermic.[7][11][12] Maintaining a low and controlled temperature is crucial to prevent runaway reactions and reduce the rate of subsequent nitrations. For the nitration of benzene, the temperature should not exceed 50°C to minimize dinitration.[3]

  • Milder Nitrating Agent: Consider using a less reactive nitrating agent, such as nitric acid in acetic acid.

  • Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Using a slight excess may be necessary for complete conversion, but a large excess will promote over-nitration.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the desired mono-nitrated product is formed.[11][12]

Q3: My reaction mixture turned dark brown or black, and the product is impure. What happened?

A3: A dark discoloration often indicates decomposition of the starting material or product due to oxidation.[11][12]

  • Excessive Temperature: This is a common cause of decomposition. Ensure your cooling bath is effective and that the addition of the nitrating agent is done slowly to manage the exothermic reaction.[11][12]

  • Harsh Nitrating Agent: For sensitive substrates, mixed acid may be too harsh. Consider a milder alternative.

  • Presence of Nitrous Acid: Nitrous acid can catalyze side reactions. The addition of a small amount of urea can help to scavenge any nitrous acid present.

Q4: My starting material is not fully consumed, leading to a mixture of product and starting material. How can I drive the reaction to completion without compromising purity?

A4: Incomplete conversion can be due to several factors.

  • Insufficient Reaction Time: As mentioned, monitor the reaction to ensure it has gone to completion.[11][12]

  • Suboptimal Nitrating Agent: The chosen nitrating agent may not be reactive enough for your substrate. You might need to switch to a stronger system, like mixed acid, or increase the reaction temperature cautiously.

  • Purity of Starting Materials: Impurities in your starting material can consume the nitrating agent or inhibit the reaction.[11][12] Ensure you are using high-purity reagents.

Experimental Workflow and Purification

Achieving high product purity is not just about the reaction itself but also about a well-designed experimental workflow and purification strategy.

General Nitration Protocol (Example: Nitration of Benzene)
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Formation of Nitrating Mixture: Slowly add concentrated nitric acid to the cooled sulfuric acid while stirring. Maintain the temperature below 10°C.

  • Addition of Substrate: Slowly add benzene to the nitrating mixture. The temperature should be maintained below 50°C.[3]

  • Reaction: Stir the mixture at the appropriate temperature for the required duration, monitoring the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice or into cold water.[13] This serves to stop the reaction and often precipitates the crude product.[13]

  • Work-up:

    • If a solid precipitates, collect it by vacuum filtration and wash with cold water until the filtrate is neutral.[13]

    • If the product is an oil, perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[13]

  • Neutralization: Wash the organic layer with a basic solution, such as sodium bicarbonate, to remove residual acids.[13][14]

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and then remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.[11]

Visualizing the Workflow

Nitration_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Nitrating Mixture B Add Substrate A->B C Monitor Reaction B->C D Quench Reaction C->D Reaction Complete E Isolate/Extract Product D->E F Neutralize & Wash E->F G Dry & Evaporate F->G H Purify (Recrystallization/Chromatography) G->H

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Purity Assessment of Methyl 5-fluoro-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of chemical intermediates is a cornerstone of drug safety and efficacy. Methyl 5-fluoro-2-methyl-3-nitrobenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[1][2][3] Its impurity profile can significantly impact the quality of the final drug product, making robust analytical methods for its purity assessment essential. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this critical intermediate, supported by experimental insights and protocols.

The Criticality of Purity in Pharmaceutical Intermediates

The synthesis of complex organic molecules like this compound often involves multi-step reactions where the formation of impurities is almost inevitable. These impurities can arise from starting materials, by-products of side reactions, or degradation of the target compound.[1][4] For instance, in the nitration of 5-fluoro-2-methylbenzoic acid to produce the precursor for our target compound, various regioisomers and other by-products can be formed.[2] The presence of these impurities, even in trace amounts, can have significant consequences, potentially affecting the safety and efficacy of the final API. Therefore, regulatory bodies like the FDA and international guidelines such as ICH (International Council for Harmonisation) mandate stringent purity control.[5]

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For the analysis of non-volatile and thermally labile compounds like this compound, High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard.[6] Its versatility, high resolution, and sensitivity make it an ideal choice for separating and quantifying the main component from a complex mixture of impurities.

The Rationale Behind the Optimized HPLC Method

A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for the analysis of moderately polar compounds like this compound.[7][8] The choice of a C18 stationary phase provides a non-polar environment, allowing for effective separation based on the hydrophobicity of the analytes. The mobile phase, a mixture of a polar organic solvent (like acetonitrile or methanol) and water, allows for fine-tuning of the separation by adjusting the solvent ratio. The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase helps to suppress the ionization of any acidic functional groups, leading to sharper peaks and more reproducible retention times.[9]

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Injection Inject into HPLC Filter->Injection Prepared Sample Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Signal Output Integration Peak Integration Chromatogram->Integration Purity Calculate % Purity Integration->Purity

Caption: Workflow for HPLC purity analysis of this compound.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the preferred method, other techniques can also be employed for purity assessment. A comparative overview is essential for selecting the most appropriate method based on specific analytical needs.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)High-Performance Thin-Layer Chromatography (HPTLC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Adsorption on a thin layer of adsorbent, with a liquid mobile phase.
Applicability Wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Wide range of non-volatile compounds.
Sensitivity High (ng to pg level).Very high (pg to fg level).Moderate (ng to µg level).
Resolution Very high.Excellent.Moderate to high.
Analysis Time Moderate (15-60 min).Fast (5-30 min).Fast (multiple samples simultaneously).
Quantification Excellent.Excellent.Good.
Instrumentation Cost High.High.Moderate.
Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds.[10] For this compound, which has a moderate boiling point, GC could be a viable alternative. Coupled with a mass spectrometer (GC-MS), it can provide structural information about impurities, aiding in their identification.[4] However, the thermal stability of the analyte and its impurities must be considered, as degradation in the injector port or on the column can lead to inaccurate results.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers the advantage of high throughput, as multiple samples can be analyzed simultaneously on a single plate.[11][12][13] It is a cost-effective and rapid screening tool. While its resolution and sensitivity may be lower than HPLC and GC, modern HPTLC instrumentation with densitometric scanning allows for reliable quantification.[14][15]

Method_Selection Start Purity Assessment of This compound Volatile Is the compound and its impurities volatile and thermally stable? Start->Volatile High_Throughput Is high-throughput screening required? Volatile->High_Throughput No GC Gas Chromatography (GC) Volatile->GC Yes High_Resolution Is high resolution and sensitivity critical? High_Throughput->High_Resolution No HPTLC High-Performance Thin-Layer Chromatography (HPTLC) High_Throughput->HPTLC Yes High_Resolution->HPTLC No HPLC High-Performance Liquid Chromatography (HPLC) High_Resolution->HPLC Yes

Caption: Decision tree for selecting an analytical method for purity assessment.

Experimental Protocol: A Validated HPLC Method

This section provides a detailed, step-by-step methodology for the purity analysis of this compound using a validated HPLC method, adapted from a similar compound's analysis.

Apparatus and Materials
  • HPLC system with a UV detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Solvent filtration apparatus

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • HPLC vials

Reagents and Solvents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (ACS grade)

Preparation of Solutions
  • Mobile Phase Preparation: Prepare the aqueous component by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly. Filter the aqueous component and acetonitrile separately through a 0.45 µm membrane filter. The final mobile phase is a mixture of the aqueous component and acetonitrile in a 50:50 (v/v) ratio.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection UV at 254 nm
Run Time 20 minutes
Data Analysis
  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the percentage purity of the sample using the area normalization method, assuming that all impurities have a similar response factor to the main component at the chosen wavelength.

    % Purity = (Area of main peak / Total area of all peaks) x 100

Conclusion: Ensuring Quality through Rigorous Analysis

The purity of this compound is a critical quality attribute that directly impacts the safety and efficacy of the final pharmaceutical product. While several analytical techniques can be employed for its assessment, HPLC stands out as the most robust and reliable method due to its high resolution, sensitivity, and applicability to non-volatile compounds. The provided HPLC method, along with the comparative analysis of alternative techniques, serves as a comprehensive guide for researchers, scientists, and drug development professionals to ensure the quality and consistency of this vital pharmaceutical intermediate. Adherence to validated analytical procedures is paramount in upholding the stringent standards of the pharmaceutical industry.

References

A Comparative Guide to the Synthetic Routes of Methyl 5-fluoro-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 5-fluoro-2-methyl-3-nitrobenzoate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a building block for the PARP inhibitor Rucaparib.[1] The precise arrangement of its functional groups—a fluorine atom, a methyl group, and a nitro group on the benzene ring—makes its efficient and regioselective synthesis a topic of significant interest for process chemists and drug development professionals. This guide provides an in-depth comparison of the prevalent synthetic strategies, focusing on the underlying chemical principles, experimental protocols, and process optimization considerations.

Overview of Synthetic Strategies

The synthesis of this compound predominantly follows a two-step sequence starting from 5-fluoro-2-methylbenzoic acid:

  • Electrophilic Nitration: Introduction of a nitro group onto the aromatic ring.

  • Esterification: Conversion of the resulting carboxylic acid to its methyl ester.

The primary variations and points of comparison lie within the choice of reagents and conditions for the nitration step, as this directly impacts the regioselectivity, yield, and purity of the intermediate, 5-fluoro-2-methyl-3-nitrobenzoic acid, and consequently, the final product.

G cluster_0 Synthetic Pathway Overview A 5-Fluoro-2-methylbenzoic Acid B 5-Fluoro-2-methyl-3-nitrobenzoic Acid A->B Step 1: Nitration C This compound B->C Step 2: Esterification G cluster_1 Route 1: Classical Nitration Workflow A 5-Fluoro-2-methylbenzoic Acid B Add to conc. H₂SO₄ (-5 to 0°C) A->B C Add HNO₃/H₂SO₄ mixture (-5 to 0°C) B->C D Pour onto ice & Filter C->D E 5-Fluoro-2-methyl-3-nitrobenzoic Acid D->E F Dissolve in Methanol (0°C) E->F G Add SOCl₂ F->G H Reflux (4-16h) G->H I Purify (Chromatography) H->I J Final Product I->J G cluster_2 Route 2: Oleum-Based Nitration A 5-Fluoro-2-methylbenzoic Acid B Nitration with Fuming HNO₃ / Oleum A->B C 5-Fluoro-2-methyl-3-nitrobenzoic Acid B->C D Esterification (e.g., MeOH/H⁺ or SOCl₂) C->D E This compound D->E

References

A Comparative Guide to Nitrating Agents for Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the nitration of substituted benzoic acids is a foundational yet nuanced synthetic transformation. The introduction of a nitro group onto the aromatic ring serves as a critical step in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials. However, the choice of nitrating agent can profoundly impact the yield, regioselectivity, and safety of this reaction. This guide provides an in-depth, objective comparison of common and alternative nitrating agents, supported by experimental data, to empower you in making informed decisions for your synthetic endeavors.

The Classical Workhorse: Mixed Acid (HNO₃/H₂SO₄)

The combination of concentrated nitric acid and sulfuric acid, commonly known as "mixed acid," remains the most prevalent and cost-effective method for the nitration of aromatic compounds, including substituted benzoic acids.[1][2]

Mechanism of Action

The efficacy of mixed acid lies in the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid, being a stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring of the benzoic acid derivative.[1]

G cluster_0 Generation of Nitronium Ion HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ HNO3->H2NO3_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium ion) H2NO3_plus->NO2_plus - H₂O H2O H₂O

Caption: Generation of the nitronium ion from nitric and sulfuric acids.

Performance and Regioselectivity

The regiochemical outcome of the nitration is dictated by the electronic nature of the substituents on the benzoic acid ring. The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature.[2] Therefore, in the absence of other strongly directing groups, nitration predominantly occurs at the position meta to the carboxyl group. When other substituents are present, the final isomer distribution is a result of the interplay between the directing effects of all groups.

Table 1: Performance of Mixed Acid in the Nitration of Various Substituted Benzoic Acids

Substituted Benzoic AcidMajor Product(s)Yield (%)Reference
Benzoic Acid3-Nitrobenzoic acid~75-85[3]
2-Chlorobenzoic Acid2-Chloro-5-nitrobenzoic acid & 2-Chloro-3-nitrobenzoic acid98 (total isomers)[4]
4-Methylbenzoic Acid4-Methyl-3-nitrobenzoic acid~70-85[5]
m-Toluic Acid2-Nitro-3-methylbenzoic acid, 3-Methyl-4-nitrobenzoic acid, 2-Nitro-5-methylbenzoic acidMixture of isomers
Experimental Protocol: Nitration of Benzoic Acid with Mixed Acid[3]
  • In a flask, cool 2.5 mL of concentrated sulfuric acid to 0°C or less in an ice-salt bath.

  • Slowly add 1.0 g of dry benzoic acid to the cold sulfuric acid while maintaining the temperature below 5°C. The mixture will become paste-like.

  • In a separate flask, prepare the nitrating mixture by slowly adding 1 mL of concentrated sulfuric acid to 0.67 mL of concentrated nitric acid, keeping the mixture cooled in an ice-salt bath to 0°C or less.

  • Slowly and dropwise, add the cold nitrating mixture to the cold benzoic acid suspension, ensuring the reaction temperature does not exceed 5°C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 10-15 minutes.

  • Pour the reaction mixture over a slurry of approximately 100 g of ice and 100 mL of water with vigorous stirring to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air dry.

G start Start step1 Cool conc. H₂SO₄ to ≤ 0°C start->step1 step2 Slowly add benzoic acid (T < 5°C) step1->step2 step4 Add nitrating mixture dropwise to benzoic acid suspension (T < 5°C) step2->step4 step3 Prepare nitrating mixture (conc. H₂SO₄ + conc. HNO₃) at ≤ 0°C step3->step4 step5 Stir in ice bath for 10-15 min step4->step5 step6 Pour onto ice/water slurry step5->step6 step7 Filter, wash with cold water, and dry product step6->step7 end End step7->end

Caption: Workflow for the nitration of benzoic acid using mixed acid.

Alternative Nitrating Agents: Expanding the Synthetic Toolbox

While mixed acid is a robust system, its highly acidic and corrosive nature can be detrimental to sensitive substrates. This has spurred the development of alternative nitrating agents that offer milder reaction conditions and, in some cases, improved regioselectivity.

A. Metal Nitrates: A Milder Approach

Various metal nitrates, in combination with activating agents, have emerged as effective and often milder alternatives to mixed acid.[6] Bismuth subnitrate, activated by thionyl chloride, is a noteworthy example.[7]

  • Advantages: This system allows for nitration under less acidic conditions, which can be beneficial for substrates prone to acid-catalyzed decomposition. Bismuth compounds are also generally considered to have low toxicity.[7]

  • Disadvantages: The need for an activating agent adds a step to the procedure, and the mechanism may be more complex than the straightforward electrophilic substitution with the nitronium ion.

Table 2: Performance of Bismuth Subnitrate/Thionyl Chloride [7]

SubstrateMajor Product(s)Yield (%)
Phenol2-Nitrophenol & 4-Nitrophenol95 (total isomers)
Anisole2-Nitroanisole & 4-Nitroanisole92 (total isomers)
B. Dinitrogen Pentoxide (N₂O₅): A Potent and Anhydrous Reagent

Dinitrogen pentoxide is a powerful nitrating agent, particularly useful for reactions requiring anhydrous conditions.[8] It can be considered the anhydride of nitric acid.

  • Advantages: N₂O₅ is highly reactive and can nitrate even deactivated aromatic rings. Its use in non-aqueous solvents can prevent side reactions involving water. This can lead to cleaner reactions and simpler work-ups.[9]

  • Disadvantages: N₂O₅ is unstable and can decompose, sometimes explosively, especially in the presence of organic materials.[8] It is also highly corrosive and a strong oxidizing agent, requiring careful handling.

C. Nitronium Salts: The Isolated Electrophile

Nitronium salts, such as nitronium tetrafluoroborate (NO₂BF₄), offer the advantage of being a pre-formed, stable source of the nitronium ion.[10]

  • Advantages: These reagents allow for nitration under non-acidic and anhydrous conditions, which is ideal for acid-sensitive substrates. The reactions are often clean and high-yielding.[10][11]

  • Disadvantages: Nitronium salts are expensive and highly reactive with water, necessitating stringent anhydrous techniques. They are also corrosive and toxic.[10][12]

Table 3: Comparative Overview of Nitrating Agents

Nitrating AgentKey AdvantagesKey DisadvantagesIdeal Applications
Mixed Acid (HNO₃/H₂SO₄) Cost-effective, readily available, powerful.Highly corrosive, generates acidic waste, not suitable for acid-sensitive substrates.General purpose nitration of robust aromatic compounds.
Bismuth Subnitrate/SOCl₂ Milder conditions, low toxicity of bismuth.Requires an activator, potentially more complex mechanism.Nitration of acid-sensitive substrates, particularly phenols and their ethers.
Dinitrogen Pentoxide (N₂O₅) Highly reactive, anhydrous conditions, clean reactions.Unstable, potential for explosive decomposition, highly corrosive.Nitration of deactivated rings and when anhydrous conditions are critical.
Nitronium Tetrafluoroborate (NO₂BF₄) Pre-formed electrophile, non-acidic and anhydrous conditions, high yields.Expensive, moisture-sensitive, requires anhydrous techniques.Nitration of highly acid-sensitive substrates where clean conversion is paramount.

Safety and Handling: A Paramount Consideration

The nitration of aromatic compounds is an energetic process that demands strict adherence to safety protocols. All nitrating agents discussed are hazardous and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Mixed Acid: Highly corrosive and a strong oxidizing agent. Reactions are exothermic and require careful temperature control to prevent runaway reactions and over-nitration.[1]

  • Bismuth Subnitrate/Thionyl Chloride: Bismuth subnitrate itself is relatively benign, but thionyl chloride is a corrosive and lachrymatory liquid. The reaction should be performed in a fume hood.[13][14]

  • Dinitrogen Pentoxide: A powerful oxidizer that can form explosive mixtures with organic compounds. It is unstable and should be handled with extreme caution.[8]

  • Nitronium Tetrafluoroborate: Highly reactive with water, releasing corrosive acids. It is also toxic and should be handled with care in a dry environment.[10][12]

G cluster_0 General Safety Precautions cluster_1 Reagent-Specific Hazards ppe Wear appropriate PPE: - Safety goggles - Lab coat - Acid-resistant gloves fume_hood Work in a well-ventilated fume hood temp_control Ensure proper temperature control for exothermic reactions mixed_acid Mixed Acid: Highly corrosive, strong oxidizer metal_nitrates Metal Nitrates/Activators: Corrosive and lachrymatory activators n2o5 N₂O₅: Unstable, potential for explosive decomposition no2bf4 NO₂BF₄: Highly reactive with water, toxic

Caption: Key safety considerations for nitration reactions.

Conclusion and Recommendations

The choice of a nitrating agent for substituted benzoic acids is a critical parameter that should be guided by the specific substrate, desired outcome, and available laboratory infrastructure.

  • For routine nitrations of robust substituted benzoic acids, mixed acid remains the most practical and economical choice.

  • When dealing with acid-sensitive substrates, milder alternatives such as metal nitrates should be considered.

  • For highly deactivated systems or when strictly anhydrous conditions are necessary, the potent but hazardous dinitrogen pentoxide may be required.

  • In cases where the substrate is exceptionally sensitive and a clean, high-yielding reaction is paramount, the use of nitronium salts can be justified despite their cost and handling requirements.

By carefully considering the comparative data and protocols presented in this guide, researchers can navigate the complexities of nitrating substituted benzoic acids with greater confidence and success.

References

The Strategic Advantage of Methyl 5-fluoro-2-methyl-3-nitrobenzoate in Complex Synthesis: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of medicinal chemistry and drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, selectivity, and ultimate success of a synthetic campaign. Nitroaromatic compounds, with their versatile reactivity, have long been cornerstone building blocks for the introduction of amine functionalities and the construction of complex molecular architectures.[1][2] Among the diverse array of available nitroaromatic scaffolds, Methyl 5-fluoro-2-methyl-3-nitrobenzoate has emerged as a strategic asset, particularly in the synthesis of targeted therapeutics. This guide provides an in-depth, objective comparison of this key intermediate against other common nitroaromatic building blocks, supported by experimental insights and mechanistic rationale, to empower researchers in making informed decisions for their synthetic endeavors.

Unveiling the Unique Reactivity Profile of this compound

The utility of this compound (Compound 1 ) stems from the precise arrangement of its four functional groups: a nitro group, a fluorine atom, a methyl ester, and a methyl group. This specific constellation of substituents imparts a unique and highly desirable reactivity profile that sets it apart from other nitroaromatic building blocks.

The strong electron-withdrawing nature of the nitro and ester groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making the fluorine atom a facile leaving group.[3] Simultaneously, the ortho-methyl group exerts a significant steric and electronic influence, directing the regioselectivity of subsequent transformations. The true power of this building block is exemplified in its pivotal role in the synthesis of the PARP inhibitor, Rucaparib, via the Leimgruber-Batcho indole synthesis.

Comparative Analysis of Key Transformations

To appreciate the advantages of this compound, a direct comparison with other commonly employed nitroaromatic building blocks in fundamental chemical transformations is essential.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-heteroatom bonds. The reactivity of the aryl fluoride in this reaction is paramount. Let's consider a comparative scenario for the displacement of the halogen with a generic amine nucleophile.

Building BlockStructureKey Features Affecting SNArExpected Reactivity
This compound (1) Structure of this compound- Nitro and ester groups strongly activate the ring. - Fluorine is an excellent leaving group in SNAr. - ortho-Methyl group can sterically hinder the approach to the fluorine, but also influences the electronic distribution.High
Methyl 4-fluoro-3-nitrobenzoate (2) Structure of Methyl 4-fluoro-3-nitrobenzoate- Nitro and ester groups activate the ring. - Fluorine is para to the activating nitro group, leading to efficient stabilization of the Meisenheimer intermediate.Very High
2-Chloro-5-nitrobenzoic acid (3) Structure of 2-Chloro-5-nitrobenzoic acid- Nitro and carboxylic acid groups activate the ring. - Chlorine is a poorer leaving group than fluorine in SNAr.Moderate
Methyl 2-fluoro-5-nitrobenzoate (4) Structure of Methyl 2-fluoro-5-nitrobenzoate- Nitro and ester groups activate the ring. - Fluorine is ortho to the activating nitro group.High

While Methyl 4-fluoro-3-nitrobenzoate (2 ) might exhibit faster kinetics in a simple SNAr reaction due to the ideal para-positioning of the nitro group to the fluorine leaving group, the seemingly subtle placement of the methyl group in 1 offers a crucial strategic advantage in multi-step syntheses.[4][5] The steric hindrance of the ortho-methyl group can prevent undesired side reactions and provides a handle for regioselective transformations later in the synthetic sequence, as demonstrated in the Leimgruber-Batcho synthesis.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a frequent and critical step in the utilization of these building blocks.[6] A variety of reducing agents can be employed, and the choice often depends on the presence of other reducible functional groups.[7][8]

Building BlockCommon Reduction ConditionsKey Considerations
This compound (1) H₂, Pd/C; Fe/AcOH; SnCl₂The ester group is generally stable to catalytic hydrogenation and dissolving metal reductions.
Methyl 4-fluoro-3-nitrobenzoate (2) H₂, Pd/C; Fe/AcOH; SnCl₂Similar to 1 , the ester is typically stable.
2-Chloro-5-nitrobenzoic acid (3) H₂, Pd/C; Fe/AcOH; SnCl₂Catalytic hydrogenation may lead to hydrodechlorination. Dissolving metal reductions are generally preferred to preserve the chloro-substituent.
Methyl 2-fluoro-5-nitrobenzoate (4) H₂, Pd/C; Fe/AcOH; SnCl₂The ester group is generally stable.

The primary advantage of ester-containing building blocks like 1 , 2 , and 4 over the carboxylic acid 3 is the avoidance of potential complications with the free acid during reduction and subsequent reactions. The choice between these esters often comes down to the desired substitution pattern in the final molecule.

Experimental Protocols and Mechanistic Insights

To provide a practical context, we present a generalized experimental protocol for a key transformation and delve into the mechanistic rationale that underpins the strategic utility of this compound.

Protocol: Leimgruber-Batcho Indole Synthesis with Compound 1

This reaction is a cornerstone of the synthesis of the PARP inhibitor Rucaparib and highlights the unique reactivity of 1 .

Step 1: Enamine Formation

  • To a solution of this compound (1 ) in anhydrous DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the mixture to reflux and monitor the reaction by TLC until consumption of the starting material.

  • Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the enamine is consumed and the indole product is formed.

  • Carefully filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain the crude indole.

G cluster_0 Leimgruber-Batcho Indole Synthesis Start This compound (1) Enamine Enamine Intermediate Indole Indole Product

Mechanistic Rationale: The success of this synthesis hinges on the specific substitution pattern of 1 . The ortho-methyl group is activated by the adjacent nitro group, allowing for deprotonation and subsequent condensation with DMF-DMA to form the enamine.[9][10] The subsequent reduction of the nitro group to an amine is followed by an intramolecular cyclization and elimination of dimethylamine to furnish the indole ring system. The fluorine atom at the 5-position is carried through this sequence and is crucial for the biological activity of the final Rucaparib molecule.

Visualization of Reactivity Principles

The directing effects of the substituents on this compound are key to its utility.

G B B A A B->A Activates for SNAr C C C->A Activates for SNAr D D D->A Leaving Group in SNAr E E E->A Steric & Electronic Influence

Strategic Application in Drug Discovery

The choice of a building block is not merely a matter of immediate reactivity but also of its compatibility with a broader synthetic strategy.

  • This compound (1) is the precursor of choice for the synthesis of the FDA-approved PARP inhibitor Rucaparib . Its structure is perfectly tailored for the Leimgruber-Batcho indole synthesis, a testament to strategic molecular design.

  • Methyl 4-fluoro-3-nitrobenzoate (2) and its derivatives are valuable intermediates in their own right, often used in the synthesis of kinase inhibitors and other complex heterocyclic systems where the fluorine atom imparts desirable pharmacokinetic properties.[5][11]

  • 2-Chloro-5-nitrobenzoic acid (3) serves as a versatile starting material for a range of pharmaceuticals and agrochemicals. For instance, it is a key building block in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[12][13][14]

Conclusion: A Verdict on Versatility and Strategic Value

While a variety of nitroaromatic building blocks are available to the medicinal chemist, this compound stands out for its unique combination of functionalities that enable a powerful and regioselective synthetic strategy. Its successful application in the synthesis of a complex, FDA-approved drug like Rucaparib underscores its strategic value.

For research and development professionals, the key takeaway is to look beyond simple reaction kinetics and consider the holistic synthetic plan. While other building blocks may offer faster reactivity in a single step, the carefully orchestrated interplay of the substituents in this compound provides a level of control and strategic advantage that is often unparalleled in complex, multi-step syntheses. This makes it an indispensable tool in the modern drug discovery arsenal.

References

Comparative Reactivity of Halogenated Nitrobenzoate Esters in Nucleophilic Aromatic Substitution: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuances of nucleophilic aromatic substitution (SNAr) is paramount for the rational design and synthesis of novel molecular entities. This guide provides an in-depth comparison of the reactivity of halogenated nitrobenzoate esters, offering both foundational principles and practical, data-driven insights to inform your experimental strategies.

The Foundation: Understanding Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a critical reaction class in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring.[1][2] Unlike the more familiar SN1 and SN2 reactions that occur at sp3 hybridized carbon centers, SNAr reactions take place on an sp2 hybridized carbon of an aromatic ring.[1] The direct backside attack characteristic of SN2 reactions is sterically hindered by the benzene ring, and the formation of a highly unstable aryl cation makes the SN1 pathway unfavorable.[1][3]

The viability of an SNAr reaction hinges on the electronic nature of the aromatic ring. Aromatic rings are inherently electron-rich and thus generally poor electrophiles.[4] To facilitate a nucleophilic attack, the ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs).[3][4] The nitro group (-NO2) is a powerful EWG that significantly enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack.[2][4]

The SNAr Mechanism: A Two-Step Process

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process:[5]

  • Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][6] This initial attack is typically the rate-determining step of the reaction.[7]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group.[3]

The stability of the Meisenheimer complex is a key factor influencing the reaction rate. Electron-withdrawing groups, particularly those positioned ortho or para to the leaving group, are crucial for stabilizing the negative charge of this intermediate through resonance.[1][3][8]

Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.

Comparative Reactivity of Halogenated Nitrobenzoate Esters

The reactivity of halogenated nitrobenzoate esters in SNAr reactions is primarily influenced by two key factors: the nature of the halogen leaving group and the position of the nitro group on the aromatic ring.

The "Element Effect": Halogen Leaving Group Ability

In a departure from the trend observed in SN2 reactions (I > Br > Cl > F), the leaving group ability in SNAr reactions often follows the inverted order: F > Cl ≈ Br > I .[1][9] This phenomenon, known as the "element effect," is a direct consequence of the two-step mechanism.[9]

Since the rate-determining step is the initial nucleophilic attack, the electronegativity of the halogen plays a more significant role than its bond strength to the carbon. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack.[10] While the C-F bond is the strongest, its breaking occurs in the fast, second step of the reaction and therefore does not significantly impact the overall reaction rate.[8]

Halogen (X)Electronegativity (Pauling Scale)Relative Reactivity in SNAr
F3.98Highest
Cl3.16Intermediate
Br2.96Intermediate
I2.66Lowest
Table 1. General trend of halogen leaving group reactivity in SNAr reactions.
The Influence of Nitro Group Position

The position of the electron-withdrawing nitro group relative to the halogen leaving group has a profound impact on the reaction rate. For effective stabilization of the negatively charged Meisenheimer complex, the nitro group must be located at the ortho or para position.[1][3]

  • Ortho and Para Isomers: When the nitro group is in the ortho or para position, the negative charge of the Meisenheimer complex can be delocalized onto the nitro group through resonance. This delocalization significantly stabilizes the intermediate, thereby lowering the activation energy and accelerating the reaction.[8]

  • Meta Isomer: In the meta isomer, the negative charge of the Meisenheimer complex cannot be delocalized onto the nitro group via resonance.[8] While the nitro group still exerts an electron-withdrawing inductive effect, the lack of resonance stabilization makes the meta isomer significantly less reactive than its ortho and para counterparts.[8]

Isomer_Reactivity Title Reactivity of Halogenated Nitrobenzoate Esters OrthoPara Ortho / Para Isomers Title->OrthoPara Meta Meta Isomer Title->Meta Resonance Resonance Stabilization of Meisenheimer Complex OrthoPara->Resonance Inductive Inductive Effect Only Meta->Inductive HighReactivity High Reactivity LowReactivity Low Reactivity Resonance->HighReactivity Inductive->LowReactivity

Caption: The positional effect of the nitro group on SNAr reactivity.

Experimental Protocol: A Comparative Kinetic Study

To empirically determine the relative reactivities of different halogenated nitrobenzoate esters, a comparative kinetic study can be performed. The following protocol outlines a general procedure for monitoring the progress of an SNAr reaction using UV-Vis spectrophotometry.

Objective: To compare the rates of reaction of a series of para-substituted halogenated nitrobenzoate esters with a common nucleophile.

Materials:

  • Methyl 4-fluoro-3-nitrobenzoate

  • Methyl 4-chloro-3-nitrobenzoate

  • Methyl 4-bromo-3-nitrobenzoate

  • A suitable nucleophile (e.g., sodium methoxide in methanol)

  • A suitable aprotic polar solvent (e.g., DMSO, DMF)[11][12]

  • UV-Vis spectrophotometer

  • Thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of each halogenated nitrobenzoate ester of a known concentration in the chosen solvent.

    • Prepare a stock solution of the nucleophile of a known concentration in the same solvent.

  • Kinetic Run:

    • Equilibrate the UV-Vis spectrophotometer and the thermostatted cuvette holder to the desired reaction temperature.

    • In a quartz cuvette, pipette a known volume of the ester stock solution and dilute with the solvent to a final volume just under the desired total volume.

    • Initiate the reaction by adding a known volume of the nucleophile stock solution to the cuvette, ensuring rapid and thorough mixing.

    • Immediately begin monitoring the absorbance of the reaction mixture at a predetermined wavelength corresponding to the formation of the product or the disappearance of the starting material.

    • Record the absorbance at regular time intervals until the reaction is complete.

  • Data Analysis:

    • Plot the absorbance data as a function of time.

    • Determine the initial rate of the reaction from the initial slope of the curve.

    • Assuming pseudo-first-order conditions (with the nucleophile in large excess), calculate the observed rate constant (kobs) for each ester.

    • Compare the kobs values to determine the relative reactivity of the different halogenated nitrobenzoate esters.

Experimental_Workflow Start Start PrepSolutions Prepare Stock Solutions (Esters & Nucleophile) Start->PrepSolutions Equilibrate Equilibrate Spectrophotometer PrepSolutions->Equilibrate MixReactants Mix Reactants in Cuvette Equilibrate->MixReactants MonitorAbsorbance Monitor Absorbance vs. Time MixReactants->MonitorAbsorbance PlotData Plot Absorbance vs. Time MonitorAbsorbance->PlotData CalculateRates Calculate Initial Rates & k_obs PlotData->CalculateRates CompareReactivity Compare Reactivity CalculateRates->CompareReactivity End End CompareReactivity->End

Caption: A generalized workflow for the comparative kinetic study.

Troubleshooting and Optimization

Low conversion or slow reaction rates in SNAr reactions can often be attributed to several factors:

  • Insufficient Activation: Ensure that the aromatic ring is sufficiently activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[13]

  • Nucleophile Strength: A stronger nucleophile will generally lead to a faster reaction.

  • Solvent Choice: Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred for SNAr reactions as they solvate the cation of the nucleophilic salt, leaving the anion "naked" and more reactive.[11][13]

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful of potential side reactions at higher temperatures.

Conclusion

The comparative reactivity of halogenated nitrobenzoate esters in nucleophilic aromatic substitution is a well-defined and predictable phenomenon governed by the principles of the SNAr mechanism. The "element effect," where fluorine is the most effective leaving group, and the critical role of ortho and para nitro group positioning for resonance stabilization are the key determinants of reactivity. By understanding these fundamental principles and employing systematic experimental approaches, researchers can effectively harness the power of SNAr reactions in the synthesis of complex molecules for a wide range of applications.

References

A Comparative Guide to the Synthetic Pathways of Methyl 5-fluoro-2-methyl-3-nitrobenzoate: A Cost-Benefit Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-fluoro-2-methyl-3-nitrobenzoate is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor for the PARP inhibitor Rucaparib.[1] The strategic placement of the fluoro, methyl, and nitro groups on the benzoate scaffold makes it a versatile building block, but also presents challenges in its synthesis. The efficiency, cost, and safety of the synthetic route chosen to produce this intermediate can significantly impact the overall cost and viability of a drug development program. This guide provides a comprehensive cost-benefit analysis of the primary synthetic pathways to this compound, offering a detailed comparison of methodologies to aid researchers and process chemists in making informed decisions.

Overview of Synthetic Strategies

The synthesis of this compound predominantly follows a two-step sequence starting from 5-fluoro-2-methylbenzoic acid:

  • Nitration: The electrophilic aromatic substitution to introduce a nitro group onto the benzene ring.

  • Esterification: The conversion of the carboxylic acid to its methyl ester.

The key variations and, consequently, the focus of this comparative analysis, lie in the choice of reagents and reaction conditions for the nitration step, which directly influences the yield, purity, and safety of the process.

Diagram of Synthetic Pathways

Synthetic_Pathways cluster_nitration Nitration Methods cluster_esterification Esterification Methods 5-fluoro-2-methylbenzoic acid 5-fluoro-2-methylbenzoic acid 5-fluoro-2-methyl-3-nitrobenzoic acid 5-fluoro-2-methyl-3-nitrobenzoic acid 5-fluoro-2-methylbenzoic acid->5-fluoro-2-methyl-3-nitrobenzoic acid Nitration This compound This compound 5-fluoro-2-methyl-3-nitrobenzoic acid->this compound Esterification conc. HNO3 / conc. H2SO4 conc. HNO3 / conc. H2SO4 fuming HNO3 / Oleum fuming HNO3 / Oleum Methanol / SOCl2 Methanol / SOCl2 Methanol / H2SO4 Methanol / H2SO4 Nitration Nitration Esterification Esterification

Caption: General synthetic scheme for this compound.

Comparative Analysis of Synthetic Routes

The primary distinction between the synthetic pathways lies in the nitration step. The choice of nitrating agent significantly impacts the yield, purity, and safety of the reaction.

Parameter Route 1: Concentrated HNO₃ / H₂SO₄ Route 2: Fuming HNO₃ / Oleum
Starting Material 5-fluoro-2-methylbenzoic acid5-fluoro-2-methylbenzoic acid
Nitrating Agent Concentrated Nitric Acid / Concentrated Sulfuric AcidFuming Nitric Acid / Oleum
Reported Yield 25-52% (for two steps)[1][2]Up to 90% (for two steps in a continuous flow process)[1]
Purity Can produce a mixture of regioisomers and dinitro by-products[1]Higher purity with lower levels of dinitro derivatives[1]
Cost of Reagents LowerHigher
Safety Concerns Use of strong, corrosive acids. Exothermic reaction.Highly hazardous reagents. Vigorous and highly exothermic reaction requiring strict temperature control.
Environmental Impact Generation of acidic waste.Generation of highly acidic and hazardous waste.

In-Depth Analysis of Synthetic Pathways

Route 1: Nitration with Concentrated Nitric and Sulfuric Acids

This classical approach to nitration is widely used due to the ready availability and lower cost of the reagents. The reaction proceeds via the formation of the nitronium ion (NO₂⁺) in situ from the reaction of nitric acid and sulfuric acid.[3]

Mechanism:

  • Protonation of nitric acid by sulfuric acid.

  • Loss of water to form the highly electrophilic nitronium ion.

  • Electrophilic attack of the nitronium ion on the aromatic ring of 5-fluoro-2-methylbenzoic acid.

  • Deprotonation to restore aromaticity.

Advantages:

  • Cost-Effective: The reagents are commodity chemicals.

  • Well-Established: A standard and well-understood reaction in organic synthesis.

Disadvantages:

  • Moderate Yields: Reported yields for the two-step process are often in the range of 25-52%.[1][2]

  • Formation of Impurities: This method can lead to the formation of undesired regioisomers and dinitro derivatives, complicating purification.[1]

  • Safety Hazards: The reaction is exothermic and requires careful temperature control to prevent runaway reactions. The acids are highly corrosive.

Route 2: Nitration with Fuming Nitric Acid and Oleum

This method employs stronger nitrating conditions to improve yield and selectivity. Oleum (fuming sulfuric acid) is a solution of sulfur trioxide (SO₃) in sulfuric acid, which generates a higher concentration of the nitronium ion.

Advantages:

  • Higher Yield and Purity: This method has been reported to significantly increase the yield to as high as 90% in a continuous flow setup and results in a cleaner product with fewer dinitro by-products.[1] The product is often obtained as a colorless solid.[1]

  • Improved Selectivity: The stronger electrophile and reaction conditions can favor the formation of the desired 3-nitro isomer.

Disadvantages:

  • Increased Cost and Hazard: Fuming nitric acid and oleum are more expensive and significantly more hazardous to handle than their concentrated counterparts. They are highly corrosive and reactive, requiring specialized equipment and stringent safety protocols.

  • Harsh Reaction Conditions: The reaction is highly exothermic and requires precise temperature control to avoid the formation of by-products and ensure safety.

Esterification Step

The second step in the synthesis is the esterification of the resulting 5-fluoro-2-methyl-3-nitrobenzoic acid. Two common methods are employed:

  • Thionyl Chloride (SOCl₂): This reagent converts the carboxylic acid to an acid chloride, which then readily reacts with methanol. This method is often high-yielding but thionyl chloride is a hazardous and corrosive reagent.[2]

  • Acid Catalysis (H₂SO₄): This is a classic Fischer esterification where a catalytic amount of strong acid, like sulfuric acid, is used to promote the reaction between the carboxylic acid and methanol.[4][5][6] This method is generally considered greener and more cost-effective.

The choice between these two methods often depends on the desired reaction time and the scale of the synthesis.

Experimental Protocols

Protocol for Route 1: Nitration with Concentrated HNO₃ / H₂SO₄ and Esterification with SOCl₂

Step 1: Nitration [2]

  • To 700 mL of concentrated H₂SO₄, add 80g (520 mmol) of 5-fluoro-2-methylbenzoic acid in portions at -5 to 0°C.

  • Slowly add a mixture of 60.4 g (624 mmol) of concentrated HNO₃ in 60 mL of concentrated H₂SO₄ dropwise at -5 to 0°C over 1.5 hours.

  • Stir the mixture at this temperature for 2 hours.

  • Monitor the reaction by TLC (petroleum ether/EtOAc = 1:1).

  • Pour the reaction mixture into crushed ice with vigorous stirring.

  • Collect the precipitate by filtration.

  • Dissolve the precipitate in EtOAc, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate to give crude 5-fluoro-2-methyl-3-nitrobenzoic acid.

Step 2: Esterification [2]

  • Cool a solution of the crude 5-fluoro-2-methyl-3-nitrobenzoic acid (54 g) in 500 mL of dry methanol to 0°C.

  • Add 64.52 g (542.3 mmol) of SOCl₂ dropwise.

  • Heat the mixture to reflux for 16 hours.

  • Monitor the reaction by TLC (petroleum ether/EtOAc = 1:1).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography (petroleum ether to petroleum ether/EtOAc = 50:1) to give this compound as a white solid (28 g, 25% yield for two steps).[2]

Protocol for Route 2: Nitration with Fuming HNO₃ / Oleum and Esterification

Detailed protocols for this specific route are often proprietary and found in patents. The following is a generalized procedure based on available information.[1]

Step 1: Nitration [1]

  • Dissolve 10.0 g (0.065 mol) of 5-fluoro-2-methylbenzoic acid in 67.4 g of concentrated sulfuric acid and 9.6 g of oleum (65% SO₃).

  • Cool the solution to 0°C.

  • Add 5 g of fuming nitric acid (99 wt%) and stir for 1 hour at 0°C.

  • Monitor the reaction by HPLC to confirm full conversion and minimal dinitro derivative formation.

Step 2: Esterification (Continuous Flow Example) [1]

  • The crude product solution from the nitration step is pre-heated to 100°C.

  • Methanol is separately pre-heated to 100°C.

  • The two heated streams are mixed in a reactor with a defined residence time (e.g., 6 minutes).

  • The resulting solution is cooled to 20°C to precipitate the product.

  • The solid is isolated by filtration and dried under vacuum.

  • This method has been reported to yield 90% of a colorless solid with 99.2% purity.[1]

Workflow Diagram

Experimental_Workflow cluster_route1 Route 1: Conc. HNO3 / H2SO4 cluster_route2 Route 2: Fuming HNO3 / Oleum Start1 5-fluoro-2-methylbenzoic acid Nitration1 Nitration (conc. HNO3 / H2SO4, -5-0°C) Start1->Nitration1 Workup1 Aqueous Workup (Ice Quench, Filtration) Nitration1->Workup1 Esterification1 Esterification (Methanol, SOCl2, Reflux) Workup1->Esterification1 Purification1 Silica Gel Chromatography Esterification1->Purification1 Product1 This compound (Yield: 25-52%) Purification1->Product1 Start2 5-fluoro-2-methylbenzoic acid Nitration2 Nitration (fuming HNO3 / Oleum, 0°C) Start2->Nitration2 Esterification2 Continuous Flow Esterification (Methanol, 100°C) Nitration2->Esterification2 Workup2 Crystallization Esterification2->Workup2 Product2 This compound (Yield: up to 90%) Workup2->Product2

Caption: Comparative experimental workflows for the two primary synthetic routes.

Conclusion and Recommendations

The choice of synthetic pathway for this compound is a trade-off between cost, yield, purity, and safety.

  • For small-scale laboratory synthesis and initial research , where cost and throughput are less critical, the traditional method using concentrated nitric and sulfuric acids (Route 1) is a viable option due to the lower cost and easier handling of reagents. However, researchers must be prepared for potentially lower yields and the need for careful purification.

  • For process development, scale-up, and manufacturing , the use of fuming nitric acid and oleum (Route 2) , particularly when integrated into a continuous flow process, is highly advantageous.[1] The significant increase in yield and purity can lead to a more cost-effective process overall, despite the higher initial cost and stricter safety requirements of the reagents. The reduction in impurities also simplifies downstream processing, further reducing costs at scale.

Ultimately, the optimal synthetic route will depend on the specific needs and capabilities of the research or manufacturing team. A thorough risk assessment and cost analysis should be conducted before selecting a method for large-scale production.

References

Safety Operating Guide

Personal protective equipment for handling Methyl 5-fluoro-2-methyl-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for Methyl 5-fluoro-2-methyl-3-nitrobenzoate, designed for researchers and drug development professionals. The information is structured to deliver immediate, actionable guidance and in-depth technical understanding to ensure safe laboratory operations.

Immediate Safety Briefing: Core Hazards and Precautions

This compound is a compound that requires careful handling due to its chemical structure, which includes a nitroaromatic and a fluorinated functional group. Aromatic nitro compounds are known for their potential systemic effects, including the risk of methemoglobinemia, which impairs oxygen transport in the blood.[1] The primary signs of which can include headaches, cardiac dysrhythmias, a drop in blood pressure, and cyanosis (a blue discoloration of the blood).[1] The presence of the fluoro group also necessitates caution, as fluorinated organic compounds can have unique toxicological profiles.

Immediate Actions:

  • Work in a Ventilated Area: All handling of this compound, especially when in powdered form or when heated, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

  • Avoid All Contact: This substance should be handled with particular care to avoid contact with skin, eyes, and clothing.[1] Fat-soluble nitro compounds can be rapidly absorbed through intact skin.[3]

  • Know Emergency Procedures: Ensure an eyewash station and safety shower are immediately accessible. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][5]

Hazard Profile and Risk Assessment

A thorough understanding of the hazards associated with this compound is the foundation of a robust safety plan. While specific toxicity data for this exact compound is limited, the known hazards of related aromatic nitro and fluorinated compounds provide a strong basis for a conservative approach to handling.

Hazard ClassificationDescriptionRecommended Actions
Acute Toxicity While specific data is unavailable, related aromatic nitro compounds are known to be toxic.[3] Assume this compound is harmful if swallowed, inhaled, or absorbed through the skin.Do not eat, drink, or smoke when using this product.[1] Wash hands and face thoroughly after handling.[1]
Skin and Eye Irritation Assumed to be an irritant to the skin and eyes. Prolonged contact may cause redness and discomfort.Wear appropriate protective gloves and clothing to prevent skin exposure.[5] Use chemical splash goggles as a minimum.[2]
Methemoglobinemia A known risk for aromatic nitro compounds, leading to cyanosis.[1]Be aware of symptoms such as headache, dizziness, and blue-tinged skin. In case of suspected exposure, move to fresh air and seek immediate medical attention.
Thermal Instability Aromatic nitro compounds can decompose exothermically at high temperatures, and this can be accelerated by contaminants.[6]Avoid intense heating. Store away from incompatible materials.

Core Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical for minimizing exposure. The following protocol outlines the required PPE for handling this compound.

  • Eye and Face Protection: At a minimum, chemical splash goggles are required.[2] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[2][4]

  • Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for the specific solvent being used.[2] For tasks with a higher risk of exposure, double-gloving is recommended.[2]

  • Body Protection: A flame-resistant lab coat should be worn at all times.[2][4] For larger-scale operations or when there is a risk of significant splashing, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: All work with this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[2] If engineering controls are not sufficient, a respirator may be required. The type of respirator and cartridge should be selected based on a formal risk assessment.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_location Work Location start Start: Handling This compound assess_task Assess Task: - Weighing Solid - Solution Prep - Reaction Workup start->assess_task ppe_base Baseline PPE: - Chemical Splash Goggles - Nitrile Gloves (Single Pair) - Flame-Resistant Lab Coat assess_task->ppe_base Low Splash Potential (e.g., Weighing small quantity) ppe_splash Enhanced PPE for Splash Hazard: - Add Face Shield - Double-Glove - Chemical-Resistant Apron assess_task->ppe_splash High Splash Potential (e.g., Large volume transfer, workup) fume_hood Perform all tasks in a certified Chemical Fume Hood ppe_base->fume_hood ppe_splash->fume_hood end End: Task Complete fume_hood->end Proceed with task

Caption: PPE selection workflow for handling this compound.

Operational Handling and Emergency Procedures

Adherence to standardized operational procedures is key to long-term safety and regulatory compliance, in line with OSHA's Laboratory Standard (29 CFR 1910.1450).[7][8]

Storage
  • Store in a cool, dry, and well-ventilated area.[2]

  • Keep containers tightly closed and clearly labeled.[1][9]

  • Store away from incompatible materials such as strong acids, bases, and oxidizing or reducing agents.[2]

Handling
  • Always work within a designated area, such as a chemical fume hood, to contain any potential spills.

  • Avoid the formation of dust when handling the solid material.

  • Use compatible tools (e.g., spatulas) for transfers.

  • Wash hands thoroughly after handling, even if gloves were worn.[1]

Spill Response
  • Small Spills: For minor spills, trained laboratory personnel can manage the cleanup.[2] Alert others in the area, restrict access, and wear appropriate PPE.[2] Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department.

Waste Disposal Plan

Chemical waste must be managed in a compliant and safe manner.

  • Waste Collection: All waste containing this compound, including contaminated PPE and spill cleanup materials, should be collected in a clearly labeled, sealed container.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Halogenated and nitroaromatic compounds often have specific disposal requirements.[4]

  • Final Disposal: The final disposal of waste containing this compound must be handled by a licensed hazardous waste disposal company.[10] High-temperature incineration is a typical disposal method for nitroaromatic compounds.[10] Never dispose of this chemical down the drain.

By adhering to these guidelines, researchers can safely handle this compound, minimizing risks to themselves and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.